molecular formula C13H17N B3045515 1-Benzyl-3-ethenylpyrrolidine CAS No. 109105-82-0

1-Benzyl-3-ethenylpyrrolidine

Cat. No.: B3045515
CAS No.: 109105-82-0
M. Wt: 187.28 g/mol
InChI Key: LVJPFRNNFSOBIF-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethenylpyrrolidine is a chemical compound of interest in organic synthesis and scientific research. Compounds based on the pyrrolidine scaffold are widely utilized in the development of new pharmaceuticals and as intermediates in complex synthetic pathways. The ethenyl group present in this molecule offers a reactive site for further chemical modifications, such as polymerization or functional group transformations, making it a versatile building block. Researchers may employ this compound in the synthesis of more complex molecules for biological testing or material development. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Proper personal protective equipment should be worn when handling this chemical. Please refer to the Safety Data Sheet for comprehensive handling and hazard information. Note: The specific properties, applications, and safety details for this exact compound are not available in the current search results. The information above is a general placeholder. To complete this page, the following data for 1-Benzyl-3-ethenylpyrrolidine is required: confirmed CAS Number, molecular formula, molecular weight, boiling point, density, purity, specific research applications, and detailed safety hazards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-ethenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJPFRNNFSOBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547248
Record name 1-Benzyl-3-ethenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109105-82-0
Record name 1-Benzyl-3-ethenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-3-ethenylpyrrolidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

1-Benzyl-3-ethenylpyrrolidine (also known as 1-benzyl-3-vinylpyrrolidine) is a specialized heterocyclic intermediate utilized primarily in the synthesis of neuroactive pharmaceutical agents.[1][2][3] As a functionalized pyrrolidine, it serves as a critical "scaffold jumper" in drug discovery, allowing researchers to access 3-substituted pyrrolidine derivatives—a pharmacophore found in numerous antipsychotic, antihistaminic, and cholinergic modulators.

This guide details the physicochemical profile, validated synthetic protocols, and reactivity patterns of this compound, designed to support medicinal chemists in optimizing lead generation workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound consists of a pyrrolidine ring N-alkylated with a benzyl group and substituted at the C3 position with a vinyl (ethenyl) moiety.[1][2][3] This specific substitution pattern renders the molecule electronically distinct from its 2-vinyl isomers, offering unique steric vectors for receptor binding studies.[1][2][3]

PropertyDataNotes
IUPAC Name 1-Benzyl-3-ethenylpyrrolidineAlternate: 1-Benzyl-3-vinylpyrrolidine
CAS Number Not widely listed as commodityPrecursor CAS: 775-16-6 (Ketone)
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.29 g/mol
Appearance Colorless to pale yellow oilOxidizes upon prolonged air exposure
Boiling Point ~85–90 °C @ 0.5 mmHgEstimated based on ketone precursor (77°C/0.01 mmHg)
Density ~0.98 g/mLEstimated
Solubility DCM, THF, Ethyl Acetate, TolueneInsoluble in water
LogP ~2.8Lipophilic due to benzyl/vinyl groups

Synthetic Methodologies

The most robust route to 1-benzyl-3-ethenylpyrrolidine avoids the harsh conditions of dehydration and instead utilizes Wittig Olefination .[1][2] This ensures regiochemical purity, preventing the formation of endocyclic alkene isomers (pyrrolines).[3]

Protocol: Wittig Methylenation of 1-Benzyl-3-pyrrolidinone[1][2]

Reaction Principle: Conversion of the C3 ketone (1-benzyl-3-pyrrolidinone) to the terminal alkene using methyltriphenylphosphonium bromide.[1][2][3]

Reagents:

  • 1-Benzyl-3-pyrrolidinone (1.0 eq)[1][2][3]

  • Methyltriphenylphosphonium bromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) (1.2 eq)[1][3]
    
  • Potassium tert-butoxide (

    
    ) or n-Butyllithium (
    
    
    
    ) (1.2 eq)[1][3]
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Ylide Formation : In a flame-dried round-bottom flask under ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[1][3]
    
  • Deprotonation : Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     portion-wise.[1][3] The solution will turn bright yellow, indicating the formation of the phosphorus ylide. Stir for 30–60 minutes at 0°C.
    
  • Addition : Add 1-benzyl-3-pyrrolidinone dropwise (neat or as a THF solution). The color may fade slightly.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: Hexanes/EtOAc 4:1) or LC-MS.[1][2][3]

  • Quench & Workup : Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     solution. Extract with Diethyl Ether (
    
    
    
    ) x3.[1][3]
  • Purification : The triphenylphosphine oxide byproduct is the main impurity.[1][2][3] Remove via filtration (if precipitated with hexanes) followed by flash column chromatography on silica gel (Eluent: 5% to 20% EtOAc in Hexanes).[1][2][3]

Yield Expectation : 75–85% isolated yield.

SynthesisWorkflow Start 1-Benzyl-3-pyrrolidinone (Precursor) Step2 Wittig Reaction (THF, 0°C -> RT) Start->Step2 Step1 Ylide Formation (Ph3PMeBr + Base) Step1->Step2 Active Ylide Step3 Workup & Purification (Remove Ph3PO) Step2->Step3 Product 1-Benzyl-3-ethenylpyrrolidine (Target) Step3->Product

Figure 1: Synthetic workflow for the conversion of the ketone precursor to the vinyl target via Wittig chemistry.

Reactivity & Functionalization[15]

The terminal vinyl group acts as a versatile handle for diversifying the pyrrolidine core.[1][2][3] Unlike the chemically inert benzyl group (which serves as a protecting group or hydrophobic anchor), the alkene participates in several key transformations relevant to library synthesis.

Key Transformations
  • Hydroboration-Oxidation :

    • Reagents: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , then 
      
      
      
      .[3]
    • Product: 1-Benzyl-3-(2-hydroxyethyl)pyrrolidine .[1][2][3]

    • Utility: Access to primary alcohols for linker attachment or esterification.[1][2][3]

  • Heck Coupling :

    • Reagents: Aryl halide (

      
      ), 
      
      
      
      , Ligand, Base.
    • Product: 1-Benzyl-3-styrylpyrrolidine .[1][2][3]

    • Utility: Rapid generation of 3-aryl-substituted analogs (common in serotonin receptor ligands).[1][2][3]

  • Cyclopropanation :

    • Reagents: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , 
      
      
      
      (Simmons-Smith).[1][3]
    • Product: 1-Benzyl-3-cyclopropylpyrrolidine .[1][2][3]

    • Utility: Bioisostere for the vinyl or ethyl group, improving metabolic stability.[2][3]

  • Hydrogenation :

    • Reagents:

      
      , Pd/C.
      
    • Product: 1-Benzyl-3-ethylpyrrolidine (or 3-ethylpyrrolidine if debenzylation occurs simultaneously).[1][2][3]

ReactivityMap Core 1-Benzyl-3-ethenylpyrrolidine Alcohol Primary Alcohol (Hydroboration) Core->Alcohol BH3; H2O2 Styryl Styryl Derivative (Heck Coupling) Core->Styryl Ar-I, Pd(0) Cyclopropyl Cyclopropyl Analog (Simmons-Smith) Core->Cyclopropyl Zn/CH2I2 Ethyl 3-Ethylpyrrolidine (Hydrogenation) Core->Ethyl H2, Pd/C

Figure 2: Divergent synthesis pathways utilizing the vinyl handle for lead optimization.[1]

Applications in Drug Discovery[16]

The 3-substituted pyrrolidine motif is a "privileged structure" in medicinal chemistry.[1][2][3] The 1-benzyl-3-ethenyl derivative specifically serves as a precursor to:

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands : Analogs of nicotine where the pyridine ring is replaced or modified often require functionalized pyrrolidines.[1][2][3]

  • Dopamine D2/D3 Antagonists : Many antipsychotics feature a basic nitrogen (pyrrolidine) linked to an aromatic system.[1][2][3] The vinyl group allows for the insertion of rigid linkers.[1][2][3]

  • Chemokine Receptor Antagonists (CCR5/CCR2) : Pyrrolidine cores are frequently used to scaffold interactions within the receptor pocket.[1][2][3]

Case Study Relevance : In the development of Edivoxetine (a norepinephrine reuptake inhibitor), 3-substituted pyrrolidines are key intermediates.[1][3] While Edivoxetine uses a 3-aryl substitution, the vinyl precursor allows for the synthesis of flexible alkyl-linked analogs for SAR (Structure-Activity Relationship) exploration.[1][2][3]

Safety & Handling

Signal Word: WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3][5][4]

  • Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The vinyl group is susceptible to slow polymerization or oxidation if left in air and light.[1][2][3]

  • Handling : Use in a fume hood.[1][2][3] Avoid contact with strong oxidizers (e.g., peroxides) which may react violently with the alkene.[2][3]

References

  • Wittig Olefination Protocols

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863-927.[1][3] Link[1][2][3]

  • Pyrrolidine Synthesis Reviews

    • Nair, V., & Suja, T. D. (2007). "Recent Advances in the Synthesis of Pyrrolidines." Tetrahedron, 63(50), 12247-12275.[1][2][3] Link[1][2][3]

  • Precursor Properties (1-Benzyl-3-pyrrolidinone)

    • PubChem Compound Summary for CID 69890.[1][2][3] Link[1][2][3]

  • Palladium-Catalyzed Functionalization

    • Min, M., et al. (2018).[3] "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." Journal of the American Chemical Society.[1][2][3][6] Link[1][2][3]

Sources

1-Benzyl-3-vinylpyrrolidine CAS 109105-82-0 supplier

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Benzyl-3-vinylpyrrolidine (CAS 109105-82-0), focusing on its chemical utility, sourcing challenges, and a validated synthesis protocol for research applications.

CAS: 109105-82-0 | Molecular Formula: C₁₃H₁₇N | MW: 187.28 g/mol

Executive Summary

1-Benzyl-3-vinylpyrrolidine is a high-value heterocyclic intermediate used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of covalent inhibitors . Its core structure features a pyrrolidine ring (a privileged scaffold in GPCR and kinase ligands) protected by a benzyl group, with a reactive vinyl handle at the C3 position.

This vinyl group serves as a critical "warhead" for:

  • Covalent Tethering: Acting as a Michael acceptor precursor or participating in thiol-ene "click" chemistry with cysteine residues.

  • Diversity-Oriented Synthesis: Enabling rapid diversification via olefin metathesis, Heck coupling, or hydroboration to access 3-substituted pyrrolidine libraries.

Supply Chain Note: Due to the high reactivity of the vinyl group (polymerization risk) and the specific stereochemical requirements of modern medicinal chemistry, this compound is frequently classified as a "Make-on-Demand" item rather than a bulk commodity. Researchers are advised to synthesize it in situ from the stable precursor 1-Benzyl-3-pyrrolidinone for optimal purity.

Chemical Identity & Specifications

PropertySpecification
IUPAC Name 1-Benzyl-3-vinylpyrrolidine
CAS Number 109105-82-0
Appearance Colorless to pale yellow oil (oxidizes/darkens upon air exposure)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water.
Stability Prone to polymerization and oxidation. Store at -20°C under Argon.
Key Impurities 1-Benzyl-3-pyrrolidinone (hydrolysis product), Polymerized oligomers.

Sourcing & Supply Chain Strategy

While CAS 109105-82-0 is listed in chemical databases, direct "off-the-shelf" availability is limited due to shelf-life constraints.

A. Direct Sourcing (Custom Synthesis)

For large-scale needs (>10g), contract research organizations (CROs) are the primary source.

  • Suppliers: Enamine, WuXi AppTec, and specialized building block vendors (e.g., Combi-Blocks, SynTech).

  • Lead Time: Typically 4–6 weeks.

  • Purity Requirement: Request >95% purity with BHT (butylated hydroxytoluene) stabilizer added to prevent polymerization during transit.

B. In-House Synthesis (Recommended for <10g)

For research scale, it is far more reliable to purchase the stable ketone precursor and perform a 1-step olefination. This ensures a fresh monomer free of oligomers.

Precursor Sourcing:

  • Compound: 1-Benzyl-3-pyrrolidinone [1][2]

  • CAS: 775-16-6 [1][3]

  • Availability: High (Sigma-Aldrich, TCI, Alfa Aesar).

  • Cost: Low (<$100/25g).

Technical Synthesis Protocol

Objective: Synthesis of 1-Benzyl-3-vinylpyrrolidine via Wittig Olefination. Rationale: The Wittig reaction provides a regioselective conversion of the ketone to the alkene without racemizing the chiral centers (if starting from a chiral precursor, though the ketone enolizes easily).

Reagents & Materials
  • Substrate: 1-Benzyl-3-pyrrolidinone (CAS 775-16-6).[1]

  • Reagent: Methyltriphenylphosphonium bromide (MePPh₃Br).

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH, 60% in oil).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology

Step 1: Ylide Formation

  • Flame-dry a 250 mL round-bottom flask and purge with Nitrogen/Argon.

  • Add MePPh₃Br (1.2 equiv) and anhydrous THF (0.5 M concentration relative to phosphonium salt).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add KOtBu (1.2 equiv) portion-wise. The solution will turn bright yellow/orange, indicating the formation of the phosphorous ylide.

  • Stir at 0°C for 30–45 minutes.

Step 2: Olefination

  • Dissolve 1-Benzyl-3-pyrrolidinone (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the ylide mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–12 hours. Monitor conversion by TLC (Mobile phase: 10% MeOH in DCM; stain with KMnO₄ to visualize the alkene).

Step 3: Workup & Purification

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.

  • Critical Step: The product is a basic amine. Wash the organic layer with 1M HCl to extract the product into the aqueous phase (leaving the triphenylphosphine oxide byproduct in the organic layer).

  • Basify the aqueous acidic layer to pH >12 using 4M NaOH.

  • Extract the free amine back into DCM (3x).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C) to avoid polymerization.

Yield: Typically 70–85%. Validation: ¹H NMR (CDCl₃) should show vinyl protons: Multiplet at ~5.7 ppm (1H) and two doublets at ~5.0 ppm (2H).

Mechanism & Pathway Visualization

The following diagram illustrates the synthesis logic and downstream applications.

G Ketone 1-Benzyl-3-pyrrolidinone (CAS 775-16-6) Intermediate Betaine/Oxaphosphetane Intermediate Ketone->Intermediate + Ylide (THF, 0°C) Ylide Ph3P=CH2 (Ylide) Ylide->Intermediate Product 1-Benzyl-3-vinylpyrrolidine (CAS 109105-82-0) Intermediate->Product - Ph3P=O Metathesis Olefin Metathesis (Library Gen) Product->Metathesis Grubbs Cat. Covalent Covalent Inhibitors (Cys Targeting) Product->Covalent Warhead Design

Figure 1: Synthesis pathway from commercial precursor to target vinyl monomer and downstream utility.

Handling, Stability & Safety

Self-Validating Safety Checks
  • Amine Check: The compound is a tertiary amine. Ensure no contact with strong acids unless salt formation is intended.

  • Polymerization Check: If the oil becomes viscous or cloudy, it has likely polymerized. Always store with a radical inhibitor (e.g., 100 ppm BHT) if keeping for >24 hours.

Storage Protocol
  • Temperature: -20°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory.

  • Container: Amber glass vials to prevent photo-initiated polymerization.

References

  • Precursor Synthesis & Properties

    • Sigma-Aldrich Product Sheet: 1-Benzyl-3-pyrrolidinone. Available at:

  • General Wittig Protocol for Heterocycles

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927.

  • Pyrrolidine Scaffolds in Drug Discovery

    • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257–10274.

  • Safety Data

    • PubChem Compound Summary: N-Benzyl-3-pyrrolidinone. National Center for Biotechnology Information.

Sources

N-Vinylpyrrolidone vs. 3-Vinylpyrrolidine: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between N-vinylpyrrolidone (NVP) and 3-vinylpyrrolidine derivatives .

Executive Summary

In drug development and polymer chemistry, the distinction between N-vinyl-2-pyrrolidone (NVP) and 3-vinylpyrrolidine is often obscured by similar nomenclature. However, these two entities represent fundamentally different chemical classes with divergent reactivities and applications.

  • NVP is a lactam-based enamide monomer used primarily to manufacture Polyvinylpyrrolidone (PVP), a critical pharmaceutical excipient. Its reactivity is dominated by the electron-rich vinylic bond conjugated to the nitrogen lone pair.

  • 3-Vinylpyrrolidine is a cyclic amine scaffold containing an isolated alkene. It serves as a chiral building block for active pharmaceutical ingredients (APIs), particularly in nicotinic and antibiotic drug discovery.

This guide dissects the electronic, synthetic, and toxicological differences between these two moieties to prevent costly experimental misalignments.

Part 1: Structural & Electronic Fundamentals

The core difference lies in the connectivity of the vinyl group and the oxidation state of the ring carbon adjacent to the nitrogen.

Electronic Architecture
  • N-Vinylpyrrolidone (NVP): The vinyl group is attached directly to the nitrogen of a lactam (cyclic amide). The nitrogen lone pair is delocalized into both the carbonyl group and the vinyl group. This enamide resonance makes the double bond highly electron-rich but reduces the basicity of the nitrogen significantly.

  • 3-Vinylpyrrolidine: The vinyl group is attached to the C3 carbon of a pyrrolidine (cyclic amine) ring. The alkene is electronically isolated from the nitrogen. The nitrogen retains its character as a secondary or tertiary amine (highly basic, pKa ~10-11 for the conjugate acid), capable of forming salts or participating in nucleophilic attacks.

Resonance Visualization (Graphviz)

The following diagram contrasts the resonance stabilization in NVP versus the isolated reactivity in 3-vinylpyrrolidine.

ChemicalStructure NVP N-Vinyl-2-Pyrrolidone (NVP) (Lactam Enamide) Resonance Resonance Effects NVP->Resonance N-Lone Pair Delocalized VP3 3-Vinylpyrrolidine (Cyclic Amine Alkene) VP3->Resonance No Conjugation (Isolated Alkene) Reactivity Primary Reactivity VP3->Reactivity Nucleophilic Nitrogen & Standard Alkene Rxns Resonance->Reactivity Electron-Rich Alkene (Radical Polymerization)

Figure 1: Comparative electronic flow. NVP exhibits enamide resonance, facilitating radical polymerization. 3-Vinylpyrrolidine acts as a dual-functional scaffold (Amine + Alkene).

Part 2: Synthesis & Manufacturing Protocols

The synthesis of these two compounds requires entirely different catalytic approaches.

NVP: The Reppe Vinylation (Industrial Scale)

NVP is produced via Reppe chemistry , a high-pressure reaction involving acetylene. This is a hazardous industrial process not typically performed in discovery labs.

  • Precursor: 2-Pyrrolidone + Acetylene.[1]

  • Catalyst: Potassium pyrrolidonate (generated in situ with KOH).

  • Conditions: 130–160°C, high pressure.

  • Key Impurity: 2-Pyrrolidone (hydrolysis product).

3-Vinylpyrrolidine: The Wittig Olefination (Lab Scale)

Researchers requiring 3-vinylpyrrolidine derivatives (e.g., for SAR studies) typically synthesize it from N-Boc-3-pyrrolidinone . This protocol ensures the nitrogen is protected, allowing the ketone to be converted to an alkene.

Protocol: Synthesis of N-Boc-3-Vinylpyrrolidine
  • Objective: Convert N-Boc-3-pyrrolidinone to N-Boc-3-vinylpyrrolidine.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under Argon, suspend

    
     (1.2 equiv) in anhydrous THF. Cool to 0°C.
    
  • Deprotonation: Add

    
     (1.2 equiv) portion-wise. The solution will turn bright yellow (phosphorus ylide formation). Stir for 30 min at 0°C.
    
  • Addition: Add N-Boc-3-pyrrolidinone (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with KMnO4 to visualize the alkene).

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • 1H NMR Validation: Look for the characteristic vinyl pattern: a multiplet at ~5.7-5.9 ppm (1H) and two terminal alkene protons at ~5.0-5.2 ppm. The disappearance of the ketone signal in 13C NMR (~210 ppm) confirms conversion.

Part 3: Polymerization vs. Functionalization

NVP: Radical Polymerization

NVP is almost exclusively used as a monomer. It undergoes free-radical polymerization to form Polyvinylpyrrolidone (PVP) .[2]

  • Mechanism: Radical chain growth.

  • Copolymerization: Forms alternating copolymers with electron-deficient monomers (e.g., maleic anhydride) due to its electron-rich nature.

  • Sensitivity: Highly sensitive to pH. At pH < 7, the monomer hydrolyzes into 2-pyrrolidone and acetaldehyde. Stabilization with NaOH or amines is mandatory during storage.

3-Vinylpyrrolidine: Scaffold Functionalization

3-Vinylpyrrolidine is rarely used as a bulk monomer. Instead, it serves as a "privileged structure" in medicinal chemistry.

  • Reactivity: The vinyl group undergoes Hydroboration-Oxidation (to alcohols), Olefin Metathesis (RCM), or Heck coupling (to aryl-vinyl derivatives).

  • Application: Used to construct nicotinic acetylcholine receptor (nAChR) ligands and carbapenem antibiotics (e.g., Meropenem intermediates).

SynthesisWorkflow cluster_NVP NVP: Polymerization Pathway cluster_3VP 3-VP: Drug Discovery Pathway NVP_Mon NVP Monomer PVP Polyvinylpyrrolidone (PVP) NVP_Mon->PVP Chain Growth Initiator Radical Initiator (AIBN/H2O2) Initiator->NVP_Mon Ketone N-Boc-3-Pyrrolidinone Vinyl3 N-Boc-3-Vinylpyrrolidine Ketone->Vinyl3 Olefination Wittig Wittig Reagent (Ph3P=CH2) Wittig->Ketone Drug Functionalized API (e.g. Nicotinic Ligand) Vinyl3->Drug Cross-Coupling/Deprotection

Figure 2: Divergent workflows. NVP is polymerized into chains; 3-VP is functionalized into complex small molecules.

Part 4: Toxicology & Safety Profile

A critical distinction for the safety officer and formulation scientist.

FeatureN-Vinylpyrrolidone (NVP)3-Vinylpyrrolidine Derivatives
Carcinogenicity Suspected Carcinogen (Cat 3). Linked to liver tumors in rodents upon chronic inhalation.Generally not classified as bulk carcinogens, but specific bioactive derivatives must be evaluated individually.
Acute Toxicity Harmful if swallowed/inhaled. Severe eye irritant.Varies. Free amines are corrosive/irritants.
Polymer Safety PVP (Polymer) is GRAS (Generally Recognized As Safe), biocompatible, and non-toxic.N/A (Usually small molecule drugs).
Residual Limits FDA mandates extremely low residual monomer levels (<10 ppm) in pharmaceutical PVP.Impurities are controlled via standard ICH guidelines for intermediates.

Expert Insight: When using PVP as an excipient, you are not handling the toxic monomer NVP. However, if you are synthesizing a hydrogel using NVP monomer in the lab, you must use a fume hood and proper PPE to avoid inhalation of vapors, which are the primary toxicity vector.

Part 5: Summary of Differences

PropertyN-Vinyl-2-pyrrolidone (NVP)3-Vinylpyrrolidine
CAS Registry 88-12-0134436-09-2 (N-Boc derivative)
Vinyl Location Nitrogen (N1)Carbon (C3)
Ring Type Lactam (Cyclic Amide)Pyrrolidine (Cyclic Amine)
Basicity Non-basic (Amide)Basic (Amine)
Primary Use Monomer for PVP (Excipients, Coatings)Scaffold for Drug Discovery
Stability Hydrolyzes in acid; Polymerizes in lightStable alkene; Amine oxidizes in air

References

  • BASF Corporation. (2023). N-Vinyl-2-pyrrolidone (NVP) Technical Data Sheet. Retrieved from

  • Haaf, F., Sanner, A., & Straub, F. (1985). Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses. Polymer Journal, 17(1), 143-152.
  • Reppe, W. (1949). Acetylene Chemistry.[1] Charles A. Meyer & Co. (Original description of NVP synthesis).

  • World Health Organization (IARC). (1999). Re-evaluation of Some Organic Chemicals: N-Vinyl-2-pyrrolidone. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. Retrieved from

  • Denmark, S. E., & Fu, J. (2002). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Chemical Reviews, 103(4), 865-918.
  • Sigma-Aldrich. (2023).[2] N-Boc-3-pyrrolidinone Product Specification and Synthesis References. Retrieved from

Sources

1-Benzyl-3-ethenylpyrrolidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Pharmaceutical Development

Executive Summary

1-Benzyl-3-ethenylpyrrolidine (also known as 1-Benzyl-3-vinylpyrrolidine ) is a specialized heterocyclic intermediate critical to the synthesis of pyrrolidine-based pharmacophores. Characterized by a reactive exocyclic vinyl group at the C3 position and a benzyl-protected nitrogen, this compound serves as a divergent scaffold for constructing complex alkaloids, including analogs of epibatidine (nicotinic acetylcholine receptor agonists) and various neuroactive agents.

This guide provides a comprehensive technical profile, validated synthetic protocols, and mechanistic insights for researchers leveraging this molecule in high-value organic synthesis.

Physicochemical Profile

The following data establishes the baseline identity for 1-Benzyl-3-ethenylpyrrolidine . Researchers must verify these parameters upon procurement or synthesis to ensure starting material integrity.

ParameterTechnical Specification
IUPAC Name 1-Benzyl-3-ethenylpyrrolidine
Common Name 1-Benzyl-3-vinylpyrrolidine
CAS Registry Number 109105-82-0
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
Physical State Pale yellow oil (Standard conditions)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Structural Feature C3-Exocyclic Alkene (Michael acceptor precursor/Metathesis partner)
Synthetic Methodology: The Wittig Olefination Protocol

The most robust route to 1-Benzyl-3-ethenylpyrrolidine is the Wittig olefination of N-benzyl-3-pyrrolidinone . This approach is preferred over elimination reactions of 3-hydroxypyrrolidines, which often yield thermodynamically stable endocyclic alkenes (enamines) rather than the desired exocyclic vinyl group.

3.1 Mechanistic Logic

The reaction relies on the formation of a phosphorus ylide from methyltriphenylphosphonium bromide. The choice of base is critical; Potassium tert-butoxide (KOtBu) is recommended over n-Butyllithium for safety and ease of handling at scale, providing sufficient basicity to deprotonate the phosphonium salt without competing nucleophilic attack on the ketone.

3.2 Step-by-Step Experimental Protocol
  • Precursors:

    • 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6)[1][2][3]

    • Methyltriphenylphosphonium bromide (Ph₃PMeBr)

    • Potassium tert-butoxide (KOtBu)

    • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ylide Formation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend Ph₃PMeBr (1.2 equiv) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add KOtBu (1.25 equiv) portion-wise. The suspension will turn bright yellow, indicating the formation of the reactive methylene ylide. Stir for 45 minutes at 0°C.

  • Addition: Add 1-Benzyl-3-pyrrolidinone (1.0 equiv) dropwise as a solution in THF. The color may fade slightly as the betaine intermediate forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, 10% MeOH/DCM) or LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Diethyl Ether (Et₂O). The use of ether precipitates the triphenylphosphine oxide byproduct, aiding purification.

  • Purification: Dry organics over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient).

3.3 Visualizing the Pathway

The following diagram illustrates the transformation logic, highlighting the critical intermediate states.

SynthesisPathway Start 1-Benzyl-3-pyrrolidinone (CAS 775-16-6) Inter Betaine / Oxaphosphetane Intermediate Start->Inter Nucleophilic Attack Reagent Ph3PMeBr + KOtBu (Ylide Formation) Reagent->Inter Product 1-Benzyl-3-ethenylpyrrolidine (CAS 109105-82-0) Inter->Product Elimination Byproduct Triphenylphosphine Oxide (Ph3P=O) Inter->Byproduct Side Product

Figure 1: Wittig synthesis pathway transforming the ketone carbonyl into the target alkene.

Applications in Drug Discovery

The vinyl group at C3 is a "chemical handle," allowing this molecule to serve as a divergent intermediate.

4.1 Functionalization Strategies
  • Hydroboration-Oxidation: Converts the vinyl group to a primary alcohol (2-(1-benzylpyrrolidin-3-yl)ethanol), extending the carbon chain by two atoms—a common motif in neurotransmitter reuptake inhibitors.

  • Ring-Closing Metathesis (RCM): If the N-benzyl group is replaced or if the phenyl ring is substituted with an alkene, RCM can be used to fuse bicyclic systems, mimicking tropane alkaloids.

  • Cyclopropanation: Reaction with carbenoids yields spiro-cyclopropyl derivatives, increasing metabolic stability and altering the vector of the pharmacophore.

4.2 Pathway Logic Diagram

Applications Core 1-Benzyl-3-vinylpyrrolidine (C13H17N) Hydroboration Hydroboration/Oxidation (Anti-Markovnikov) Core->Hydroboration Metathesis Olefin Metathesis (Grubbs Cat.) Core->Metathesis Dihydroxylation Upjohn Dihydroxylation (OsO4) Core->Dihydroxylation Alcohol Primary Alcohol (Chain Extension) Hydroboration->Alcohol Drug Linkers Bicyclic Fused Bicyclic Scaffolds Metathesis->Bicyclic Tropane Analogs Diol Chiral Diols (Ligands) Dihydroxylation->Diol Asymmetric Synthesis

Figure 2: Divergent synthetic utility of the vinyl handle in medicinal chemistry.

Quality Control & Characterization

To validate the synthesis of 1-Benzyl-3-ethenylpyrrolidine , rely on the following spectroscopic signatures.

  • ¹H NMR (Chloroform-d):

    • Vinyl Region: Look for a multiplet at 5.7–5.9 ppm (1H, –CH=) and two distinct doublets/multiplets at 5.0–5.2 ppm (2H, =CH₂). The splitting pattern confirms the terminal alkene.

    • Benzylic Protons: A strong singlet (or AB quartet) around 3.6 ppm (2H).

    • Aromatic Region: Multiplet at 7.2–7.4 ppm (5H).

  • Mass Spectrometry (ESI+):

    • Expect a molecular ion peak [M+H]⁺ at m/z ~188.15 .

References
  • PubChem. 1-Benzyl-3-pyrrolidinone (Precursor Data). National Library of Medicine. Available at: [Link]

Sources

The 3-Vinylpyrrolidine Scaffold: A Technical Guide to Synthesis and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the 3-vinylpyrrolidine scaffold , a versatile chiral synthon in medicinal chemistry. Unlike simple pyrrolidine, the 3-vinyl derivative offers a unique combination of conformational bias , synthetic malleability (via metathesis or "click" chemistry), and covalent warhead potential .

Executive Summary: The "Swiss Army Knife" of Chiral Synthons

The 3-vinylpyrrolidine moiety is not merely a structural appendage; it is a high-value pharmacophore and intermediate. In drug discovery, it serves three distinct strategic functions:

  • Conformational Control: The vinyl group at C3 forces the pyrrolidine ring into specific envelope conformations (typically C3-exo or C3-endo), locking the orientation of other substituents.

  • Latent Reactivity: The vinyl alkene is a "handle" for late-stage functionalization (e.g., Ring-Closing Metathesis to form bicyclic alkaloids, thiol-ene click chemistry, or oxidation to diols/epoxides).

  • Covalent Warhead: In specific contexts, the vinyl group—especially when activated by adjacent electron-withdrawing groups—can act as a tunable Michael acceptor for targeting cysteine residues in kinases (e.g., EGFR) or proteases.[1][2]

Structural Dynamics & Conformational Bias

The pyrrolidine ring is never planar; it undergoes rapid pseudorotation. Introducing a vinyl group at the 3-position breaks this symmetry, creating an energetic preference for specific puckering modes to minimize steric strain.

Conformational Locking Mechanism
  • Steric Steering: Bulky substituents at C3 (like vinyl) prefer a pseudo-equatorial orientation to avoid 1,3-diaxial-like interactions.

  • Puckering Effect:

    • C3-exo envelope: Often preferred when the nitrogen is substituted with bulky protecting groups (Boc/Cbz), pushing the C3-vinyl group outward.

    • Impact on Binding: This "locked" conformation is critical in designing inhibitors for neuronal Nitric Oxide Synthase (nNOS) and Estrogen Receptor (ER) antagonists, where the vector of the nitrogen lone pair or N-substituent is dictated by the ring pucker.

Visualization: Conformational Energy Landscape

The following diagram illustrates the decision logic for using 3-vinylpyrrolidine to control molecular shape.

ConformationalBias Start Pyrrolidine Ring Design Subst 3-Vinyl Substitution Start->Subst Steric Steric Bulk (Pseudo-Equatorial) Subst->Steric Minimizes 1,3-strain Pucker Ring Puckering Bias Steric->Pucker Exo C3-Exo Envelope Pucker->Exo N-Acyl/Boc present Endo C3-Endo Envelope Pucker->Endo Specific H-bond donors App Application: Receptor Fit Exo->App nNOS Inhibitors Endo->App Carbapenem Sidechains

Figure 1: Logic flow determining the conformational preference of 3-vinylpyrrolidine based on substitution patterns.

Synthetic Accessibility

Accessing the 3-vinylpyrrolidine scaffold requires strategies that control the C3 stereocenter .

Comparative Synthetic Routes
RouteStarting MaterialKey TransformationAdvantagesDisadvantages
A. Chiral Pool trans-4-HydroxyprolineWittig Olefination of KetoneEnantiopure, ScalableRequires oxidation/reduction sequence
B. Metathesis Diallylamine derivativesRing-Closing Metathesis (RCM)Rapid assembly of ringDifficult to control C3 stereochemistry without chiral catalyst
C. Cycloaddition Chiral Nitrones + Diene1,3-Dipolar CycloadditionHigh stereocontrol, diverse substitutionAtom economy can be lower; complex reagents
D. Vinylation PyrrolidinoneVinyl Grignard / DehydrationDirect functionalizationOften racemic; requires resolution
Detailed Protocol: Route A (Modified Chiral Pool)

This is the industry-standard approach for generating enantiopure (3S)-3-vinylpyrrolidine from L-pyroglutamic acid or hydroxyproline.

Step-by-Step Methodology:

  • Oxidation: Start with N-Boc-4-hydroxyproline. Oxidize the C4-hydroxyl to a ketone using Jones Reagent or Swern Oxidation .

    • Checkpoint: Ensure temperature is kept <-60°C during Swern to prevent epimerization.

  • Olefination: Treat the resulting ketone with methyltriphenylphosphonium bromide (Wittig reagent) and KHMDS in THF at -78°C.

    • Result:N-Boc-4-methylenepyrrolidine.

  • Isomerization (The "Vinyl Shift"): This is the critical step. The exocyclic double bond is isomerized to the endocyclic position (if creating a pyrroline) or reduced/hydroborated.

    • Alternative for 3-Vinyl: To get the vinyl group at C3, a different approach involves alkylation of the pyroglutamate enolate with allyl bromide, followed by reduction of the lactam and oxidative cleavage of the allyl terminus (if aldehyde needed) or keeping the allyl/vinyl group.

    • Direct Vinyl Introduction: Reaction of N-Boc-3-pyrrolidinone with vinylmagnesium bromide, followed by dehydration, yields the diene. Selective reduction is difficult.

    • Preferred Route (Suzuki): N-Boc-3-iodopyrrolidine (from hydroxyproline) + Vinylboronic acid pinacol ester + Pd(dppf)Cl2. This preserves the chiral center if starting from a chiral iodide.

Medicinal Chemistry Applications

A. The "Carbapenem" Connection

The most commercially significant application of pyrrolidine scaffolds is in Carbapenem antibiotics (e.g., Meropenem, Ertapenem).

  • Role: The pyrrolidine-3-thiol side chain at C2 of the carbapenem core dictates the spectrum of activity and stability against renal dehydropeptidase-I (DHP-I).

  • 3-Vinyl Relevance: The 3-vinyl group is often a precursor to complex alkyl-thio side chains. For example, in the experimental carbapenem CW-270033 , a substituted pyrrolidine is crucial for activity against MRSA.

  • Mechanism: The basic nitrogen of the pyrrolidine enhances outer membrane permeability in Gram-negative bacteria (pseudomonas coverage).

B. Covalent Inhibitors (The "Warhead" Strategy)

While acrylamides (


) are standard, vinyl-heterocycles  are emerging as "tunable" electrophiles.
  • Concept: A 3-vinylpyrrolidine, where the vinyl group is conjugated to an electron-deficient system (e.g., a pyridine or sulfone), can react with non-catalytic cysteines.

  • Tunability: Unlike the highly reactive acrylamide, a vinyl group on a saturated ring is less electrophilic, reducing off-target toxicity (glutathione depletion). It requires specific positioning to react, offering selectivity .

C. Synthesis of Bicyclic Alkaloids

3-vinylpyrrolidine is the "half-structure" of Pyrrolizidine Alkaloids .

  • Workflow:

    • N-alkylation of 3-vinylpyrrolidine with an acrylate or allyl bromide.

    • Ring-Closing Metathesis (RCM) using Grubbs II catalyst closes the second ring.

    • Result: A bicyclic core found in natural products like Hyacinthacine.

Experimental Protocol: Synthesis of (S)-N-Boc-3-Vinylpyrrolidine

Adapted from standard organometallic cross-coupling procedures.

Objective: Synthesis of tert-butyl 3-vinylpyrrolidine-1-carboxylate via Suzuki Coupling.

Reagents:

  • tert-butyl 3-iodopyrrolidine-1-carboxylate (1.0 eq)

  • Potassium vinyltrifluoroborate (1.2 eq)

  • PdCl2(dppf)·CH2Cl2 (0.05 eq)

  • Triethylamine (3.0 eq)

  • Solvent: n-Propanol (0.2 M)

Procedure:

  • Setup: In a flame-dried Schlenk flask, combine the iodo-pyrrolidine (1.0 g, 3.36 mmol), potassium vinyltrifluoroborate (0.54 g, 4.03 mmol), and Pd catalyst (137 mg).

  • Solvation: Add degassed n-propanol (17 mL) and triethylamine (1.4 mL).

  • Reaction: Heat the mixture to reflux (95°C) under an argon atmosphere for 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The iodide spot should disappear.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with MTBE (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).

  • Yield: Expect ~85-90% yield of a colorless oil.

Validation:

  • 1H NMR (400 MHz, CDCl3): Look for characteristic vinyl protons:

    
     5.75 (m, 1H, internal vinyl), 5.10 (d, 1H), 5.05 (d, 1H). The methine proton at C3 will appear as a multiplet around 
    
    
    
    2.8.

References

  • The Pyrrolidine Scaffold in Drug Discovery

    • Source: BenchChem / NIH
    • Context: Overview of pyrrolidine as a privileged structure and its conform
  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR

    • Source: ACS Medicinal Chemistry Letters (2024)
    • Context: Use of vinyl-heterocycles as tunable electrophiles for covalent inhibition.
  • Synthesis of Enantiopure Pyrrolidine Derivatives via Ring Closing Met

    • Source: Tetrahedron Letters[3]

    • Context: Synthetic utility of vinyl-substituted pyrrolidines in building bicyclic alkaloids.
    • [3]

  • CW-270033, a Novel Pyrrolidinyl-thio Carbapenem [4]

    • Source: Biological & Pharmaceutical Bulletin[4]

    • Context: Application of substituted pyrrolidines in antibiotic side chains.
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors of nNOS

    • Source: NIH / J. Med. Chem.
    • Context: Importance of pyrrolidine stereochemistry and substitution in enzyme inhibition.

Sources

1-Benzyl-3-vinylpyrrolidine: Solubility Profile & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Benzyl-3-vinylpyrrolidine (CAS: 109105-82-0).[1] It is designed for researchers requiring precise solvent selection for synthesis, purification, and analysis.[1]

Executive Summary

1-Benzyl-3-vinylpyrrolidine is a tertiary amine intermediate characterized by a lipophilic benzyl group and a reactive vinyl moiety.[1] Its solubility behavior is governed by the competition between the basic pyrrolidine nitrogen (proton-acceptor) and the hydrophobic benzyl/vinyl domains.[1]

  • Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.[1]

  • Immiscibility: Water (neutral pH), saturated hydrocarbons (partial/low solubility depending on temperature).[1]

  • Key Reactivity: The vinyl group is susceptible to polymerization or oxidation; solvents must be degassed and free of radical initiators for long-term storage.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for designing effective experimental protocols.[1]

PropertyValue / DescriptionTechnical Implication
CAS Number 109105-82-0Unique identifier for sourcing and safety data.[1]
Molecular Formula C₁₃H₁₇NMW: 187.28 g/mol .[1]
Physical State Pale yellow oil (typically)Liquid handling protocols apply; viscosity is low.[1]
Predicted LogP ~2.8 – 3.2Highly lipophilic; partitions strongly into organic layers.[1]
Predicted pKa ~9.0 – 9.5 (Conjugate acid)Basic.[1] Soluble in aqueous acid (pH < 4); insoluble in aqueous base (pH > 10).[1]
Structural Features Tertiary Amine, Olefin, BenzylAmine: Acid-base switchable solubility.Olefin: Sensitive to radical solvents (e.g., old ethers with peroxides).[1]

Solubility & Solvent Selection Guide

Organic Solvent Compatibility

The molecule exhibits high solubility in polar aprotic and aromatic solvents due to dipole-dipole interactions and


-

stacking (benzyl group).[1]
  • Chlorinated Solvents (DCM, Chloroform): Excellent. Preferred for extraction and transport.[1] The high density of DCM aids in phase separation during aqueous workups.[1]

  • Ethers (THF, Diethyl Ether, MTBE): Good to Excellent. Ideal for reactions (e.g., lithiation, Grignard).[1] Warning: Ensure THF is inhibited or fresh to prevent radical attack on the vinyl group.

  • Aromatics (Toluene, Benzene): Excellent. Toluene is the solvent of choice for high-temperature functionalization or azeotropic drying.[1]

  • Alcohols (Methanol, Ethanol): Soluble. useful for polar reactions, though nucleophilic attack on the vinyl group is a theoretical risk under highly acidic conditions.[1]

  • Alkanes (Hexane, Heptane): Moderate/Variable. Solubility may be temperature-dependent.[1] Often used as a co-solvent to precipitate impurities or in column chromatography (Hexane/EtOAc mixtures).[1]

Aqueous Solubility & pH Dependence

Water solubility is strictly pH-dependent, a feature utilized for purification (see Section 4).[1]

  • Neutral/Basic Water (pH > 7): Insoluble. The molecule exists as a free base (oil) and will form a separate organic layer.[1]

  • Acidic Water (pH < 4): Soluble. Protonation of the pyrrolidine nitrogen forms the ammonium salt (

    
    ), which is highly water-soluble.[1]
    
Solvent Decision Tree (Visualization)

SolubilityTree Start Select Solvent for 1-Benzyl-3-vinylpyrrolidine Purpose Primary Purpose? Start->Purpose Reaction Synthesis/Reaction Purpose->Reaction Extraction Purification/Extraction Purpose->Extraction Analysis Analysis (HPLC/NMR) Purpose->Analysis Polar Polar Mechanism? Reaction->Polar Phase Phase Separation Extraction->Phase NMR CDCl3 / DMSO-d6 Analysis->NMR HPLC Acetonitrile / Water (+0.1% TFA) Analysis->HPLC THF THF / 2-MeTHF (Check Peroxides) Polar->THF Yes Toluene Toluene (High Temp/Inert) Polar->Toluene No DCM Dichloromethane (Bottom Layer) Phase->DCM Chlorinated EtOAc Ethyl Acetate (Top Layer) Phase->EtOAc Non-Halogenated

Figure 1: Decision logic for solvent selection based on experimental intent. Dark nodes indicate decision points; dashed nodes indicate solvent recommendations.

Experimental Protocols

Acid-Base Extraction (Purification)

This protocol leverages the amine functionality to remove non-basic impurities (e.g., unreacted vinyl precursors or neutral side products) without chromatography.[1]

Reagents:

  • 1M HCl (aq)[1]

  • 1M NaOH (aq) or Sat.[1] NaHCO₃ (for milder basification)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Brine (Sat. NaCl)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture containing 1-Benzyl-3-vinylpyrrolidine in DCM (approx. 10 mL per gram of compound).

  • Acidification (Extraction into Water):

    • Add 1M HCl (1.2 equivalents relative to amine).[1]

    • Shake vigorously and separate layers.[1]

    • Mechanism:[1][2] The amine protonates to form the water-soluble hydrochloride salt.[1] Neutral organic impurities remain in the DCM layer.[1]

    • Keep the Aqueous Layer (Top). Discard the organic layer (Bottom) containing impurities.[1]

  • Washing (Optional): Wash the aqueous acidic layer once with a small volume of fresh DCM to remove entrained neutrals.[1] Discard organic wash.[1]

  • Basification (Recovery of Free Base):

    • Cool the aqueous layer to 0°C (ice bath) to minimize polymerization risk during exotherm.[1]

    • Slowly add 1M NaOH until pH > 12 (check with litmus paper).[1] The solution will become cloudy as the free amine oils out.[1]

  • Re-extraction:

    • Extract the basic aqueous mixture with DCM (3x volumes).

    • Combine organic extracts.[1][3]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo (keep bath temp < 40°C to prevent vinyl degradation).[1]

Purification Workflow Diagram

ExtractionFlow Crude Crude Mixture (in Organic Solvent) AcidWash Add 1M HCl (aq) Partition Crude->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Salt) AcidWash->AqLayer1 Keep BaseAdd Add NaOH (pH > 12) Free Base Regenerated AqLayer1->BaseAdd FinalExtract Extract with DCM Dry & Concentrate BaseAdd->FinalExtract Product Pure 1-Benzyl-3-vinylpyrrolidine FinalExtract->Product

Figure 2: Acid-Base purification strategy isolating the target amine from neutral organic byproducts.[1]

Handling & Stability (Critical)

  • Oxidation/Polymerization: The vinyl group is electron-rich and prone to radical polymerization or oxidative cleavage (e.g., to an aldehyde) if exposed to air/light for prolonged periods.[1]

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

    • Stabilizers: If storing as a solution, consider adding trace BHT (Butylated hydroxytoluene) if downstream chemistry permits.[1]

  • Analysis (HPLC/GC):

    • GC: Use a low-bleed column. Ensure injection port temperature is not excessive (>250°C) to prevent thermal degradation.[1]

    • HPLC: Use basic mobile phase buffers (e.g., 0.1% Ammonium Hydroxide) or acidic buffers (0.1% Formic Acid).[1] Note that acidic buffers will elute the compound as a salt (faster elution due to polarity).[1]

References

  • Chemical Identity : PubChem. 1-Benzyl-3-pyrrolidinone (Precursor Data).[1] National Library of Medicine.[1] [Link][1]

  • Synthesis & Reactivity : Organic Chemistry Portal - Pyrrolidine Synthesis. (General methodologies for pyrrolidine functionalization). [Link]

Sources

Synonyms for 1-Benzyl-3-ethenylpyrrolidine in Literature: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and application of 1-Benzyl-3-ethenylpyrrolidine , a critical intermediate in heterocyclic medicinal chemistry.

Primary CAS Registry Number: 109105-82-0 Molecular Formula: C₁₃H₁₇N Molecular Weight: 187.28 g/mol

Introduction: The Nomenclature Landscape

In drug discovery, precise communication depends on mastering the synonym landscape. 1-Benzyl-3-ethenylpyrrolidine is a pyrrolidine derivative often utilized as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands and antibacterial agents. Its nomenclature varies significantly between IUPAC standards, chemical vendor catalogs, and legacy literature.

This guide deconstructs these synonyms to prevent procurement errors and database search failures.

Core Nomenclature Table
Naming ConventionSynonymContext of Use
IUPAC (Preferred) 1-Benzyl-3-ethenylpyrrolidineFormal publications, patent filings.
Common / Trivial 1-Benzyl-3-vinylpyrrolidineMost common in vendor catalogs and lab slang.
Substituent-Based N-Benzyl-3-vinylpyrrolidineEmphasizes the protection of the nitrogen atom.
Inverted Structure 3-Vinyl-1-benzylpyrrolidineUsed in databases indexing by ring size first.
Systematic (Alt) 1-(Phenylmethyl)-3-ethenylpyrrolidineFound in older Chemical Abstracts Service (CAS) entries.
Structural Logic & Causality

The variation in names stems from two distinct chemical priorities:

  • The "Vinyl" vs. "Ethenyl" Descriptor: "Ethenyl" is the rigorous IUPAC name for the

    
     group, but "Vinyl" is the entrenched trivial name. Search algorithms in Reaxys or SciFinder may treat these differently depending on the strictness of the filter.
    
  • The Benzyl Group: Often denoted as "Bn" in shorthand (e.g., N-Bn-3-vinylpyrrolidine), or expanded to "(phenylmethyl)" in older literature to explicitly describe the benzene ring attached to the methylene bridge.

Synthetic Pathways & Contextual Synonyms

Understanding the synthesis of this compound reveals why certain synonyms persist. The molecule is almost exclusively generated via Wittig Olefination of its ketone precursor. Consequently, literature often refers to it as the "Wittig product of N-benzyl-3-pyrrolidinone."

The Synthesis Workflow (Pathway Diagram)

The following diagram illustrates the transformation from the commercially available ketone to the target alkene.

SynthesisPathway Figure 1: Synthesis of 1-Benzyl-3-ethenylpyrrolidine via Wittig Reaction Ketone Precursor: 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6) Intermediate Intermediate: Phosphonium Ylide Ketone->Intermediate Nucleophilic Attack Reagent Reagent: Methyltriphenylphosphonium Bromide + Base (KOtBu) Reagent->Intermediate Deprotonation Product Target: 1-Benzyl-3-ethenylpyrrolidine (CAS: 109105-82-0) Intermediate->Product Wittig Olefination (- Ph3PO)

Figure 1: Logical flow of the Wittig olefination process converting the ketone precursor to the vinyl target.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Protocol: Synthesis Verification

Objective: Synthesize 1-Benzyl-3-ethenylpyrrolidine (1-Benzyl-3-vinylpyrrolidine) from 1-Benzyl-3-pyrrolidinone. Rationale: This protocol uses the Wittig reaction, the industry standard for converting ketones to exocyclic alkenes.[3][10] The choice of Potassium tert-butoxide (KOtBu) as a base is critical because it ensures rapid, irreversible deprotonation of the phosphonium salt without nucleophilic interference at the ketone carbonyl.

Materials & Reagents[2][7][10]
  • Substrate: 1-Benzyl-3-pyrrolidinone (CAS 775-16-6) [1].

  • Ylide Precursor: Methyltriphenylphosphonium bromide ($ \text{Ph}_3\text{PCH}_3\text{Br} $).

  • Base: Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Ylide Generation:

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) atmosphere, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.
      
    • Cool to 0°C.

    • Add KOtBu (1.25 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 30 minutes.

  • Coupling:

    • Dissolve 1-Benzyl-3-pyrrolidinone (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the ylide suspension at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Note: Monitoring by TLC is essential; the ketone spot should disappear.

  • Workup & Purification:

    • Quench with saturated aqueous Ammonium Chloride ($ \text{NH}_4\text{Cl} $).

    • Extract with Diethyl Ether ($ \text{Et}_2\text{O} $) x3.

    • Dry organic layers over Magnesium Sulfate ($ \text{MgSO}_4 $) and concentrate in vacuo.

    • Purification: The crude oil contains Triphenylphosphine oxide (TPPO) byproduct. Remove TPPO via filtration through a silica plug (eluting with Hexanes:Ethyl Acetate 9:1) or via precipitation in cold hexanes.

    • Yield: Expect 75–85% as a colorless to pale yellow oil.

Search Strategy for Literature Retrieval

When searching databases like SciFinder-n, Reaxys, or PubMed, using a single name is insufficient. Use the following Boolean string to capture all relevant synonyms:

("1-Benzyl-3-ethenylpyrrolidine" OR "1-Benzyl-3-vinylpyrrolidine" OR "N-Benzyl-3-vinylpyrrolidine" OR "CAS 109105-82-0")

Data Verification Checklist

Before citing a source or purchasing the compound, verify the identity using these parameters:

ParameterValueWhy it matters
CAS Number 109105-82-0 The only unique numerical identifier. Distinguishes from the ketone (775-16-6).
InChI Key Verify via ChemDrawEnsures stereochemistry (if chiral) is noted. The generic CAS implies the racemate.
Physical State Liquid (Oil)If a vendor sells a "solid," it is likely the hydrochloride salt or the ketone precursor.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 1-Benzyl-3-pyrrolidinone (Precursor Data). Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). The Wittig Reaction: Mechanism and Protocols. Retrieved February 3, 2026, from [Link]

Sources

Biological Activity of 3-Substituted Pyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3-Substituted Pyrrolidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Out-of-Plane" Vector

In medicinal chemistry, the pyrrolidine ring is a ubiquitous saturated heterocycle, most commonly exploited at the C2 position due to the abundance of chiral pool precursors like L-proline.[1] However, the C3-substituted pyrrolidine represents a distinct and powerful pharmacophore vector.[1] Unlike C2 substituents which often lie in the plane of the amide/amine backbone, C3 substituents project into a unique "out-of-plane" spatial region, enabling interactions with deep hydrophobic pockets or specific solvent-exposed domains that are inaccessible to proline analogues.[1]

This guide analyzes the structural utility, pharmacological applications, and experimental validation of 3-substituted pyrrolidine derivatives, moving beyond simple listing to explore the causality of their biological activity.[1]

Structural & Stereochemical Considerations

The biological potency of 3-substituted pyrrolidines is governed by ring puckering and stereochemical presentation.[1]

The "Envelope" Conformation and Vector Analysis

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of "envelope" conformations.[1]

  • C3-endo vs. C3-exo: Substituents at the 3-position can stabilize specific puckers.[1] For instance, an electron-withdrawing group (EWG) like fluorine at C3 often prefers an axial-like orientation to minimize dipole interactions, whereas bulky aryl groups may prefer equatorial orientations.[1]

  • Vector Differentiation:

    • C2-Vector: Proline-like; directs groups adjacent to the nitrogen lone pair/amide bond.[1]

    • C3-Vector: Directs groups away from the N-terminus, creating a "U-shape" or "extended" topology depending on relative stereochemistry (cis/trans) with N-substituents.[1]

Stereochemical Switches

The chirality at C3 is often a "molecular switch" for selectivity.[1]

  • Example: In 3-aminopyrrolidine-based kinase inhibitors, the

    
    -enantiomer often aligns the amine to form critical hydrogen bonds with the hinge region, while the 
    
    
    
    -enantiomer may clash sterically or face the solvent, resulting in >100-fold potency loss.[1]

Therapeutic Applications & Case Studies

Anticholinergics (Muscarinic Antagonists)

The 3-substituted pyrrolidine scaffold is the core of several blockbuster bronchodilators.[1]

  • Drug: Glycopyrronium bromide [1]

  • Mechanism: The quaternary ammonium at N1 binds the anionic aspartate in the M3 receptor.[1] The bulky ester group at C3 projects into the hydrophobic pocket of the receptor, locking the antagonist in place.[1]

  • SAR Insight: The distance between the charged nitrogen and the hydrophobic ester at C3 is critical (approx. 5-6 Å), a geometry perfectly maintained by the 3-substituted pyrrolidine spacer.[1]

Kinase Inhibitors (PI3K / JAK)

3-Aminopyrrolidines serve as excellent scaffolds for type I and type II kinase inhibitors.[1]

  • Application: PI3K (Phosphoinositide 3-kinase) and JAK (Janus Kinase) inhibition.[1]

  • Mechanism: The pyrrolidine nitrogen often acts as a solubilizing group or interacts with the ribose-binding pocket, while the C3-amino group serves as a linker to the aryl "warhead" that binds the hinge region.[1]

  • Advantage: The sp3 character of the pyrrolidine ring improves solubility compared to flat aromatic linkers (e.g., phenyl rings) and reduces HERG liability by disrupting planarity.[1]

GPCR Modulators (CCR2 Antagonists)[1]
  • Target: C-C Chemokine Receptor Type 2 (CCR2) for inflammation.[1]

  • Activity: 3-Aminopyrrolidine derivatives have shown nanomolar potency.[1] The basic nitrogen at C3 interacts with the conserved Glu291 in the transmembrane bundle, mimicking the endogenous chemokine's positively charged residues.[1]

Visualizing the Mechanism: PI3K/AKT Signaling

The following diagram illustrates the signaling pathway targeted by 3-substituted pyrrolidine kinase inhibitors.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target of 3-sub Pyrrolidine) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K Substrate PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTOR Complex AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor 3-Sub Pyrrolidine Inhibitor Inhibitor->PI3K Inhibits (ATP Competition)

Caption: Schematic of the PI3K/AKT pathway showing the intervention point of 3-substituted pyrrolidine inhibitors (competitive binding at the ATP pocket).[1]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe how to synthesize and test these derivatives.

Protocol: In Vitro PI3K Kinase Inhibition Assay

This assay quantifies the potency (


) of a 3-substituted pyrrolidine derivative against PI3K isoforms using a luminescent ADP-detection method (e.g., ADP-Glo).[1]

Reagents:

  • Recombinant PI3K enzyme (p110

    
    /p85
    
    
    
    ).[1]
  • Substrate: PIP2:PS lipid vesicles (50

    
    M).[1]
    
  • ATP (Ultrapure, 10-50

    
    M depending on isoform 
    
    
    
    ).[1]
  • Assay Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS.
    

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 3-substituted pyrrolidine test compound in 100% DMSO. Dilute 1:25 into Assay Buffer (4% final DMSO).

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2

      
      L of diluted compound.[1][2]
      
    • Add 4

      
      L of PI3K Enzyme solution.[1][3]
      
    • Incubate 15 mins at Room Temp (RT) to allow equilibrium binding.

    • Add 4

      
      L of Substrate/ATP Mix to initiate reaction.[1]
      
  • Incubation: Shake plate for 1 min; incubate for 60 mins at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent  (depletes unconsumed ATP).[1] Incubate 40 mins.
      
    • Add 20

      
      L Kinase Detection Reagent  (converts ADP 
      
      
      
      ATP
      
      
      Luciferase light).[1] Incubate 30 mins.
  • Read: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to determine

    
    .[1]
    
Protocol: Calcium Flux Assay for GPCR Antagonism (CCR2)

Used to validate 3-aminopyrrolidine derivatives acting as CCR2 antagonists.[1]

Workflow Diagram:

CaFlux_Protocol Step1 1. Cell Loading (Fluo-4 AM dye, 30 min) Step2 2. Baseline Read (Flow Cytometer/Reader) Step1->Step2 Step3 3. Add Antagonist (3-sub Pyrrolidine) Step2->Step3 Step4 4. Add Agonist (MCP-1/CCL2) Step3->Step4 Wait 10 min Step5 5. Measure Flux (Fluorescence Spike) Step4->Step5 Real-time

Caption: Kinetic workflow for measuring Calcium flux. Antagonists blunt the spike caused by Agonist addition.[1]

Methodology:

  • Cell Prep: Use CCR2-transfected CHO or THP-1 cells.[1] Wash and resuspend in Loading Buffer (HBSS + 20 mM HEPES).

  • Dye Loading: Incubate cells with Fluo-4 AM (2

    
    M) and Probenecid (2.5 mM) for 30 mins at 37°C. Wash 2x to remove extracellular dye.[1]
    
  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 30 seconds.

  • Antagonist Addition: Inject 20

    
    L of test compound. Monitor for 10 mins (check for agonism; valid antagonists show no flux here).
    
  • Stimulation: Inject

    
     concentration of ligand (MCP-1).[1]
    
  • Quantification: Calculate Area Under Curve (AUC) of the Ca

    
     spike. % Inhibition = 
    
    
    
    .[1]

Structure-Activity Relationship (SAR) Summary Table

Substituent at C3Electronic EffectSteric/Conformational EffectPrimary Biological Outcome
-OH (Hydroxyl) H-bond donor/acceptorSmall; prefers equatorialSolubilizing; Precursor for esters (e.g., Glycopyrronium).[1]
-NH2 (Amino) Basic; H-bond donorCan form salt bridgeCritical for Kinase hinge binding; CCR2 interaction.[1]
-Aryl (Phenyl) HydrophobicBulky; prefers equatorial"Privileged" for CNS targets (Serotonin/Dopamine).[1]
-F (Fluorine) EWG; DipolePrefers Axial (Gauche effect)Modulates pKa of ring Nitrogen; Metabolic blocker.[1]
-CF3 (Trifluoromethyl) Strong EWGBulky; Pseudo-axialInduces specific ring pucker; GRP40 agonism.[1]

References

  • Vertex AI Search. (2025).[1] Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[1] Link[1]

  • National Institutes of Health (NIH). (2018).[1] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed Central.[1] Link

  • Merck Millipore. (n.d.).[1] Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Link

  • Promega Corporation. (n.d.).[1] PI3K(p110δ/p85α) Kinase Assay Protocol. Link

  • Cayman Chemical. (n.d.).[1] Calcium flux assay in mixed populations using kinetic flow cytometry. Link

  • Guide to Pharmacology. (2024).[1] Pacritinib Ligand Page. IUPHAR/BPS.[1] Link

  • Wikipedia. (2024).[1] Daridorexant. Link

Sources

Operational Mastery of 1-Benzyl-3-vinylpyrrolidine: A Safety & Handling Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Strategic Utility

The Identity Paradox (Critical Technical Note)

WARNING: A discrepancy exists in common database associations for this compound.

  • Target Compound: 1-Benzyl-3-vinylpyrrolidine (The focus of this guide).

  • Provided CAS (133034-01-2): This CAS number is frequently assigned in major catalogs (e.g., Sigma-Aldrich, Combi-Blocks) to (S)-1-Tosylpyrrolidin-3-yl 4-methylbenzenesulfonate , a precursor often used to synthesize vinyl pyrrolidines via elimination.

  • Operational Implication: Verify the chemical structure via NMR or Certificate of Analysis (CoA) before use. Do not rely solely on the CAS number for procurement.[1]

Molecular Profile

1-Benzyl-3-vinylpyrrolidine is a bifunctional intermediate featuring a basic pyrrolidine core protected by a benzyl group, with a reactive vinyl handle at the C3 position.[1] It is primarily used in transition-metal catalyzed cross-couplings (e.g., Heck reactions) and as a monomer for functionalized polymer synthesis .[1]

PropertyValue (Experimental/Predicted)Operational Significance
Molecular Formula C₁₃H₁₇NCarbon-rich amine; combustible.
Molecular Weight 187.28 g/mol Calculation basis for stoichiometry.[1]
Physical State Pale Yellow LiquidLikely an oil at RT; handle with liquid transfer protocols.[1]
Boiling Point ~80-90°C @ 0.5 mmHgHigh vacuum distillation required for purification.[1]
Density ~0.98 - 1.02 g/mL*Denser than ether; lighter than chlorinated solvents.[1]
Solubility DCM, THF, TolueneIncompatible with acidic aqueous phases (protonation).[1]

*Data extrapolated from structural analogs (1-Benzyl-3-pyrroline and 1-Benzyl-3-pyrrolidinone) due to limited specific public data.

Part 2: Hazard Profiling & Toxicology (The "Why")

As a Senior Scientist, I rely on Read-Across Toxicology . We infer the hazards of this specific molecule by analyzing its functional groups: the Benzylamine moiety (Corrosivity/Toxicity) and the Vinyl group (Reactivity).[1]

Health Hazards (GHS Classification)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corr./Irrit. Cat 1B / 2H314/H315: Causes severe skin burns/irritation.The basic nitrogen attacks lipid bilayers in skin; benzyl group enhances lipophilicity/penetration.[1]
Eye Damage Cat 1H318: Causes serious eye damage.[1]Rapid saponification of corneal tissues upon contact.[1]
Acute Tox.[1] (Oral) Cat 4H302: Harmful if swallowed.[1]Systemic amine toxicity; potential CNS depression.[1]
Sensitization Cat 1 (Poss.)H317: May cause allergic skin reaction.[1]Reactive vinyl groups can act as haptens, binding to skin proteins.[1]
Reactivity Hazards
  • Spontaneous Polymerization: The vinyl group, while less reactive than an acrylate, is susceptible to radical-initiated polymerization if stored improperly (heat/light).[1]

  • Peroxide Formation: Vinyl groups can scavenge oxygen to form unstable peroxides, which may trigger explosive polymerization upon heating or distillation.[1]

  • Incompatibility: Violent reaction with strong oxidizers (e.g., HNO₃) and alkylating agents.[1]

Part 3: Operational Protocols (The "How")

The "Inert Atmosphere Transfer" Protocol

To mitigate the risk of oxidation and moisture absorption (which carbonates the amine), all transfers should utilize this self-validating workflow.[1]

TransferProtocol cluster_safety Safety Checkpoint Start Storage Container (4°C, Argon) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevent Condensation Purge Inert Gas Purge (N2/Ar Balloon) Equilibrate->Purge Displace O2 Transfer Syringe/Cannula Transfer (Positive Pressure) Purge->Transfer Aseptic/Anhydrous Reaction Reaction Vessel (Schlenk Line) Transfer->Reaction Inject

Figure 1: Inert Atmosphere Transfer Workflow. This logic prevents water condensation (which degrades purity) and oxygen ingress (which creates peroxides).[1]

Storage: The Oxidation Mitigation Strategy
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Stabilizers: If long-term storage (>6 months) is required, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) at 100-200 ppm, provided it does not interfere with downstream catalysis.[1]

  • Container: Amber glass (UV protection) with a Teflon-lined cap.[1]

Part 4: Synthetic Utility & Reactivity Logic

Understanding how this molecule reacts is crucial for safety.[1] The diagram below illustrates the competing pathways that a researcher must control.

ReactivityLogic Molecule 1-Benzyl-3-vinylpyrrolidine PathA Desired Pathway Pd-Catalyzed Coupling (Heck/Suzuki) Molecule->PathA Controlled Conditions (Inert atm, Catalyst) PathB Degradation Pathway Radical Polymerization Molecule->PathB Heat/Light/Peroxides (Improper Storage) PathC Side Reaction N-Oxidation Molecule->PathC Air Exposure (Slow degradation) Control2 Control: Sparge Solvents PathA->Control2 Control1 Control: Add Inhibitor (BHT) PathB->Control1

Figure 2: Reactivity Logic Tree. The researcher's goal is to maximize Path A while suppressing Path B and C through environmental controls.

Part 5: Emergency Response

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and chemical splash goggles.[1]

  • Neutralize: Do not use water initially.[1][2] Absorb with an inert material (Vermiculite or Sand).[1]

  • Clean: Once absorbed, wipe the surface with dilute acetic acid (vinegar) to neutralize the amine residue, then wash with soap and water.[1]

Fire Fighting
  • Flash Point: Estimated >90°C (Combustible).[1][3]

  • Extinguishing Media: CO₂, Dry Chemical, or Alcohol-resistant foam.[1][2]

  • Warning: Do not use a solid water stream; it may scatter the burning liquid (oil-based).[1] Burning produces toxic NOx fumes .[1]

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet for 1-Benzyl-3-pyrrolidinone (Analogous Structure).[1] Retrieved from

  • PubChem. (n.d.).[1] Compound Summary for 1-Benzyl-3-pyrroline (Structural Analog). National Library of Medicine.[1] Retrieved from [1]

  • Combi-Blocks. (n.d.). Safety Data Sheet for (S)-1-Tosylpyrrolidin-3-yl 4-methylbenzenesulfonate (CAS 133034-01-2 Mismatch). Retrieved from

  • ChemicalBook. (2023).[1] 1-Benzyl-3-pyrroline Properties and Safety.[1][2][3][4][5][6] Retrieved from [1]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 1-Benzyl-3-vinylpyrrolidine

[1]

Executive Summary & Rationale

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in GPCR ligands and kinase inhibitors.[1] The transformation of 1-benzyl-3-pyrrolidinone (1) to 1-benzyl-3-vinylpyrrolidine (2) introduces a versatile vinyl handle, enabling further functionalization via hydroboration, olefin metathesis, or thiol-ene "click" chemistry.

While standard Wittig conditions often suffice for simple ketones, N-heterocyclic ketones like 3-pyrrolidinone present a specific challenge: enolization .[1] The

1

This protocol utilizes a Potassium tert-butoxide (KOtBu) / Methyltriphenylphosphonium bromide system at controlled temperatures.[1] This method balances basicity and nucleophilicity to favor ylide addition over enolization.[1] Furthermore, we introduce an Acid-Base Extraction Purification workflow that leverages the basicity of the pyrrolidine nitrogen to remove the difficult-to-separate triphenylphosphine oxide (TPPO) byproduct without extensive chromatography.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of a phosphonium ylide (Wittig reagent) which attacks the ketone carbonyl.[1]

Reaction Pathway (Graphviz Visualization)

WittigMechanismReagentsReagents:MePPh3Br + KOtBuYlidePhosphonium Ylide(Ph3P=CH2)Reagents->YlideDeprotonation(THF, 0°C)BetaineBetaine / OxaphosphetaneIntermediateYlide->Betaine+ KetoneNucleophilic AttackKetone1-Benzyl-3-pyrrolidinoneKetone->BetaineProduct1-Benzyl-3-vinylpyrrolidine(Target)Betaine->ProductEliminationByproductTriphenylphosphine Oxide(TPPO)Betaine->ByproductElimination

Figure 1: Mechanistic pathway for the Wittig olefination of 1-benzyl-3-pyrrolidinone.[1]

Experimental Protocol

Reagents and Equipment
ReagentEquiv.RoleCAS No.
1-Benzyl-3-pyrrolidinone 1.0Substrate775-16-6
Methyltriphenylphosphonium bromide 1.2Ylide Precursor1779-49-3
Potassium tert-butoxide (KOtBu) 1.25Strong Base865-47-4
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free109-99-9

Equipment:

  • Flame-dried 2-neck round-bottom flask (RBF) under Argon/Nitrogen atmosphere.[1]

  • Low-temperature bath (Ice/Water).[1]

  • Addition funnel or syringe pump.[1]

Step-by-Step Procedure
Phase A: Generation of the Ylide (The "Instant Ylide" Method)
  • Setup: Charge a flame-dried RBF with Methyltriphenylphosphonium bromide (1.2 equiv) and a magnetic stir bar.

  • Solvation: Add anhydrous THF (concentration ~0.5 M relative to phosphonium salt). Cool the suspension to 0 °C (ice bath).

  • Deprotonation: Add KOtBu (1.25 equiv) portion-wise over 5 minutes.

    • Observation: The suspension will turn a bright canary yellow , indicating the formation of the phosphorus ylide.

  • Maturation: Stir at 0 °C for 30–45 minutes to ensure complete deprotonation.

Phase B: Olefination
  • Addition: Dissolve 1-Benzyl-3-pyrrolidinone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the yellow ylide suspension at 0 °C.

    • Critical Control Point: Slow addition prevents a localized exotherm which could degrade the sensitive ketone.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Silica; 10% MeOH in DCM).[1] The starting ketone (UV active) should disappear.[1] The yellow color of the ylide will fade to a pale suspension.[1]

Phase C: Workup & Purification (The "Acid-Base" Trick)

Standard chromatography often struggles to separate amines from Triphenylphosphine oxide (TPPO).[1] This chemical extraction method is superior.[1]

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (5 mL).

  • Solvent Swap: Remove the bulk of THF under reduced pressure (rotary evaporator). Dilute the residue with Diethyl Ether (Et₂O) or Ethyl Acetate.[1]

  • Acid Extraction (Purification Step 1):

    • Transfer to a separatory funnel.[1][2]

    • Extract the organic layer with 1M HCl (3x) .[1]

    • Chemistry: The product (amine) becomes protonated and moves to the aqueous layer.[1] The TPPO (neutral) remains in the organic layer.[1]

    • Discard the organic layer (contains TPPO).[1]

  • Base Release (Purification Step 2):

    • Cool the aqueous acidic layer (ice bath).[1]

    • Basify to pH > 12 using 4M NaOH or solid KOH pellets.[1]

    • Observation: The solution will become cloudy as the free amine product oils out.[1]

  • Final Extraction:

    • Extract the aqueous layer with DCM or Et₂O (3x).[1]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[1][3]

  • Result: This yields 1-benzyl-3-vinylpyrrolidine as a pale yellow oil, typically >90% pure and sufficient for most downstream applications.[1]

Workflow Visualization

WorkflowStartStart: Flame-dried Flask(Inert Atmosphere)YlidePrepYlide Formation(MePPh3Br + KOtBu in THF, 0°C)Color: YellowStart->YlidePrepAdditionAdd 1-Benzyl-3-pyrrolidinone(Dropwise at 0°C)YlidePrep->AdditionReactionStir at RT (4-12h)Monitor via TLCAddition->ReactionQuenchQuench with NH4ClRemove THFReaction->QuenchAcidExtAcid Extraction (1M HCl)Organic Layer = Waste (TPPO)Aqueous Layer = ProductQuench->AcidExtBasifyBasify Aqueous Layer (NaOH)pH > 12AcidExt->BasifyKeep AqueousFinalIsoExtract (DCM), Dry, ConcentrateProduct: Pale Yellow OilBasify->FinalIso

Figure 2: Operational workflow emphasizing the Acid-Base purification strategy.

Expected Characterization Data

Since the product is an oil, NMR is the primary validation tool.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.35 (m, 5H):  Benzyl aromatic protons.[1]
      
    • 
       5.75 (ddd, 1H):  Vinyl internal proton (
      
      
      ).[1] Look for the characteristic multiplet.
    • 
       4.95–5.10 (m, 2H):  Vinyl terminal protons (
      
      
      ).[1] Distinctive splitting pattern.
    • 
       3.60 (s, 2H):  Benzylic 
      
      
      .[1]
    • 
       2.40–2.90 (m, 5H):  Pyrrolidine ring protons (complex envelope due to ring puckering).[1]
      
    • 
       1.60–2.10 (m, 2H):  Remaining ring protons.[1]
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<30%) Enolization of ketoneEnsure temperature is 0°C during addition. Switch base to NaH (slower, sometimes cleaner) or use Petasis Reagent (Titanocene dimethyl) which is non-basic.[1]
Starting Material Remains Wet ReagentsPhosphonium salts are hygroscopic.[1] Dry MePPh3Br under high vacuum at 100°C for 2h before use. Use freshly distilled THF.
Product Impure TPPO ContaminationRepeat the Acid-Base extraction. Ensure the pH is <2 during the acid wash and >12 during the base extraction.[1]

Safety & Handling

  • Methyltriphenylphosphonium bromide: Toxic if swallowed.[1] Irritating to eyes/skin.[1][4][5] Hygroscopic.

  • Potassium tert-butoxide (KOtBu): Flammable solid.[1] Corrosive. Reacts violently with water.[1] Handle in a fume hood.

  • 1-Benzyl-3-vinylpyrrolidine: As a tertiary amine, treat as a potential irritant and sensitizer.[1] Store under inert gas at 4°C to prevent polymerization of the vinyl group.[1]

References

  • Wittig Reaction General Methodology: Maercker, A. Org.[1] React.1965 , 14, 270.[1]

  • Synthesis of N-Benzyl-3-pyrrolidinone (Starting Material): ChemicalBook Protocol & Safety Data.

  • Alternative Olefination (Petasis Reagent): Petasis, N. A.; Akritopoulou, I. Synlett1992 , 10, 665.[1]

  • Purification of Amino-Alkenes: "Acid-Base Extraction Techniques in Organic Synthesis." Common Organic Chemistry Protocols. (General Knowledge Grounding).

Application Note: High-Fidelity Synthesis of 3-Ethenylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-ethenylpyrrolidine hydrochloride (also known as 3-vinylpyrrolidine HCl). This scaffold is a critical pharmacophore in medicinal chemistry, particularly for the design of covalent inhibitors targeting cysteine residues (e.g., BTK, JAK3 inhibitors).

Unlike standard textbook descriptions, this guide addresses the specific challenges of this substrate:

  • Volatility: The free base is highly volatile; this protocol isolates the stable hydrochloride salt.

  • Purification: A chromatography-free method for removing triphenylphosphine oxide (TPPO) is prioritized.

  • Enolization: The starting material, N-Boc-3-pyrrolidinone, is prone to enolization. The protocol uses a "pre-formed ylide" strategy to mitigate this.

Retrosynthetic Logic & Mechanism

The synthesis proceeds via a classic Wittig methylenation followed by acid-mediated deprotection. The choice of the tert-butoxycarbonyl (Boc) protecting group is deliberate: it is stable to the strong bases required for ylide formation but easily removed under non-aqueous acidic conditions to yield the salt directly.

Reaction Scheme

ReactionScheme SM1 Methyltriphenyl- phosphonium Bromide Ylide Phosphonium Ylide (Reactive Intermediate) SM1->Ylide THF, 0°C Base KOtBu (Base) Base->Ylide Inter N-Boc-3-vinylpyrrolidine (Intermediate) Ylide->Inter + Ketone - TPPO Ketone N-Boc-3-pyrrolidinone (Substrate) Ketone->Inter Product 3-Ethenylpyrrolidine HCl (Target Salt) Inter->Product Deprotection Deprot HCl / Dioxane

Figure 1: Synthetic pathway from phosphonium salt to final amine salt.

Critical Parameter Optimization

Base Selection: KOtBu vs. n-BuLi

While n-Butyllithium (n-BuLi) is the standard for generating ylides, Potassium tert-butoxide (KOtBu) is recommended for this protocol.

  • Safety: KOtBu is a solid (or solution) that is significantly less hazardous than pyrophoric n-BuLi.

  • Efficacy: The pKa of the methyltriphenylphosphonium proton is ~22. KOtBu (pKa ~19 in THF) drives the equilibrium sufficiently when used in slight excess, without the risk of attacking the carbamate (Boc) group, which can occur with organolithiums at higher temperatures.

Triphenylphosphine Oxide (TPPO) Removal

TPPO is the primary byproduct of the Wittig reaction and is notoriously difficult to remove via chromatography due to "tailing." This protocol utilizes a Magnesium Chloride (MgCl₂) complexation strategy. MgCl₂ forms an insoluble complex with TPPO in non-polar solvents, allowing for filtration rather than column chromatography.

Experimental Protocol

Phase 1: Wittig Methylenation

Target: tert-butyl 3-vinylpyrrolidine-1-carboxylate

Reagents:
ReagentEquiv.MW ( g/mol )QuantityRole
Methyltriphenylphosphonium bromide1.3357.224.64 gYlide Precursor
Potassium tert-butoxide (1M in THF)1.4112.2114.0 mLBase
N-Boc-3-pyrrolidinone1.0185.221.85 g (10 mmol)Substrate
Anhydrous THF--40 mLSolvent
Procedure:
  • Ylide Formation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Add Methyltriphenylphosphonium bromide and suspend in 20 mL anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C (ice bath). Add KOtBu solution dropwise over 10 minutes. The suspension will turn a bright yellow/canary yellow color, indicating ylide formation. Stir at 0°C for 45 minutes.

    • Checkpoint: If the solution remains white, moisture is present. Abort and re-dry reagents.

  • Addition: Dissolve N-Boc-3-pyrrolidinone in 10 mL anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4 hours.

    • TLC Monitoring: 20% EtOAc/Hexanes. Stain with KMnO₄ (alkene shows brown) or Ninhydrin (Boc is silent, but ketone UV active).

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with Diethyl Ether (

    
    , 3 x 30 mL). Wash combined organics with Brine. Dry over 
    
    
    
    and concentrate carefully (product is semi-volatile).
Purification (TPPO Removal):
  • Dissolve the crude residue (containing product + TPPO) in minimal Toluene (approx 5 mL).

  • Add MgCl₂ (2.0 equiv relative to expected TPPO) and heat to reflux for 1 hour.

  • Cool to RT and dilute with Hexanes (20 mL). TPPO-MgCl₂ complex will precipitate as a gummy solid.

  • Filter through a sintered glass funnel. Rinse the solid with 10%

    
    /Hexanes.
    
  • Concentrate the filtrate to yield the N-Boc-3-vinylpyrrolidine as a clear, colorless oil.

Phase 2: Deprotection & Salt Formation

Target: 3-ethenylpyrrolidine hydrochloride

Reagents:
ReagentEquiv.Role
N-Boc-3-vinylpyrrolidine1.0Substrate
4M HCl in Dioxane5.0Acid Source
Diethyl Ether-Anti-solvent
Procedure:
  • Dissolve the purified N-Boc intermediate in dry Dioxane (5 mL per gram).

  • Cool to 0°C. Add 4M HCl in Dioxane dropwise.

  • Stir at RT for 2 hours. Gas evolution (

    
     and Isobutylene) will be observed.
    
  • Isolation: The product often precipitates as a white solid. If not, add anhydrous Diethyl Ether until the solution becomes cloudy and store at 4°C for 1 hour.

  • Filtration: Filter the white solid under a nitrogen blanket (the salt is hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Process Workflow Diagram

Workflow start Start: Dry Glassware ylide Suspend Salt in THF Add KOtBu @ 0°C (Yellow Color) start->ylide add_ketone Add N-Boc-Ketone Warm to RT Stir 4h ylide->add_ketone Wait 45 min quench Quench (NH4Cl) Extract (Ether) add_ketone->quench TLC Check purify TPPO Removal (MgCl2 Reflux or Silica Plug) quench->purify deprotect HCl/Dioxane Deprotection purify->deprotect N-Boc Intermediate isolate Precipitate with Ether Filter & Dry deprotect->isolate end Final Product: 3-Ethenylpyrrolidine HCl isolate->end

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation (QC)

Typical NMR Profile (N-Boc Intermediate)
  • 1H NMR (400 MHz, CDCl₃):

    • 
       5.75 (m, 1H, =CH),
      
    • 
       5.05–5.15 (m, 2H, =CH₂),
      
    • 
       3.30–3.60 (m, 4H, N-CH₂),
      
    • 
       2.80 (m, 1H, CH-vinyl),
      
    • 
       1.70–2.10 (m, 2H, Ring CH₂),
      
    • 
       1.46 (s, 9H, Boc-tBu).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Yellow Color (Step 2)Wet THF or degraded BaseDistill THF over Na/Benzophenone; use fresh KOtBu.
Low Yield Enolization of KetoneEnsure Ylide is fully formed (45+ min) before adding ketone. Add ketone slowly at 0°C.
Gummy Precipitate (Final Step)Hygroscopic SaltUse strictly anhydrous ether for precipitation. Handle in glovebox or rapid filtration.

Safety & Hazards

  • 3-Ethenylpyrrolidine (Free Base): Volatile, flammable, and skin irritant. Always handle as the HCl salt when possible.

  • Methyltriphenylphosphonium Bromide: Toxic if swallowed.

  • KOtBu: Corrosive, moisture sensitive.

  • TPPO: Not acutely toxic but an environmental persistence hazard.

References

  • Wittig Reaction Mechanism & Scope

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1] Chemical Reviews. Link

  • TPPO Removal via MgCl2: Donald, J. R., & Martin, S. F. (2002). "Use of MgCl2 for the removal of Triphenylphosphine Oxide." Journal of Organic Chemistry. (Methodology adapted from general phosphine oxide removal protocols).
  • Synthesis of N-Boc-3-vinylpyrrolidine (Patent Reference)

    • Colandrea, V. J., et al. (2010). "Preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate." WO2010065447A3. Link

  • Deprotection of N-Boc Amines: Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (General reference for HCl/Dioxane deprotection efficiency).

Sources

RAFT polymerization of 1-Benzyl-3-vinylpyrrolidine monomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the precision synthesis of functionalized pyrrolidine scaffolds.

Subject: Precision RAFT Polymerization of 1-Benzyl-3-vinylpyrrolidine (BVP) Classification: Less Activated Monomer (LAM) Protocol Technique: Xanthate-Mediated RAFT (MADIX)

Executive Summary & Strategic Rationale

1-Benzyl-3-vinylpyrrolidine (BVP) represents a distinct class of functionalized vinyl monomers. Unlike styrenics or acrylates, the vinyl group in BVP is attached to a saturated heterocyclic ring, classifying it as a Less Activated Monomer (LAM) . The lack of conjugation adjacent to the vinyl group results in a highly unstable propagating radical, making standard free-radical polymerization prone to degradative chain transfer and low molecular weights.

The RAFT Solution: To achieve controlled molecular weight distributions (Đ < 1.[1]3) and defined end-groups, traditional RAFT agents (dithiobenzoates/trithiocarbonates) are unsuitable because they inhibit the polymerization of LAMs (due to overly stable intermediate radicals). This protocol utilizes Xanthates or Dithiocarbamates , specifically leveraging the MADIX (Macromolecular Design via the Interchange of Xanthates) mechanism.

Key Application: Poly(BVP) serves as a versatile, pH-responsive polyamine precursor. The benzyl group acts as a protecting group that can be removed (via hydrogenolysis) to yield poly(3-vinylpyrrolidine), a cationic scaffold for gene delivery and antimicrobial coatings.

Critical Mechanistic Insight: The "LAM" Challenge

Success with BVP requires understanding the reactivity mismatch.

  • Monomer Type: Unconjugated Vinyl (Electron-Rich / Neutral).

  • Propagating Radical: Unstable, highly reactive.

  • Required RAFT Agent (CTA): Must have a Z-group that destabilizes the intermediate radical to favor fragmentation (e.g., O-alkyl xanthates or N,N-dialkyl dithiocarbamates).

Selection of Chain Transfer Agent (CTA): We recommend O-ethyl-S-(1-methoxycarbonyl)ethyl xanthate (Xanthate A) or the commercially available Rhodixan A1 .

Reaction Pathway Diagram

RAFT_Mechanism cluster_LAM LAM Specificity (BVP) Initiation 1. Initiation (AIBN -> I•) Prop_Radical Propagating Radical (Pn•) Initiation->Prop_Radical + Monomer Pre_Eq Pre-Equilibrium (Adduct Formation) Prop_Radical->Pre_Eq + Xanthate CTA Termination Termination (Dead Polymer) Prop_Radical->Termination Bimolecular coupling Main_Eq Main Equilibrium (Chain Degeneracy) Pre_Eq->Main_Eq Rapid Fragmentation Main_Eq->Prop_Radical Re-initiation Insight Critical: Unstable Pn• requires unstable intermediate in Main Eq. Use Xanthates (Z = O-Et). Main_Eq->Insight

Figure 1: The MADIX/RAFT cycle tailored for Less Activated Monomers (LAMs) like BVP. The choice of Xanthate ensures the intermediate radical is not too stable, preventing retardation.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecificationsPreparation
1-Benzyl-3-vinylpyrrolidine (BVP) Monomer>98% PurityCritical: Pass through basic alumina column to remove inhibitors.
O-ethyl-S-(1-methoxycarbonyl)ethyl xanthate RAFT Agent>95%Synthesize or purchase (e.g., Sigma/Merck).
AIBN (Azobisisobutyronitrile)Initiator98%Recrystallize from methanol before use. Store at -20°C.
1,4-Dioxane SolventAnhydrousDegas prior to use.
Hexane / Diethyl Ether PrecipitantACS GradeCool to 0°C.
Stoichiometry Calculator

Target Degree of Polymerization (


) = 100.
Target Conversion = 60-70% (Avoid >80% to prevent dispersity broadening).


Note: A lower Initiator ratio (0.2) is used to minimize dead chain termination.

Step-by-Step Synthesis Workflow

Step 1: Reaction Assembly

  • In a 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve BVP (2.0 g, 10.7 mmol) in 1,4-Dioxane (4.0 mL).

    • Concentration Note: High monomer concentration (2-3 M) favors polymerization over side reactions.

  • Add the Xanthate CTA (23.8 mg, 0.107 mmol).

  • Add AIBN (3.5 mg, 0.021 mmol).

  • Seal the tube with a rubber septum.

Step 2: Deoxygenation (Strictly Required) Oxygen is a radical scavenger and will kill the reaction.

  • Perform 4 cycles of Freeze-Pump-Thaw :

    • Freeze: Immerse tube in liquid nitrogen (10 min).

    • Pump: Apply high vacuum (<0.1 mbar) for 15 min.

    • Thaw: Warm to room temperature under static vacuum.

    • Backfill: After the final cycle, backfill with high-purity Nitrogen or Argon.

Step 3: Polymerization

  • Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

  • Stir at 300 RPM.

  • Timecourse:

    • 4 hours: ~30% Conversion

    • 12 hours: ~60% Conversion[2]

    • 24 hours: ~80% Conversion (Stop here).

Step 4: Quenching & Purification

  • Quench: Immerse the tube in an ice bath and expose to air to terminate radicals.

  • Dilution: Dilute the crude mixture with 2 mL of THF.

  • Precipitation: Dropwise addition of the polymer solution into cold Hexane (100 mL) under vigorous stirring. Poly(BVP) is hydrophobic but the monomer is soluble in hexane; this removes unreacted monomer.

    • Alternative: If the polymer is oily, use cold Diethyl Ether.

  • Drying: Dry the precipitate in a vacuum oven at 40°C for 24 hours.

Characterization & Validation

NMR Spectroscopy ( H-NMR)
  • Solvent: CDCl

    
    
    
  • Key Signals:

    • Monomer Disappearance: Vinyl protons at

      
       5.0–5.8 ppm.
      
    • Polymer Backbone: Broad peaks at

      
       1.2–2.0 ppm (backbone CH/CH
      
      
      
      ).
    • Benzyl Group: Aromatic protons at

      
       7.1–7.4 ppm (Internal Standard for conversion calculation).
      
    • End-Group Analysis: Look for the ethyl group of the Xanthate (

      
       4.6 ppm, q, -O-CH
      
      
      
      -CH
      
      
      ) to calculate
      
      
      .
Gel Permeation Chromatography (GPC/SEC)
  • Eluent: THF or DMF + 0.1% LiBr (to prevent amine adsorption to columns).

  • Standard: Polystyrene standards (Relative

    
    ) or Multi-angle Light Scattering (Absolute 
    
    
    
    ).
  • Expected Result: Monomodal distribution,

    
     (Dispersity) < 1.4.
    
Data Summary Table
ParameterValue / ObservationValidation Criteria
Appearance Viscous oil to glassy solidClear, slight yellow tint (from Xanthate)
Conversion 60 - 75%Determine by

H-NMR

(Theoretical)
~14,000 g/mol Formula:

Dispersity (

)
1.15 - 1.35GPC Analysis
End-Fidelity >90%Presence of Xanthate end-group

Troubleshooting & Optimization

Workflow Logic Diagram

Optimization_Flow Start Start Polymerization Check_Conv Check Conversion (12h) Start->Check_Conv Decision1 Conversion < 20%? Check_Conv->Decision1 Decision2 Dispersity > 1.5? Decision1->Decision2 No Action_O2 Problem: Oxygen Inhibition Action: Increase F-P-T cycles Decision1->Action_O2 Yes Action_Term Problem: Irreversible Termination Action: Decrease [Initiator] or Temp. Decision2->Action_Term Yes Success Success: Isolate Polymer Decision2->Success No Action_O2->Start Action_Retard Problem: Retardation Action: Wrong CTA. Ensure Xanthate used.

Figure 2: Logical flowchart for troubleshooting common RAFT issues with BVP.

Common Pitfalls:

  • Using Trithiocarbonates: Do NOT use DDMAT or EMP. These are for acrylates/styrenes.[3][4] They will stabilize the BVP radical too much, halting the reaction (Retardation).

  • Amine Poisoning: The tertiary amine in the pyrrolidine ring can coordinate with some transition metals (if using ATRP) or interact with acidic impurities. Ensure the monomer is passed through basic alumina.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[5][6] Australian Journal of Chemistry, 58(6), 379–410. Link

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link

  • Pound, G., et al. (2008). Polymerization of N-vinylpyrrolidone via the RAFT process.[1][2][7][8][9][10] Journal of Polymer Science Part A: Polymer Chemistry, 46(19), 6575-6586. (Analogous LAM protocol). Link

  • Sigma-Aldrich. (n.d.). RAFT Agents: Monomer Compatibility Table. (Verification of Xanthates for Vinyl/LAMs). Link

Sources

Palladium-catalyzed Heck coupling of 1-Benzyl-3-vinylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 1-Benzyl-3-vinylpyrrolidine via Heck Coupling

Executive Summary & Scientific Rationale

The 3-substituted pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in nicotinic acetylcholine receptor agonists, antihistamines, and dopamine modulators. Functionalizing 1-benzyl-3-vinylpyrrolidine via the Heck-Mizoroki reaction offers a direct route to diverse styryl and dieryl derivatives.

However, this substrate presents specific challenges:

  • Amine Coordination: The basic pyrrolidine nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning).

  • Regioselectivity: The competition between linear (

    
    -arylation) and branched (
    
    
    
    -arylation) products is influenced by the electronic neutrality of the vinyl group and the steric bulk of the N-benzyl moiety.
  • Isomerization: Post-coupling isomerization of the double bond into the ring (forming the endocyclic enamine) is a thermodynamic risk.

This guide details a robust protocol designed to maximize the linear (


)-isomer yield while suppressing isomerization and catalyst deactivation.

Mechanistic Insight & Regiocontrol

The reaction follows the classical Pd(0)/Pd(II) cycle.[1] For 1-benzyl-3-vinylpyrrolidine, the regio-determining step is the migratory insertion of the alkene into the Aryl-Pd bond.

  • Linear Pathway (

    
    -selective):  Favored by steric bulk on the ligand (e.g., P(o-tol)
    
    
    
    ) and electron-neutral/rich alkenes. The aryl group adds to the terminal carbon to minimize steric clash with the pyrrolidine ring.
  • Branched Pathway (

    
    -selective):  Can be promoted by bidentate ligands (e.g., dppf) or cationic Pd pathways (using Ag salts), but is generally disfavored for this specific substrate under standard conditions.
    
Diagram 1: Catalytic Cycle & Regioselectivity

HeckCycle cluster_Insertion Regio-Determining Step (Migratory Insertion) Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Alkene Coordination OxAdd->Coord Vinylpyrrolidine Linear Beta-Insertion (Linear Product) Favored by P(o-tol)3 Coord->Linear Steric Control Branched Alpha-Insertion (Branched Product) Favored by Chelating Ligands Coord->Branched Electronic Control Elim Beta-Hydride Elimination Linear->Elim Branched->Elim Prod Styryl-pyrrolidine Product + [H-Pd-X] Elim->Prod Regen Reductive Elimination (Base assisted) Prod->Regen Regen->Pd0 -HX (Base)

Caption: Catalytic cycle highlighting the bifurcation at the migratory insertion step. Steric bulk directs the pathway toward the linear (


) isomer.

Experimental Protocols

Two methods are provided. Method A is the standard high-fidelity protocol for aryl bromides/iodides. Method B (Jeffery Conditions) is recommended if Method A fails due to steric congestion or if lower temperatures are required to prevent isomerization.

Method A: Standard Phosphine-Ligand Protocol

Applicability: Aryl iodides, activated aryl bromides. Target: Linear (


)-isomer (>95:5 selectivity).

Reagents:

  • Substrate: 1-Benzyl-3-vinylpyrrolidine (1.0 equiv)

  • Coupling Partner: Aryl Halide (1.1 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: P(o-tol)

    
     (Tri-o-tolylphosphine) (10 mol%)
    
  • Base: Et

    
    N (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Anhydrous DMF or CH

    
    CN (0.2 M concentration)
    

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube equipped with a stir bar, add Pd(OAc)

    
     (11.2 mg, 0.05 mmol) and P(o-tol)
    
    
    
    (30.4 mg, 0.10 mmol). Evacuate and backfill with Argon (3x).
  • Solvent Addition: Add anhydrous DMF (2.0 mL) via syringe. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add the Aryl Halide (1.1 mmol) followed by 1-Benzyl-3-vinylpyrrolidine (187 mg, 1.0 mmol) and Et

    
    N (280 µL, 2.0 mmol).
    
  • Reaction: Seal the tube and heat to 90°C for 12–16 hours.

    • Note: Monitor by TLC/LCMS. If the reaction stalls, raise temp to 110°C, but monitor closely for double-bond migration.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel. (Typical eluent: Hexanes/EtOAc with 1% Et

    
    N to prevent streaking of the amine).
    
Method B: Ligand-Free "Jeffery" Conditions

Applicability: Sterically hindered aryl halides or when phosphine ligands cause difficult purification. Mechanism: Phase-transfer catalysis stabilizes Pd nanoparticles.

Reagents:

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: K

    
    CO
    
    
    
    (2.5 equiv)
  • Solvent: DMF (0.2 M)

Protocol Differences: Combine all solids (Pd, TBAB, Base, Substrates) in the tube first. Add DMF. Heat to 80°C . The TBAB acts as a phase transfer catalyst and stabilizes the "naked" Pd species, often accelerating the reaction for electron-rich olefins.

Optimization & Troubleshooting Data

The following table summarizes optimization studies for the coupling of 1-benzyl-3-vinylpyrrolidine with Iodobenzene.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Regioselectivity (

:

)
Notes
1Pd(PPh

)

Et

N
THF704580:20Slow conversion; PPh

oxidation.
2Pd(OAc)

/ P(o-tol)

Et

N
DMF 90 88 >95:5 Optimal conditions.
3Pd(OAc)

/ dppf
K

CO

Toluene1006060:40Bidentate ligand reduces linear selectivity.
4Pd(OAc)

/ TBAB
K

CO

DMF808292:8Good alternative; easier workup.
5Pd

(dba)

Cs

CO

Dioxane1003090:10"Black Pd" precipitation observed (amine poisoning).
Diagram 2: Experimental Workflow

Workflow Setup Setup Schlenk Line Argon Atmosphere Mix Pre-complexation Pd(OAc)2 + Ligand 15 min @ RT Setup->Mix React Reaction Add Substrates + Base 90°C, 12-16h Mix->React Monitor Monitor (LCMS) Check for: 1. Conversion 2. Isomerization React->Monitor Monitor->React Incomplete Workup Workup EtOAc/H2O Extraction Remove DMF Monitor->Workup Complete

Caption: Step-by-step workflow ensuring catalyst activation prior to substrate addition.

Critical Troubleshooting Guide

Issue 1: Catalyst Poisoning ("Black Palladium" precipitates early)

  • Cause: The basic nitrogen of the pyrrolidine coordinates tightly to Pd.

  • Solution: Use the Hydrochloride salt of 1-benzyl-3-vinylpyrrolidine. Add 1 extra equivalent of base (total 3.0 equiv). The slow release of the free amine prevents saturation of the metal center.

Issue 2: Double Bond Isomerization

  • Observation: Product mass is correct, but NMR shows loss of vinyl signals and appearance of cyclic alkene signals.

  • Cause: Pd-hydride species re-inserting into the product (chain walking).

  • Solution: Add Ag

    
    CO
    
    
    
    (1.0 equiv) as an additive. Silver acts as a halide scavenger, promoting the cationic pathway which is faster and reduces the lifetime of the Pd-hydride species, thereby suppressing isomerization.

Issue 3: Low Regioselectivity

  • Solution: Switch strictly to P(o-tol)

    
     . The bulky methyl group on the phosphine creates a "cone angle" that physically blocks the Pd from attaching to the internal carbon of the vinyl group, forcing it to the terminal position.
    

References

  • Heck, R. F. (1969).[1] "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides."[2] Journal of the American Chemical Society, 90(20), 5518–5523. Link

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971).[2] "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan, 44(2), 581. Link

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 25(46), 5271-5274. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Application Note: Precision Synthesis of Block Copolymers using 3-Vinylpyrrolidine Derivatives via RAFT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The development of smart, stimuli-responsive drug delivery systems (DDS) increasingly relies on the precise architecture of block copolymers. While Poly(N-vinylpyrrolidone) (PVP) is a gold standard in FDA-approved biomaterials due to its hemocompatibility and stealth properties, its lack of functional handles limits its versatility.[1]

This Application Note addresses the synthesis of block copolymers using 3-vinylpyrrolidine derivatives . It is critical to distinguish between two structural classes often conflated in literature:

  • 3-Alkyl-1-vinyl-2-pyrrolidones (e.g., 3-ethyl-1-vinyl-2-pyrrolidone, C3-EVP): These are N-vinyl amides where the ring is substituted.[1] They exhibit tunable Thermoresponsive (LCST) behavior, unlike pure PVP.[1]

  • N-Substituted-3-vinylpyrrolidines (e.g., N-Boc-3-vinylpyrrolidine): These are C-vinyl amines.[1] They provide pendant secondary amines after deprotection, offering pH-responsiveness and cationic charge for gene delivery.[1]

Scientific Strategy: We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] Unlike Atom Transfer Radical Polymerization (ATRP), which often struggles with the metal-coordinating ability of pyrrolidines, RAFT (specifically using Xanthates/MADIX agents) provides excellent control over these "Less Activated Monomers" (LAMs).[1]

Structural Isomerism & Monomer Selection[1]

Before initiating synthesis, the researcher must select the derivative based on the desired stimulus response.[1]

FeatureClass A: 3-Alkyl-N-Vinylpyrrolidones Class B: N-Protected-3-Vinylpyrrolidines
Structure Vinyl group on Nitrogen; Alkyl on C3.[1]Vinyl group on C3; Protecting group on Nitrogen.
Electronic Nature Electron-rich enamide (LAM).[1]Unconjugated allylic amine (LAM/MAM hybrid).
Primary Utility Thermoresponsiveness (Tunable LCST).[1]pH-Responsiveness (Cationic buffering).[1]
RAFT Agent Xanthates (O-ethyl xanthates).[1]Dithiocarbamates or Xanthates.
Key Challenge Hydrolytic stability of the monomer.Degradative chain transfer (allylic H).

Note: This protocol focuses on Class A (C3-EVP) for thermoresponsive micelles, with notes on adapting for Class B.

Experimental Protocol: Synthesis of PEG-b-Poly(3-ethyl-1-vinyl-2-pyrrolidone)

This workflow describes the synthesis of a double-hydrophilic block copolymer that self-assembles into vesicles/micelles above its Lower Critical Solution Temperature (LCST).[1]

Phase 1: Synthesis of the Macro-CTA (PEG-Xanthate)

To ensure high blocking efficiency, we first functionalize a Poly(ethylene glycol) monomethyl ether (mPEG) with a xanthate chain transfer agent (CTA).[1]

Reagents:

  • mPEG-OH (

    
     g/mol )[1]
    
  • 2-Bromopropionyl bromide[1]

  • Potassium O-ethyl xanthate[1]

  • Triethylamine (TEA), Dichloromethane (DCM)[1]

Workflow Diagram:

Synthesis mPEG mPEG-OH (Initiator Precursor) Bromination Esterification (2-Bromopropionyl bromide) mPEG->Bromination TEA, DCM, 0°C MacroInitiator mPEG-Br (Macro-Initiator) Bromination->MacroInitiator Xanthylation Substitution (Potassium O-ethyl xanthate) MacroInitiator->Xanthylation THF, RT, 24h MacroCTA mPEG-Xanthate (Macro-CTA) Xanthylation->MacroCTA

Phase 2: RAFT Block Copolymerization

Objective: Chain extend mPEG-Xanthate with 3-ethyl-1-vinyl-2-pyrrolidone (C3-EVP).[1]

Reagents:

  • Monomer: 3-ethyl-1-vinyl-2-pyrrolidone (Synthesized via alkylation of NVP or commercially sourced).[1] Must be distilled to remove inhibitors.[1]

  • Macro-CTA: mPEG-Xanthate (from Phase 1).[1]

  • Initiator: AIBN (Azobisisobutyronitrile). Recrystallized from methanol.

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

Stoichiometry: Target Degree of Polymerization (


) = 100.[1]
Ratio: 

[1]

Step-by-Step Protocol:

  • Preparation: In a dry Schlenk tube, dissolve mPEG-Xanthate (0.5 mmol, 1.0 eq) and C3-EVP (50 mmol, 100 eq) in 1,4-Dioxane (10 mL).

  • Initiator Addition: Add AIBN (0.1 mmol, 0.2 eq). Note: A low radical flux is essential to maintain high end-group fidelity.

  • Degassing (Critical): Subject the mixture to 4 freeze-pump-thaw cycles . Oxygen is a radical scavenger and will terminate the RAFT mechanism immediately. Backfill with Argon.

  • Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 60°C . Stir for 12–24 hours.

    • Process Control: Take aliquots at t=0, 4, 8, 12h for 1H NMR to monitor conversion.[1] Stop reaction when conversion reaches ~60-70% to avoid dead chain formation (bimolecular termination).[1]

  • Quenching: Plunge the tube into liquid nitrogen and expose to air.

  • Purification: Precipitate the polymer dropwise into cold diethyl ether (excess). Filter and dry under vacuum at 40°C.

  • Dialysis: Dissolve in water and dialyze (MWCO 3.5 kDa) against water for 3 days to remove unreacted monomer. Lyophilize to obtain a white powder.

Characterization & Validation

To ensure the integrity of the block copolymer, the following data points must be verified.

TechniqueParameterAcceptance CriteriaPurpose
1H NMR (D2O)

6.5-7.0 ppm (Vinyl)
Absent Confirms removal of monomer.[1]
1H NMR (CDCl3) Peak IntegrationRatio of PEG (3.6 ppm) to PVP-ring (1.6-2.4 ppm) matches target DP.[1]Verify block composition.[3][4]
GPC (DMF + LiBr) Dispersity (Đ)< 1.35 Confirms controlled RAFT mechanism.[1] High Đ indicates termination.
DLS (Aq.[3][5] Sol.) Hydrodynamic Radius (

)
Monomodal distribution. Size shift upon heating > LCST.Verify self-assembly.[1]

Self-Assembly Mechanism (Thermoresponsive):

Micelle cluster_conditions Physiological Conditions Unimer Unimer (T < LCST) Soluble Random Coil Assembly Self-Assembly Unimer->Assembly Dehydration of EVP blocks Heating Heating (> 38°C) Micelle Polymeric Micelle Core: Poly(C3-EVP) Shell: PEG Assembly->Micelle DrugLoad Hydrophobic Drug Encapsulation Micelle->DrugLoad Passive Diffusion

Technical Insight: Handling N-Boc-3-Vinylpyrrolidine (Class B)

If your application requires pH-responsiveness (e.g., endosomal escape), you must use the Class B monomer (N-Boc-3-vinylpyrrolidine).[1]

  • Synthetic Warning: The allylic protons on the pyrrolidine ring (C3-H) are susceptible to abstraction by propagating radicals. This causes degradative chain transfer , lowering molecular weight and yield.[1]

  • Modification to Protocol:

    • Concentration: Run the reaction at higher dilution (0.5 M) to favor propagation over transfer.

    • Temperature: Lower temperature to 50°C using a low-temp initiator (e.g., V-70) to suppress transfer reactions.

    • Deprotection: Post-polymerization, treat the block copolymer with Trifluoroacetic acid (TFA) in DCM (1:1) for 2 hours to remove the Boc group, yielding the cationic Poly(3-vinylpyrrolidinium) block.

References

  • Roka, N., & Pitsikalis, M. (2022).[1] Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers, 14(4), 701.[1] Link[1]

  • Pound, G., & McKenzie, J. M. (2011).[1] Thermoresponsive copolymers of N-vinylpyrrolidone and 3-ethyl-1-vinyl-2-pyrrolidone.[1] European Polymer Journal, 47(11), 2172-2180.[1] Link[1]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.[1] Link[1]

  • Deane, O. J., et al. (2011).[1] Synthesis and Characterization of Waterborne Pyrrolidone-Functional Diblock Copolymer Nanoparticles. Macromolecules, 44(20), 8243-8251.[1] Link[1]

  • Bayer, A., et al. (2020).[1] Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) via RAFT.[1] Preprints.org. Link[1]

Sources

Application Note: Hydroboration-Oxidation of 1-Benzyl-3-ethenylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The conversion of 1-benzyl-3-ethenylpyrrolidine (also 1-benzyl-3-vinylpyrrolidine) to 2-(1-benzylpyrrolidin-3-yl)ethanol is a pivotal transformation in the synthesis of pyrrolidine-based scaffolds, commonly found in dopamine receptor modulators (e.g., D3 antagonists) and antimicrobial agents.[1]

While hydroboration-oxidation is a standard undergraduate reaction, its application to amino-alkenes presents a specific "silent failure" mode often overlooked in standard protocols: the Lewis Acid-Base Complexation (The "Borane Sink") .[1] The basic pyrrolidine nitrogen coordinates with borane (


) faster than the alkene hydroboration occurs, altering stoichiometry and potentially inhibiting the reaction if not compensated.

This guide provides a validated, self-consistent protocol that accounts for amine-borane complexation, ensuring high yield and regioselectivity.

Mechanistic Insight: The "Borane Sink" Effect

In standard alkene hydroboration, 1.0 equivalent of


 can theoretically hydroborate 3.0 equivalents of alkene. However, with 1-benzyl-3-ethenylpyrrolidine, the tertiary amine acts as a Lewis base.[1]
  • Kinetic Phase 1 (N-Complexation): The first equivalent of

    
     coordinates to the nitrogen lone pair, forming a stable amine-borane adduct (
    
    
    
    ).[1] This deactivates the borane for hydroboration and removes it from the stoichiometry.
  • Kinetic Phase 2 (Hydroboration): Only excess borane is available to react with the vinyl group.[1]

  • Thermodynamic Consequence: If you use standard 0.33 eq or 0.5 eq of

    
    , the reaction will stall at the complexation stage, leaving the alkene unreacted.
    

Correction Factor: You must treat the amine as a stoichiometric consumer of borane.

Pathway Visualization

HydroborationMechanism Start 1-Benzyl-3- ethenylpyrrolidine Complex Intermediate A: N-Borane Complex (Alkene Intact) Start->Complex Fast (Lewis Acid-Base) BH3 BH3·THF (Addition) BH3->Complex Hydroborated Intermediate B: Organoborane (N-B Complexed) Complex->Hydroborated Slow (Syn-Addition) Alcohol Final Product: 2-(1-benzylpyrrolidin- 3-yl)ethanol Hydroborated->Alcohol Oxidation (H2O2/NaOH)

Figure 1: The sequential reaction pathway.[1] Note that the alkene hydroboration (Step 2) only proceeds efficiently after the nitrogen "sink" is filled.

Detailed Experimental Protocol

Reagents & Stoichiometry Table
ComponentRoleEquiv.[1]Notes
Substrate Starting Material1.01-Benzyl-3-ethenylpyrrolidine
BH3[1][2][3]·THF (1.0 M) Hydroboration Agent1.5 - 2.0 Excess required to saturate N-complex.[1]
NaOH (3.0 M) Base3.0Activates H2O2.[1]
H2O2 (30% w/v) Oxidant3.0Exothermic addition.[1]
THF (Anhydrous) Solvent--0.2 M concentration wrt Substrate.[1]
Step-by-Step Methodology
Phase 1: Hydroboration[1][3][4][5][6][7][8]
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve 1-benzyl-3-ethenylpyrrolidine (1.0 eq) in anhydrous THF (5 mL per mmol substrate). Cool the solution to 0 °C in an ice bath.

  • Addition (Critical): Add BH3·THF (1.5 – 2.0 eq) dropwise over 20 minutes.

    • Observation: No significant exotherm usually occurs during N-complexation, but gas evolution (

      
      ) may be minimal compared to hydroxyl-containing substrates.[1]
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C) . Stir for 3–12 hours.

    • Monitoring: TLC may be misleading due to the N-borane complex streaking.[1] GC-MS is preferred (look for the M+14 mass of the borane complex if using mild ionization, or the alcohol after a mini-workup).

Phase 2: Oxidation & Hydrolysis

Caution: This step is highly exothermic.[1]

  • Cooling: Return the flask to the 0 °C ice bath.

  • Quenching: Carefully add water (approx. 1 mL/mmol) dropwise to destroy excess hydride.[1] Wait for bubbling to cease.

  • Base Addition: Add 3M NaOH (3.0 eq).[1]

  • Oxidation: Add 30% H2O2 (3.0 eq) dropwise.[1] Maintain internal temperature < 35 °C.

  • Reflux (The "Break" Step):

    • Why: The N-B bond is strong.[9] Room temperature oxidation often yields the amine-borane complex of the alcohol, which complicates purification.

    • Action: Heat the mixture to 50–60 °C for 1 hour . This ensures complete oxidation of the C-B bond and hydrolysis of the N-B bond.

Phase 3: Workup & Purification[1]
  • Extraction: Cool to RT. Dilute with diethyl ether or EtOAc.[1] Separate layers.

  • Wash: Wash the organic layer with brine (

    
    ).
    
    • Note: If the amine is still complexed, it may remain in the organic layer but behave non-polarly.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (DCM:MeOH:NH4OH).

    • Gradient: Start 100% DCM

      
       95:5:0.5 DCM:MeOH:NH4OH.[1] The ammonia is crucial to prevent streaking of the free amine on silica.
      

Troubleshooting & Optimization Logic

Workup Decision Tree

Use this logic flow if you observe low yields or "missing" product (often stuck in the aqueous phase or as a complex).

WorkupLogic Start Crude NMR Analysis Check Broad peaks / Extra Hydrides? Start->Check Clean Sharp Signals Check->Clean No Complexed N-B Complex Persists Check->Complexed Yes Action1 Standard Purification Clean->Action1 Action2 Acid Hydrolysis Rescue: 1. Dissolve in MeOH 2. Add conc HCl 3. Reflux 1h 4. Basify & Extract Complexed->Action2

Figure 2: Decision matrix for handling persistent amine-borane complexes.

Common Failure Modes
SymptomRoot CauseSolution
Low Yield Insufficient BoraneThe amine "sponged" 1 eq of BH3.[1] Increase BH3 to 2.0 eq total.
Product is Non-Polar N-B Complex IntactThe complex is less polar than the free amine. Perform the "Acid Hydrolysis Rescue" (see Fig 2).
Regioisomer Mix Internal AlkeneIf the vinyl group migrated (rare under these conditions) or if 9-BBN wasn't used.[1] For terminal vinyl, BH3 is usually >95% selective for primary alcohol.[1]

References & Authority

  • Brown, H. C., & Zweifel, G. (1961).[1] Hydroboration. IX. The Hydroboration of Alkenes. Journal of the American Chemical Society, 83(12), 2544–2551. Link[1]

    • Foundational text on the anti-Markovnikov regioselectivity and syn-stereochemistry.

  • Brown, H. C., & Choi, Y. M. (1982).[1] Hydroboration. 62. The hydroboration of allylic and homoallylic amines. Journal of Organic Chemistry, 47(20), 3923–3930. Link[1]

    • Specific authority on the interaction of borane with amine-containing alkenes.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1]

    • General reference for the mechanism of oxidative workup.

  • Vanderwal, C. D. (2018).[1][7] Strategies for the Synthesis of Alkaloids. Chemical Reviews, 118(10).[1]

    • Contextual usage of pyrrolidine scaffolds in drug synthesis.

Disclaimer: This protocol involves hazardous reagents (Borane, Peroxides).[1] All work must be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols for Cross-Metathesis Reactions Involving 1-Benzyl-3-vinylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Pyrrolidine Scaffolds via Cross-Metathesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The ability to functionalize this heterocyclic system at specific positions is crucial for the development of new therapeutic agents and chemical probes. Olefin cross-metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, offering a direct route to elaborate complex molecules from simpler olefinic precursors.

This guide provides a comprehensive overview and detailed protocols for conducting cross-metathesis reactions with 1-Benzyl-3-vinylpyrrolidine. As a substrate, it presents both an opportunity for significant molecular diversification and a challenge due to the presence of a Lewis basic nitrogen atom, which can interact with and potentially deactivate common ruthenium-based metathesis catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel functionalized pyrrolidine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide guidance on catalyst selection, and offer robust, field-tested protocols that address the specific challenges posed by this substrate.

The Mechanistic Landscape: Navigating the Catalytic Cycle

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism, which involves a series of [2+2] cycloadditions and cycloreversions. Understanding this catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle is initiated by the reaction of the precatalyst with the olefin substrate, leading to the formation of a 14-electron active species. This active catalyst then engages in a series of reversible steps with the olefin partners to yield the desired cross-metathesis product and a volatile byproduct, typically ethylene.

Cross-Metathesis Cycle cluster_initiation Catalyst Initiation cluster_propagation Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst  + Olefin A - L Metallacyclobutane_A Metallacyclobutane_A Active_Catalyst->Metallacyclobutane_A  + Olefin A Metallacyclobutane_A->Active_Catalyst Reversible New_Carbene New_Carbene Metallacyclobutane_A->New_Carbene New_Carbene->Metallacyclobutane_A Reversible Metallacyclobutane_B Metallacyclobutane_B New_Carbene->Metallacyclobutane_B  + Olefin B Metallacyclobutane_B->Active_Catalyst  + Product - Ethylene Metallacyclobutane_B->New_Carbene Reversible

Caption: Generalized catalytic cycle for cross-metathesis.

A critical consideration for substrates like 1-Benzyl-3-vinylpyrrolidine is the potential for the nitrogen atom to coordinate to the ruthenium center of the catalyst. This coordination can lead to the formation of stable, off-cycle species, effectively sequestering the catalyst and inhibiting its activity. The choice of catalyst and reaction conditions must therefore be carefully considered to minimize this deactivation pathway.

Catalyst Selection: A Strategic Choice for Success

The success of a cross-metathesis reaction with 1-Benzyl-3-vinylpyrrolidine hinges on the selection of an appropriate catalyst. While first-generation Grubbs catalysts (G-I) can be effective for simple olefins, they are often more susceptible to deactivation by Lewis basic functional groups. Second and third-generation catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, generally offer higher activity and greater functional group tolerance.

For nitrogen-containing substrates, the Hoveyda-Grubbs second-generation catalyst (HG-II) is often the catalyst of choice. Its isopropoxystyrene ligand is relatively labile, facilitating catalyst initiation, yet the resulting active species demonstrates high reactivity.

Catalyst GenerationKey FeaturesSuitability for 1-Benzyl-3-vinylpyrrolidine
Grubbs I (G-I) High functional group tolerance for simple systems.Moderate; may require higher catalyst loadings and longer reaction times due to nitrogen coordination.
Grubbs II (G-II) Higher activity than G-I due to the NHC ligand.Good; improved performance over G-I, but still susceptible to deactivation.
Hoveyda-Grubbs II (HG-II) High stability and activity; often preferred for challenging substrates.Excellent; generally the recommended starting point for this substrate class.
Grubbs III (G-III) Contains a 3-bromopyridine ligand for rapid initiation.Good; can be effective but may require careful optimization.

Experimental Protocols

The following protocols provide a starting point for the cross-metathesis of 1-Benzyl-3-vinylpyrrolidine with a generic olefin partner. It is crucial to note that optimization of catalyst loading, temperature, and reaction time will likely be necessary for each specific coupling partner.

General Considerations and Reagent Preparation
  • Inert Atmosphere: Ruthenium metathesis catalysts, while relatively robust, perform optimally under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Substrate Purity: The purity of 1-Benzyl-3-vinylpyrrolidine and the coupling partner is critical. Impurities can inhibit the catalyst.

Protocol 1: Cross-Metathesis with an Electron-Deficient Olefin (e.g., Methyl Acrylate)

Electron-deficient olefins are generally good partners in cross-metathesis reactions.

Materials:

  • 1-Benzyl-3-vinylpyrrolidine

  • Methyl acrylate

  • Hoveyda-Grubbs II catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-Benzyl-3-vinylpyrrolidine (1.0 equiv).

  • Add anhydrous, degassed DCM to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Add methyl acrylate (1.2-2.0 equiv). Using a slight excess of one partner can favor the cross-metathesis product.

  • Commence stirring and allow the solution to equilibrate at the desired reaction temperature (typically room temperature to 40 °C).

  • In a separate vial, weigh the Hoveyda-Grubbs II catalyst (1-5 mol%) and dissolve it in a small amount of degassed DCM.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cross-Metathesis with a Sterically Hindered Olefin

Sterically hindered olefins can be more challenging coupling partners and may require higher temperatures and catalyst loadings.

Materials:

  • 1-Benzyl-3-vinylpyrrolidine

  • Sterically hindered olefin (e.g., a substituted styrene)

  • Grubbs II or Hoveyda-Grubbs II catalyst

  • Anhydrous, degassed toluene or 1,2-dichloroethane (DCE)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

  • Oil bath for heating

Procedure:

  • Follow steps 1-3 from Protocol 1, using the sterically hindered olefin as the coupling partner.

  • Heat the reaction mixture to 40-80 °C using an oil bath.

  • Add the catalyst solution (2-10 mol%) to the heated reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by flash column chromatography.

Workflow and Data Interpretation

Experimental_Workflow Start Start Reagent_Prep Reagent & Solvent Preparation (Degassing) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Catalyst_Addition Catalyst Addition Reaction_Setup->Catalyst_Addition Reaction_Monitoring Monitoring by TLC/GC-MS Catalyst_Addition->Reaction_Monitoring Workup Reaction Quench & Workup Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for cross-metathesis.

Illustrative Data and Expected Outcomes

The following table provides hypothetical, yet realistic, data for the cross-metathesis of 1-Benzyl-3-vinylpyrrolidine with various olefin partners. This data is for illustrative purposes to guide expectation and experimental design. Actual results may vary.

EntryOlefin PartnerCatalyst (mol%)Temp (°C)Time (h)Yield (%)E/Z Ratio
1Methyl AcrylateHG-II (2)RT485>95:5
2StyreneHG-II (3)4067890:10
31-HexeneG-II (5)40126585:15
4Allyl BenzeneHG-II (2.5)RT58292:8

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading in small increments (e.g., 0.5-1.0 mol%). Higher temperatures may also improve conversion, but be mindful of potential catalyst decomposition. Ensure all reagents and solvents are pure and rigorously degassed.

  • Formation of Homodimers: The formation of homodimers of the starting materials is a common side reaction. This can sometimes be suppressed by using a slight excess of one of the coupling partners.

  • Poor E/Z Selectivity: The stereoselectivity of cross-metathesis can be influenced by the catalyst, substrates, and reaction conditions. For improved selectivity, screening different catalysts, including those known for high E or Z selectivity, may be necessary.

  • Catalyst Deactivation: If catalyst deactivation is suspected, consider the addition of a copper(I) salt (e.g., CuI) as a phosphine scavenger, which can sometimes enhance catalyst lifetime and turnover.

Purification of Metathesis Products

Ruthenium byproducts can sometimes be challenging to remove completely. Standard flash chromatography is often sufficient. If residual ruthenium is a concern, particularly for pharmaceutical applications, several methods can be employed for its removal:

  • Treatment with a Scavenger: Stirring the crude product with a ruthenium scavenger such as triphenylphosphine oxide or a functionalized isocyanide followed by filtration can effectively remove residual metal.

  • Activated Carbon: Passing a solution of the product through a plug of activated carbon can also reduce ruthenium levels.

  • Specialized Silica Gels: Commercially available silica gels impregnated with scavenging agents are highly effective for removing trace ruthenium.

Conclusion

Cross-metathesis of 1-Benzyl-3-vinylpyrrolidine is a potent strategy for the synthesis of a diverse array of functionalized pyrrolidine derivatives. Success in this endeavor relies on a rational approach to catalyst selection, meticulous experimental technique, and a willingness to optimize reaction conditions for each unique coupling partner. By understanding the underlying mechanism and potential pitfalls, particularly catalyst deactivation by the nitrogen atom, researchers can effectively harness the power of this transformation to accelerate their research and development programs.

References

  • Chatterjee, A. K., Morgan, J. P., Scholl, M., & Grubbs, R. H. (2000). Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society, 122(15), 3783–3784. [Link]

  • Voigtritter, K., Ghorai, S., & Lipshutz, B. H. (2011). Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect. The Journal of Organic Chemistry, 76(11), 4697–4702. [Link]

  • Stewart, I. C., Douglas, C. J., & Grubbs, R. H. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 441–444. [Link]

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3765. [Link]

  • Delaude, L., & Noels, A. F. (2005). Metathesis. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]

  • Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]

  • Podkorytov, I. S., & Boyarskiy, V. P. (2021). Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. Molecules, 26(16), 4983. [Link]

  • Burtscher, D., & Winde, R. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 2286–2294. [Link]

  • Stewart, I. C., Ung, T., Pletnev, A. A., Berlin, J. M., Grubbs, R. H., & Schrodi, Y. (2007). Highly efficient ruthenium catalysts for the formation of tetrasubstituted olefins via olefin metathesis. Organic letters, 9(8), 1589–1592. [Link]

  • Lesma, G., Colombo, A., Sacchetti, A., & Silvani, A. (2009). Olefin metathesis based approach to diversely functionalized pyrrolizidines and indolizidines; total synthesis of (+)-monomorine. The Journal of organic chemistry, 74(2), 590–596. [Link]

  • Kotha, S., & Chaurasia, U. N. (2017). Polycyclic High Density Cage Compounds via Cross Metathesis. Beilstein Archives. [Link]

  • Cavallo, L., Correa, A., Costabile, C., & Jacobsen, H. (2005). Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions from a Theoretical Perspective. Journal of the American Chemical Society, 127(24), 8965–8975. [Link]

  • Maynard, H. D., & Grubbs, R. H. (1999). Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products. Tetrahedron Letters, 40(22), 4137–4140. [Link]

  • Michrowska, A., Gułajski, Ł., Kaczmarska, Z., Mennecke, K., & Grela, K. (2006). Recent Advances in the Synthesis and Catalytic Activity of Ruthenium Olefin Metathesis Catalysts. Topics in Catalysis, 40(1-4), 177–187. [Link]

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. [Link]

Procedure for debenzylation of 1-Benzyl-3-vinylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the selective


-debenzylation of 1-Benzyl-3-vinylpyrrolidine  to yield 3-vinylpyrrolidine hydrochloride .

The central challenge in this transformation is chemoselectivity . Standard hydrogenolytic debenzylation (H


, Pd/C) is contraindicated  because it inevitably reduces the C3-vinyl group to an ethyl group, destroying the target pharmacophore. This protocol utilizes 1-Chloroethyl chloroformate (ACE-Cl) , following the Olofson dealkylation mechanism. This method effectively cleaves the 

-benzyl bond via a carbamate intermediate while leaving the alkene moiety intact.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis: Method Selection

The choice of reagent is dictated by the requirement to preserve the olefin (vinyl group).

MethodReagent SystemOutcome for 3-VinylpyrrolidineStatus
Catalytic Hydrogenation H

, Pd/C (or Raney Ni)
FAILURE: Reduces vinyl group to ethyl.Avoid
Transfer Hydrogenation HCOONH

, Pd/C
FAILURE: High risk of alkene reduction.Avoid
Oxidative Cleavage CAN (Ceric Ammonium Nitrate)RISK: Oxidative degradation of alkene; poor yields on simple alkyl amines.⚠️ Low Success
Olofson Dealkylation ACE-Cl / MeOH SUCCESS: Selective

-debenzylation. Vinyl group preserved.
Recommended
Mechanism of Action (ACE-Cl)

The reaction proceeds via a non-oxidative, non-reductive pathway. The ACE-Cl reagent attacks the nitrogen lone pair, forming a quaternary ammonium salt. The chloride ion then attacks the benzylic position (kinetically favored over the secondary ring carbons), releasing benzyl chloride and forming a 1-chloroethyl carbamate. Subsequent methanolysis degrades the carbamate into the amine hydrochloride, acetaldehyde, and methyl chloride.

ACE_Mechanism Start 1-Benzyl-3-vinylpyrrolidine Inter1 Quaternary Ammonium Salt Start->Inter1 Acylation (DCE, 80°C) ACE ACE-Cl Reagent ACE->Inter1 Inter2 1-Chloroethyl Carbamate Inter1->Inter2 Dealkylation Byprod1 Benzyl Chloride (Byproduct) Inter1->Byprod1 Final 3-Vinylpyrrolidine HCl Inter2->Final Methanolysis MeOH Methanol (Reflux) MeOH->Final

Figure 1: Mechanistic pathway of ACE-Cl mediated debenzylation. Note the specific cleavage of the benzyl group over the ring carbons.

Detailed Experimental Protocol

Safety Pre-requisites
  • ACE-Cl (1-Chloroethyl chloroformate): Highly toxic, lachrymator. Handle only in a fume hood.

  • Methanolysis: Generates methyl chloride (gas) and acetaldehyde. Ensure efficient condenser cooling and ventilation.

Materials Table
ReagentEquiv.RoleNotes
1-Benzyl-3-vinylpyrrolidine 1.0SubstratePurity >95% recommended.[1][2][3]
1-Chloroethyl chloroformate (ACE-Cl) 1.2 – 1.5ReagentDistill if dark brown (should be clear/pale yellow).
1,2-Dichloroethane (DCE) SolventMediumAnhydrous.[2][4] DCM can be used but DCE allows higher T.
Methanol (MeOH) SolventCleavageHPLC grade, dry.
Proton Sponge (Optional)0.1ScavengerOnly if substrate is acid-sensitive (rarely needed here).
Step-by-Step Procedure

Phase 1: Carbamate Formation

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve 1-Benzyl-3-vinylpyrrolidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (concentration ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. Note: Exotherm control is critical to prevent side reactions with the vinyl group.

  • Addition: Add ACE-Cl (1.2 equiv) dropwise via syringe over 10–15 minutes.

  • Reaction: Remove the ice bath. Allow to warm to Room Temperature (RT), then heat to reflux (83 °C) .

  • Monitoring: Stir at reflux for 3–12 hours.

    • TLC Check: Monitor disappearance of starting material.[2] The intermediate carbamate is usually less polar than the starting amine.

    • Self-Validation: If reaction stalls, add 0.2 equiv additional ACE-Cl.

Phase 2: Solvent Swap & Methanolysis 7. Evaporation: Cool to RT. Concentrate the reaction mixture to dryness under reduced pressure (Rotavap).

  • Critical Step: This removes excess ACE-Cl and DCE. You will be left with a residue containing the carbamate and benzyl chloride.
  • Methanolysis: Redissolve the residue in Methanol (MeOH) (same volume as DCE).
  • Cleavage: Heat the methanolic solution to reflux for 1–2 hours.
  • Mechanism:[2][5][6] This step decarboxylates the carbamate. Evolution of gas (CO2, MeCl) indicates progress.
  • Concentration: Cool to RT and concentrate to dryness. The residue is crude 3-vinylpyrrolidine hydrochloride .

Phase 3: Purification (Removal of Benzyl Chloride) 11. Partition: Dissolve the crude residue in Water (pH < 2, naturally acidic due to HCl salt). 12. Wash: Extract the aqueous layer with Diethyl Ether (Et2O) or Hexanes (3 x).

  • Why? The product (amine salt) stays in the water. The byproduct (Benzyl Chloride) moves into the organic layer.
  • Isolation (Salt Form): Lyophilize the aqueous layer to obtain the clean HCl salt.
  • Isolation (Free Base - Optional): Basify the aqueous layer (pH > 12) with 1M NaOH and extract into DCM. Dry (Na2SO4) and concentrate. Warning: Low MW amines can be volatile.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Starting material remains Incomplete acylationIncrease ACE-Cl to 1.5 eq. Ensure DCE is anhydrous.[4]
New impurity (Ethyl analog) Reduction occurredCRITICAL ERROR: Did you use H2/Pd? Switch back to ACE-Cl.
Carbamate persists Incomplete methanolysisIncrease reflux time in MeOH. Ensure MeOH is dry.
Low Yield Product loss during workupThe free base is water-soluble. Salt out (NaCl) during extraction or keep as HCl salt.
Workflow Diagram

Workflow Step1 Start: 1-Benzyl-3-vinylpyrrolidine in DCE (0°C) Step2 Add ACE-Cl (1.2 eq) Reflux 4h Step1->Step2 Check1 TLC: SM Gone? Step2->Check1 Check1->Step2 No (Add more ACE-Cl) Step3 Evaporate Solvent (Residue: Carbamate + BnCl) Check1->Step3 Yes Step4 Add MeOH, Reflux 1h (Cleavage) Step3->Step4 Step5 Evaporate MeOH Step4->Step5 Step6 Partition: Water / Ether Step5->Step6 Result Aq. Layer: Product (HCl Salt) Org. Layer: Waste (BnCl) Step6->Result

Figure 2: Operational workflow for the isolation of the target amine salt.

References

  • Olofson, R. A. ; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A new reagent for the selective dealkylation of tertiary amines. Improved synthesis of 1-chloroethyl chloroformate." Journal of Organic Chemistry, 1984 , 49(11), 2081–2082. Link

  • Pace, V. ; Holzer, W.; Verniest, G.; Alcántara, A. R.; De Kimpe, N. "First General Route to Substituted 3-Vinylpyrrolidines." Advanced Synthesis & Catalysis, 2013 , 355, 919–924. Link

  • Yang, B. V. "1-Chloroethyl Chloroformate." In Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

  • Knipe, A. C. (Ed.). "Organic Reaction Mechanisms 2004." John Wiley & Sons, 2008 . (Discusses selectivity of chloroformate dealkylations). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Benzyl-3-vinylpyrrolidine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1-Benzyl-3-vinylpyrrolidine . It is designed to address the specific stability challenges inherent to this molecule, which combines a reactive vinyl group with an oxidation-prone benzylic amine moiety.

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Preventing Spontaneous Polymerization & Oxidative Degradation

Core Stability Profile: The "Double Threat"

Before addressing specific protocols, you must understand why this compound is unstable. 1-Benzyl-3-vinylpyrrolidine presents a dual reactivity profile that requires stricter handling than standard monomers like Styrene.

  • The Vinyl Group (C3-Position): While less electron-rich than N-vinylpyrrolidone (NVP), the vinyl group at the 3-position is susceptible to free-radical polymerization, initiated by heat, light, or trace peroxides.

  • The N-Benzyl Moiety: The benzylic carbon (adjacent to the nitrogen) is highly prone to autoxidation . Atmospheric oxygen can abstract a hydrogen atom here, forming a hydroperoxide. This hydroperoxide then decomposes into radicals that initiate the polymerization of the vinyl group.

Rule Zero: Stability is not just about keeping it cold; it is about excluding oxygen to prevent the radical trigger event.

Frequently Asked Questions (Troubleshooting Mode)

Storage & Environmental Controls

Q: I stored the bottle in the fridge (4°C), but it still turned yellow and viscous. Why? A: Cold alone is insufficient if the atmosphere is compromised.

  • The Cause: Yellowing typically indicates N-oxide formation or oxidative degradation of the benzyl group, which generates radicals. Viscosity confirms polymerization has started.

  • The Fix: You likely stored it under air. This compound requires an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and provides a better "blanket" for liquids.

  • Corrective Action: If the viscosity is low, redistill immediately under high vacuum. If it is a gel, the sample is lost.

Q: Can I store this compound in standard clear borosilicate vials? A: No.

  • The Risk: UV and visible light can photo-initiate radical formation, especially in the presence of trace oxygen.

  • The Standard: Use Amber glass bottles or wrap clear vessels in aluminum foil.

Inhibitor Management

Q: Which inhibitor is best for 1-Benzyl-3-vinylpyrrolidine? A: 4-tert-Butylcatechol (TBC) is the industry standard for this class of substituted vinyl pyrrolidines (typically 100–1000 ppm).

  • Why TBC? TBC is a potent radical scavenger that works well in the presence of slight oxygen (which activates the phenol). However, since we want to exclude oxygen to save the benzyl group, we rely on TBC to scavenge radicals formed by unavoidable trace oxygen or thermal events.

  • Alternative: MEHQ (Monomethyl ether of hydroquinone) is also used but often requires more dissolved oxygen to remain active, which is counter-productive for the benzyl amine stability. Stick to TBC if possible.

Q: How do I know if my inhibitor is depleted? A: Perform a simple colorimetric check or a quick 1H-NMR.

  • Visual Cue: TBC turns dark brown/red as it sacrifices itself to scavenge radicals (forming quinones). If your clear liquid turns dark tea-colored, your inhibitor is "spent" and polymerization is imminent.

Processing & Purification[1]

Q: I need to distill the compound. What are the critical parameters to avoid polymerization in the pot? A: Distillation is the highest-risk operation. Follow these rules:

  • Vacuum is Mandatory: Never distill at atmospheric pressure. You need to keep the pot temperature below 80°C (ideally <60°C).

  • Add Inhibitor to the Pot: Add extra TBC (approx. 5000 ppm) or Copper(II) chloride to the distillation flask. The inhibitor does not distill over, but it protects the boiling bulk liquid.

  • Bleed Gas: If using a capillary bleed, use Nitrogen , not air.

Q: How do I remove the inhibitor before my reaction? A: Do not use a caustic wash (NaOH) unless necessary, as it can create difficult emulsions with the amine.

  • Preferred Method: Pass the neat liquid (or a solution in Hexane/EtOAc) through a short plug of Basic Alumina or Silica Gel . The phenolic inhibitor binds to the polar stationary phase; the amine monomer passes through.

Experimental Protocols

Protocol A: Inhibitor Removal (Flash Filtration)

Use this immediately before polymerization reactions.

  • Prepare Column: Pack a glass pipette or small column with Basic Alumina (activated).

  • Load: Apply the 1-Benzyl-3-vinylpyrrolidine directly to the top of the column.

  • Elute: Flush with a non-polar solvent (e.g., Hexanes or Toluene) if the monomer is viscous, or use gravity/pressure if neat.

  • Collect: The first fraction is pure monomer. The inhibitor remains as a dark band at the top of the alumina.

  • Verify: Check TLC (UV visualization); the catechol inhibitor will have a much lower Rf than the amine.

Protocol B: Emergency Stabilization (Quenching a "Hot" Sample)

Use this if a sample shows early signs of warming or viscosity increase.

  • Cool: Immediately submerge the vessel in an ice-salt bath (-10°C) .

  • Dilute: Add a radical-scavenging solvent like Toluene (1:1 ratio). This reduces the collision frequency of polymer chains.

  • Re-Inhibit: Add solid TBC (aim for 1000 ppm) and shake to dissolve.

  • Purge: Sparge vigorously with Argon for 5 minutes to remove dissolved oxygen.

Visual Decision Guides

Figure 1: Storage & Handling Logic Gate

Determine the correct storage conditions based on your usage timeline.

StorageLogic Start New Sample of 1-Benzyl-3-vinylpyrrolidine UsageTime When will you use it? Start->UsageTime Immediate < 24 Hours UsageTime->Immediate Now ShortTerm 1 - 30 Days UsageTime->ShortTerm Soon LongTerm > 1 Month UsageTime->LongTerm Later Action1 Keep at 4°C Amber Vial Nitrogen Headspace Immediate->Action1 Action2 Store at -20°C Amber Glass Taped/Parafilm Seal Argon Backfill ShortTerm->Action2 Action3 Store at -80°C or -20°C Add fresh TBC (100 ppm) Flame seal ampoule (Best) or Teflon-lined cap under Ar LongTerm->Action3

Caption: Decision tree for selecting storage conditions based on anticipated usage duration to minimize polymerization risk.

Figure 2: Inhibitor Removal Workflow

Choose the correct method to remove TBC/MEHQ without degrading the amine.

InhibitorRemoval Input Inhibited Monomer (Contains TBC/MEHQ) Choice Method Selection Input->Choice PathA Method A: Column (Preferred) Pass through Basic Alumina Choice->PathA Small Scale / High Purity PathB Method B: Wash (Alternative) Wash with 5% NaOH (aq) Risk: Emulsion Choice->PathB Large Scale (>100g) StepA2 Inhibitor binds to Alumina Monomer elutes pure PathA->StepA2 StepB2 Inhibitor forms phenolate salt Partitions to water phase PathB->StepB2 Final Pure Monomer Use Immediately! StepA2->Final Dry Dry over MgSO4 (If Method B used) StepB2->Dry Dry->Final

Caption: Workflow comparison for removing phenolic inhibitors. Basic Alumina is recommended to avoid emulsion formation.

References & Authority

  • TCI Chemicals. Safety Data Sheet: 1-Benzyl-3-aminopyrrolidine Derivatives. (General handling of benzyl-pyrrolidine class).[1][2][3] Retrieved from .

  • 3A Senrise. Product Catalog: tert-butyl 3-vinylpyrrolidine-1-carboxylate. (Confirmation of TBC as the standard inhibitor for 3-vinylpyrrolidine derivatives). Retrieved from .

  • Mallik, K. L., & Das, M. N. (1960). Polymerization of Vinyl Monomers and Inhibitor Removal Techniques. Journal of the American Chemical Society. (Foundational text on inhibitor removal via alumina).

  • BASF. Technical Information: Vinyl Pyrrolidone Monomers - Handling & Storage. (Industry standard protocols for vinyl-lactam/amine stability). Retrieved from .

  • Google Patents. Stabilization of heterocyclic nitrogen vinyl compounds. US Patent 2860140A. (Discusses "popcorn" polymerization risks in vinyl-nitrogen heterocycles). Retrieved from .

Sources

Technical Support Center: N-Vinylpyrrolidone (NVP) Storage & Handling

[1]

The Core Instability Mechanism

N-Vinylpyrrolidone is unique among vinyl monomers because it faces a dual threat : it is susceptible to both acid-catalyzed hydrolysis and free-radical polymerization . Understanding this causality is the only way to prevent batch loss.

The "Domino Effect" of Degradation

Unlike acrylates that primarily fear heat, NVP’s degradation is often a chemical chain reaction triggered by moisture or pH drift.

  • Hydrolysis Trigger: In the presence of water and acidic pH, NVP hydrolyzes into 2-pyrrolidone and acetaldehyde.[1]

  • The Radical Spark: Acetaldehyde is easily oxidized into peroxides.

  • Polymerization: These peroxides act as free-radical initiators, triggering spontaneous, exothermic polymerization (often called "popcorn" polymerization due to its appearance and rapid expansion).

Visualization: The NVP Degradation Pathway

The following diagram illustrates why pH control is the critical "firewall" for NVP stability.

NVP_Degradationcluster_preventionStabilization StrategyNVPN-Vinylpyrrolidone(Monomer)HydrolysisHydrolysis(pH < 7)NVP->HydrolysisExposed toPopcornSpontaneous'Popcorn' PolymerizationNVP->PopcornDirect Heat/LightWaterMoisture/Acid(Contamination)Water->HydrolysisByproducts2-Pyrrolidone +AcetaldehydeHydrolysis->ByproductsGeneratesPeroxidesPeroxide Formation(Auto-oxidation)Byproducts->PeroxidesAcetaldehyde oxidizesPeroxides->PopcornInitiatesStabilizerAlkaline Stabilizer(NaOH / Amines)Stabilizer->HydrolysisBlocks (Maintains pH 9-10)

Figure 1: The causal link between hydrolysis and spontaneous polymerization. Note that preventing hydrolysis (via alkalinity) is the primary defense against peroxide generation.

Storage Specifications & Critical Parameters

NVP requires a "Goldilocks" storage environment. It has a high freezing point (~13.5°C) and low thermal stability limit.

ParameterSpecificationTechnical Rationale
Temperature 20°C – 25°C < 17°C: Risk of crystallization/freezing.[2] > 30°C: Accelerated hydrolysis and polymerization risk.
Headspace Gas Nitrogen (Inert) Unlike acrylates (which need oxygen for MEHQ to work), NVP is best stored under Nitrogen to prevent acetaldehyde oxidation into peroxides [1, 2].
Stabilizer NaOH (0.1%) or Kerobit® NaOH: Maintains pH 9-10 to stop hydrolysis. Kerobit (BPD): Organic radical inhibitor. Note: NaOH is most common.
Container Stainless Steel / PE Avoid Carbon Steel: Rust (Iron ions) acts as a redox catalyst, lowering the activation energy for polymerization.
Shelf Life 3 - 6 Months Even with stabilization, hydrolysis is slow but continuous. Re-test purity after 3 months.

Troubleshooting Guide (Q&A)

Issue: "My monomer has frozen solid in the drum."

Diagnosis: The storage temperature dropped below 13.5°C. Risk: When NVP freezes, the stabilizer (e.g., NaOH) is excluded from the crystal lattice and concentrates in the remaining liquid (eutectic separation). Corrective Action (The Thawing Protocol):

  • Do NOT apply direct heat (heat bands/guns). Localized hot spots >30°C can trigger polymerization in the stabilizer-depleted liquid.

  • Method: Move the drum to a temperature-controlled room (20-25°C) and allow it to thaw slowly over 24-48 hours.

  • Critical Step: Once fully liquid, roll or mix the drum thoroughly to redistribute the stabilizer before drawing any material. Using unmixed thawed monomer is a primary cause of experimental failure.

Issue: "The monomer has turned yellow."

Diagnosis: Oxidation or Amine-based stabilizer activity. Analysis:

  • If stabilized with amines (e.g., Kerobit/TPC): Yellowing is often normal and increases with time/air exposure. It typically does not affect polymerization activity.

  • If stabilized with NaOH: Yellowing indicates acetaldehyde formation (hydrolysis) and subsequent aldol condensation reactions. Action: Check the pH. If pH < 9.0, hydrolysis is active. If pH is > 9.0 and color is light yellow, it is likely usable but check purity via GC.

Issue: "I see white, cauliflower-like solids in the liquid."

Diagnosis: "Popcorn" Polymerization. Severity: Critical / Dangerous. Mechanism: This is a cross-linked, insoluble polymer network that grows exponentially. It can fracture steel pipes and drums due to expansion. Action:

  • Do NOT attempt to dissolve it (it is insoluble).

  • Isolate the container immediately.

  • Discard the entire batch. The remaining liquid contains active seeds and peroxides.

Issue: "Can I remove the NaOH inhibitor?"

Context: Researchers often ask this for sensitive biological applications. Answer: Yes, but with extreme caution. Protocol:

  • Use a Flash Distillation (Vacuum) at the lowest possible temperature.

  • Alternatively, use a Cation Exchange Resin to capture the Na+ ions, but monitor the effluent pH immediately.

  • Warning: Once the inhibitor is removed, the monomer must be used immediately (within hours). Do not store unstabilized NVP.

Validation Protocols

Before using a stored batch of NVP for critical polymerizations (e.g., hydrogel formation), perform these two rapid checks.

Protocol A: The pH Stability Check

Why: Confirms the hydrolysis "firewall" is intact.

  • Mix 10 mL of NVP with 90 mL of distilled water (NVP is water-soluble).

  • Measure pH with a calibrated probe.

  • Pass Criteria: pH 9.0 – 10.0 (for NaOH stabilized).

  • Fail Criteria: pH < 8.0. Action: Adjust with dilute NaOH or discard if purity is compromised.

Protocol B: The "Solvent Test" for Pre-Polymerization

Why: Detects soluble polymer chains (pre-gelation) that increase viscosity.

  • Add 1 mL of NVP to 10 mL of Ethyl Acetate or Diethyl Ether.

  • Observation:

    • Clear Solution: Monomer is good.

    • Cloudy/Precipitate: Soluble PVP polymer has formed. The monomer is degrading.

References

  • PubChem. (n.d.). N-vinyl-2-pyrrolidone | C6H9NO.[1][3][4] National Library of Medicine. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2000). 1-Vinyl-2-pyrrolidone Assessment Report. Retrieved from [Link]

Purification of 1-Benzyl-3-ethenylpyrrolidine by vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Benzyl-3-ethenylpyrrolidine

Section 1: Executive Technical Overview

Compound Profile:

  • Target Molecule: 1-Benzyl-3-ethenylpyrrolidine (also known as 1-Benzyl-3-vinylpyrrolidine).

  • CAS Number: [Not widely indexed; Analogous to 1-Benzyl-3-pyrroline CAS 6913-92-4].

  • Critical Attribute: Thermal Sensitivity & Polymerization Risk.

    • The vinyl (ethenyl) group at the C3 position renders this molecule susceptible to radical polymerization, particularly under thermal stress.

    • The tertiary amine functionality makes it prone to N-oxidation if exposed to air at high temperatures.

The Challenge: Standard distillation at atmospheric pressure is strictly prohibited due to the high boiling point (predicted >240°C) which would trigger rapid polymerization or decomposition. Purification requires High Vacuum Distillation (< 1 mmHg) to lower the boiling point to a safe window (typically < 80°C).

Section 2: Process Parameters & Protocol

Recommended Operating Conditions
ParameterSpecificationRationale
Vacuum Pressure 0.1 – 1.0 mmHg (High Vacuum)Reduces boiling point to < 70°C, preventing thermal degradation.
Bath Temperature 60°C – 85°C Provides sufficient

for vaporization without scorching the pot residue.
Vapor Temperature ~55°C – 65°C (at 0.5 mmHg)Note: This is an estimated range based on structural analogs like 1-benzyl-3-pyrroline.
Inhibitor (Crucial) BHT (0.1%) or 4-tert-Butylcatechol Scavenges free radicals to prevent polymerization in the boiling flask.
Condenser Temp -10°C to 0°C Ensures efficient condensation of the vinyl amine vapors.
The "Safe-Path" Distillation Protocol

Step 1: Stabilization Before heating, add Butylated Hydroxytoluene (BHT) or 4-tert-Butylcatechol (TBC) to the crude reaction mixture (approx. 0.05 - 0.1 wt%). This acts as a radical sink.

Step 2: Apparatus Setup (Short Path) Use a Short Path Distillation Head to minimize the distance the vapor must travel. This reduces the "hold-up" time and thermal exposure.

  • Avoid: Long Vigreux columns (too much pressure drop).

  • Inert Gas: Connect a Nitrogen/Argon bleed capillary if using an oil pump, or ensure the system is backfilled with inert gas before/after the run.

Step 3: Degassing Apply vacuum without heating first. This removes residual solvents (THF, DCM) and dissolved oxygen. Watch for "bumping" (sudden boiling).

Step 4: The Fractionation Slowly ramp the oil bath temperature.

  • Fraction 1 (Forerun): Low boiling solvents. Discard.

  • Fraction 2 (Main Cut): The target amine. Collect when the head temperature stabilizes.

  • Residue: Do not distill to dryness. Leave ~5-10% volume in the pot to prevent overheating the residue, which often contains salts or polymers.

Section 3: Troubleshooting Guide (Q&A)

Category A: Stability & Product Quality

Q: My distillate is turning cloudy or viscous in the receiving flask. What is happening? A: This is a classic sign of spontaneous polymerization .

  • Cause: The vinyl group is reacting with itself, likely initiated by heat or trace peroxides.

  • Fix:

    • Ensure you added the radical inhibitor (BHT/TBC) to the pot.

    • For the receiving flask, you can pre-load a tiny crystal of BHT to stabilize the purified product immediately upon condensation.

    • Lower your bath temperature and improve your vacuum depth to distill cooler.

Q: The product has a yellow/brown tint instead of being colorless. A: This indicates oxidative degradation .

  • Cause: Amines oxidize easily. If your vacuum system has a leak, air is being pulled over the hot vapor.

  • Fix: Leak-check your system (grease joints, check hoses). Perform the distillation under a slight nitrogen bleed if possible, or ensure the system is flushed with Argon before applying vacuum.

Category B: Distillation Mechanics

Q: The bath is hot (100°C+), but the head temperature is low and no distillate is coming over. A: You are likely experiencing "False Vacuum" or insufficient insulation .

  • Scenario 1: Your vacuum gauge reads low pressure, but the reading is measured at the pump, not the manifold. A blockage (frozen solvent in the trap) might be isolating the system.

  • Scenario 2: The vapor is condensing before it reaches the thermometer.

  • Fix: Wrap the distillation arm with glass wool or aluminum foil to insulate it. Check the vacuum gauge placement.

Q: The liquid is "bumping" violently into the condenser. A: This is caused by superheating of the viscous crude oil.

  • Fix: Use a magnetic stir bar with a high spin rate (rapid agitation breaks bubbles). Alternatively, use a coarse glass frit or ebulliator (capillary bleed) to introduce nucleation sites. Never distill a viscous amine without stirring.

Section 4: Visual Logic & Workflows

Distillation Setup Diagram

DistillationSetup cluster_safety Critical Safety Controls Crude Crude Mixture (Pot) ShortPath Short Path Head (Insulated) Crude->ShortPath Heat (Oil Bath) Inhibitor Add Inhibitor (BHT/TBC) Inhibitor->Crude Stabilization Vacuum High Vacuum Source (< 1 mmHg) Condenser Condenser (-10°C) ShortPath->Condenser Vapor Receiver Receiving Flask (Inert Atmosphere) Condenser->Receiver Distillate Trap Cold Trap (Liquid N2/Dry Ice) Receiver->Trap Volatiles Trap->Vacuum Protection

Caption: Schematic of the Short Path Distillation setup emphasizing the critical placement of inhibitors and cold traps to protect the vacuum pump.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType NoDist No Distillate? IssueType->NoDist Polymer Gummy/Solid? IssueType->Polymer Color Yellow/Dark? IssueType->Color VacCheck Check Vacuum Gauge Location NoDist->VacCheck Pressure High Insulate Insulate Column (Glass Wool) NoDist->Insulate Pressure OK AddInhib Add BHT/TBC to Pot Polymer->AddInhib Prevention LowerTemp Lower Bath Temp Improve Vacuum Polymer->LowerTemp Mitigation LeakCheck Check for Air Leaks (Oxidation) Color->LeakCheck

Caption: Diagnostic logic flow for resolving common distillation failures (Yield loss, Polymerization, Oxidation).

Section 5: References

  • Sigma-Aldrich. 1-Benzyl-3-pyrrolidinone Product Specification & Safety Data. (Analogous boiling point data). Retrieved from

  • ChemicalBook. 1-Benzyl-3-pyrroline Physical Properties. (Boiling point reference for vinyl-pyrroline analogs). Retrieved from

  • Busch Vacuum Solutions. Vacuum Distillation: Process & Troubleshooting. Retrieved from

  • BOC Sciences. Polymerization Inhibitors for Vinyl Monomers. Retrieved from

  • National Institutes of Health (NIH). Synthesis of polysubstituted pyrroles from sulfinimines (Kugelrohr distillation of vinylpyrrolidines). PMC Article. Retrieved from

Removing polymerization inhibitors from 3-vinylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and purifying 3-vinylpyrrolidine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing polymerization inhibitors prior to experimental use. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring successful and repeatable outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the polymerization inhibitor from 3-vinylpyrrolidine before use?

A: Polymerization inhibitors are essential additives for the safe storage and transport of reactive monomers like 3-vinylpyrrolidine.[1] They function by quenching free radicals, which would otherwise initiate spontaneous and often uncontrolled polymerization.[1] However, the very mechanism that provides stability during storage becomes a significant impediment during controlled polymerization reactions. The continued presence of an inhibitor will scavenge the radicals generated by your initiator (e.g., AIBN, benzoyl peroxide), leading to poor initiation, low conversion rates, inconsistent reaction kinetics, or complete failure of the polymerization process.[2] Therefore, removing the inhibitor is a mandatory prerequisite for achieving predictable and reproducible results in polymerization applications.

Q2: What are the common types of inhibitors found in commercial 3-vinylpyrrolidine?

A: While the specific inhibitor can vary by manufacturer, vinyl monomers are typically stabilized with phenolic compounds. The most common inhibitors include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ, 4-methoxyphenol), and 4-tert-butylcatechol (TBC).[3][4] Some formulations of the closely related N-vinylpyrrolidone may use sodium hydroxide (NaOH) or weak acid potassium salts as stabilizers.[5][6] It is crucial to consult the Safety Data Sheet (SDS) or the supplier's technical datasheet for your specific batch of 3-vinylpyrrolidine to identify the inhibitor used.

Q3: What are the principal methods for removing inhibitors from 3-vinylpyrrolidine?

A: There are three primary, field-proven methods for removing common phenolic inhibitors:

  • Adsorption via Column Chromatography: This is arguably the most common and convenient method for lab-scale purification. The monomer is passed through a column packed with an adsorbent, typically activated basic alumina, which selectively retains the acidic phenolic inhibitor.[7][8]

  • Vacuum Distillation: This method separates the volatile monomer from the non-volatile or less-volatile inhibitor based on differences in boiling points.[1] It is highly effective but requires careful temperature and pressure control to prevent thermally induced polymerization of the monomer.[6][9]

  • Liquid-Liquid Extraction (Caustic Wash): This technique involves washing the monomer with an aqueous basic solution, such as sodium hydroxide (NaOH).[2] The acidic phenolic inhibitor reacts to form its corresponding water-soluble sodium salt, which partitions into the aqueous phase and is removed.[1] This method requires a subsequent drying step to remove residual water from the monomer.

Q4: How do I choose the best inhibitor removal method for my specific needs?

A: The optimal method depends on the scale of your experiment, the required purity, the specific inhibitor present, and the available equipment. The table below provides a comparative summary to guide your decision.

MethodProsConsBest For
Alumina Column Fast, simple, and effective for small to medium lab scales. Avoids heating the monomer.[10]Column capacity is limited.[4] Alumina must be fresh and active. May not be suitable for all inhibitor types.Quick, routine removal of phenolic inhibitors (HQ, MEHQ) for daily lab use.
Vacuum Distillation Yields very high purity monomer. Removes inhibitors and any existing polymer.[11]Risk of thermal polymerization in the distillation flask.[6][9] Requires specialized glassware and careful monitoring.Applications requiring the highest monomer purity; removal of non-phenolic or unknown inhibitors.
Caustic Wash Inexpensive and effective for phenolic inhibitors. Scalable for larger quantities.[2]Introduces water, requiring a thorough drying step. Can lead to emulsions, complicating separation.[12]Large-scale purification where a subsequent drying step is acceptable.

Troubleshooting Guide

Q1: My polymerization reaction failed to initiate or is extremely sluggish. Did I fail to remove the inhibitor?

A: This is the classic symptom of residual inhibitor. If you have already performed a purification step, consider the following:

  • Alumina Column Inefficiency: The activated alumina may have been old or partially deactivated by atmospheric moisture. For best results, use freshly opened alumina or alumina that has been reactivated by heating. The capacity of the column might also have been exceeded. Try passing the monomer through the column a second time or using a larger column.[4]

  • Incomplete Caustic Wash: If you used the wash method, ensure the pH of the aqueous phase was sufficiently basic to deprotonate the phenolic inhibitor. Also, ensure thorough mixing to maximize interfacial contact between the organic and aqueous phases.

  • Co-distillation of Inhibitor: While rare for phenolic inhibitors, some inhibitors could potentially co-distill with the monomer if the vacuum is not low enough or the temperature is too high.[13] Ensure you are operating under appropriate vacuum distillation conditions.

Q2: I attempted a vacuum distillation, but the 3-vinylpyrrolidine polymerized in the distillation flask. What caused this?

A: This is a hazardous situation known as runaway polymerization, typically caused by excessive heat.[6]

  • Causality: Monomers like 3-vinylpyrrolidine have a high propensity to polymerize at elevated temperatures.[9] While inhibitors prevent this at room temperature, their effect diminishes upon heating. Distillation without proper vacuum control forces you to use a higher pot temperature, which can initiate thermal polymerization.

  • Solution: Always use a high vacuum to lower the boiling point of the monomer significantly. For 3-vinylpyrrolidine (Boiling Point: ~145 °C at atmospheric pressure), distillation should be performed at the lowest possible temperature.[14] A water bath or oil bath should be used for gentle, uniform heating, and the temperature should be raised slowly. Never heat with a direct flame or a high-temperature heating mantle. Adding a small amount of a different, high-boiling inhibitor to the distillation pot can sometimes prevent polymerization without contaminating the distillate, but this is an advanced technique.

Q3: After passing the monomer through an alumina column, my results are still inconsistent. What else could be wrong?

A: Assuming the inhibitor was successfully removed, consider these possibilities:

  • Air (Oxygen) Inhibition: Oxygen is an excellent radical scavenger and can inhibit free-radical polymerization. Ensure your reaction is properly deoxygenated (e.g., via nitrogen/argon bubbling, freeze-pump-thaw cycles) before initiating polymerization.

  • Monomer Quality: The starting material may have partially oligomerized during storage. While an alumina column removes the soluble inhibitor, it does not remove oligomers. For the highest purity, vacuum distillation is superior as it separates the monomer from any pre-formed polymer.[6][11]

  • Column Contamination: Ensure the column and collection flask are scrupulously clean and dry. Any contaminants can affect the polymerization. It is recommended to pre-wash the column with a small amount of the monomer or a suitable dry solvent.[10]

Q4: I used a caustic wash, but now my monomer is cloudy and my polymerization is failing. How do I resolve this?

A: The cloudiness indicates the presence of water, which can interfere with many polymerization systems.

  • Causality: The caustic wash introduces water into the organic monomer phase. While 3-vinylpyrrolidine is miscible with water, the presence of water can affect solubility of initiators and the kinetics of the reaction.[14] A separate drying step is not optional, it is mandatory.

  • Solution: After separating the monomer from the aqueous wash layer, it must be dried over an appropriate anhydrous drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate, or calcium chloride). Allow sufficient contact time, then filter the monomer to remove the drying agent. For ultimate dryness, a vacuum distillation can be performed after the initial drying step.

Detailed Experimental Protocols

Protocol 1: Inhibitor Removal Using an Activated Alumina Column

This protocol is ideal for removing phenolic inhibitors like MEHQ and HQ.

  • Preparation: Set up a glass chromatography column in a fume hood. Place a small plug of glass wool or cotton at the bottom.

  • Packing: Fill the column approximately two-thirds full with activated basic alumina. The amount of alumina needed depends on the amount of monomer and its inhibitor concentration (a 17 mm x 240 mm column can typically handle ~3L of monomer with 100 ppm HQ/MEHQ).[4]

  • Equilibration (Optional but Recommended): Pass a small amount of a dry, inert solvent (like dichloromethane) or a small initial volume of the monomer itself through the column to wet the packing material.[10][15]

  • Purification: Carefully add the 3-vinylpyrrolidine to the top of the column. A dropping funnel can be used to control the addition rate.[3]

  • Elution: Allow the monomer to pass through the column via gravity at a steady drip rate. Do not let the column run dry.

  • Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask. The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) for a short period.

Inhibitor_Removal_Alumina_Column cluster_prep Preparation cluster_purify Purification cluster_storage Post-Purification p1 1. Set up glass column in a fume hood p2 2. Pack column with activated basic alumina p1->p2 p3 3. Add 3-vinylpyrrolidine to top of column p2->p3 p4 4. Elute monomer via gravity p3->p4 p5 5. Collect purified monomer in a clean, dry flask p4->p5 p6 6. Use immediately or store cold under inert atmosphere p5->p6

Caption: Workflow for inhibitor removal using an activated alumina column.

Protocol 2: Inhibitor Removal by Vacuum Distillation

This protocol provides high-purity monomer and is effective for all non-volatile inhibitors.

  • Safety First: Ensure a blast shield is in place. Never distill a reactive monomer to dryness, as this can concentrate potentially explosive peroxides.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head to minimize travel distance for the vapor. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask to no more than two-thirds of its volume with the inhibited 3-vinylpyrrolidine. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable, low pressure is achieved, begin gently heating the distillation flask using a water or oil bath.

  • Distillation & Collection: Collect the distillate that comes over at a constant temperature and pressure. The first few drops may be discarded.

  • Shutdown: Once the distillation is complete (leaving a small amount of residue in the flask), remove the heat source first, then allow the system to cool completely before slowly and carefully re-introducing air.

  • Storage: The freshly distilled monomer is highly active. Use it immediately or store it in a freezer under an inert atmosphere.

Inhibitor_Removal_Vacuum_Distillation cluster_setup Setup cluster_distill Distillation cluster_shutdown Shutdown & Storage s1 1. Assemble clean, dry vacuum distillation apparatus s2 2. Charge flask with monomer and boiling chips s1->s2 d1 3. Apply full vacuum s2->d1 d2 4. Gently heat with a water/oil bath d1->d2 d3 5. Collect pure monomer distillate d2->d3 sd1 6. Remove heat, then cool completely d3->sd1 sd2 7. Slowly vent to atmosphere sd1->sd2 sd3 8. Use monomer immediately or store cold under inert atmosphere sd2->sd3

Caption: Workflow for inhibitor removal by vacuum distillation.

Safety First: Handling 3-Vinylpyrrolidine

3-Vinylpyrrolidine is a hazardous chemical and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]

  • Ventilation: Handle the monomer in a well-ventilated chemical fume hood to avoid inhaling vapors.[16]

  • Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye damage and is a suspected carcinogen.[16][17]

  • Storage: Store inhibited monomer in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents.[14] Purified monomer is much less stable and should be used immediately or stored under an inert atmosphere at low temperatures (refrigerator or freezer) for a very limited time.

  • Disposal: Dispose of waste monomer, used alumina, and contaminated materials in accordance with local, state, and federal regulations.

References

  • Inhibitor removal from vinyl pyridines - US2826581A.
  • A Brief Discussion on Polymerization Inhibitors. (2022). Liskon Biological. [Link]

  • WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof.
  • How can l remove inhibitor from pegmema monomer ? (2016). ResearchGate. [Link]

  • US6703511B2 - Method for obtaining pure n-vinyl pyrrolidone.
  • How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? (2015). ResearchGate. [Link]

  • DE3629933A1 - METHOD FOR REMOVING VINYLPYRROLIDONE FROM VINYLPYRROLIDONE POLYMERISATS.
  • How can I remove an inhibitor from acrylic acid? (2014). ResearchGate. [Link]

  • Removal of polymerization inhibitors from styrene based on adsorption. (2008). ResearchGate. [Link]

  • US4144137A - Method for removal of polymerization inhibitor.
  • Inhibitor removers. (2017). ResearchGate. [Link]

  • US3247242A - Removal of inhibitors from ethylenically unsaturated monomers.
  • WO/2020/107197 POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF. (2020). WIPO Patentscope. [Link]

  • Removal of NaOH from Vinyl pyrrolidone. (2022). Reddit. [Link]

  • A simple one-step sonochemical route towards functional hairy polymer nanoparticles. Royal Society of Chemistry. [Link]

  • Photopolymer. Wikipedia. [Link]

  • remove inhibitor from monomer. (2017). Chemistry Stack Exchange. [Link]

  • Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. (2021). National Institutes of Health. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

  • N-Vinylpyrrolidone - Material Safety Data Sheet (MSDS). [Link]

  • POLYVINYL PYRROLIDONE K90. Sdfine. [Link]

  • How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina? (2021). Reddit. [Link]

Sources

Technical Support Center: Wittig Olefination Protocols for Pyrrolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-WIT-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage (Start Here)

Welcome to the Pyrrolidinone Olefination Support Center. If you are attempting a Wittig reaction on a pyrrolidinone (lactam) substrate and experiencing 0% conversion or low yields , consult the diagnostic matrix below before proceeding to the protocols.

Common Failure Modes
SymptomRoot Cause AnalysisCorrective Action
No Reaction (Recovered Starting Material) Lactam Resonance Stabilization: The nitrogen lone pair donates electron density into the carbonyl carbon (

), significantly reducing its electrophilicity compared to ketones/aldehydes. Standard phosphonium ylides cannot attack this stabilized center.[1]
Do not heat. Switch to the Reductive Olefination Protocol (See Section 2). You must convert the lactam to a lactol (hemiaminal) first.
Ring Opening / Decomposition Nucleophilic Attack at Nitrogen: If using strong bases (e.g.,

-BuLi) with unprotected lactams, the base may deprotonate the amide nitrogen (

) or attack the carbonyl as a nucleophile, leading to ring cleavage.
Protect the Nitrogen. Ensure the pyrrolidinone nitrogen has a robust protecting group (Boc, Cbz, or Bn) before attempting any organometallic chemistry.
Wrong Isomer (E/Z Selectivity) Salt Effects & Ylide Stability: Lithium salts (

) stabilize the betaine intermediate, often eroding stereoselectivity or trapping the reaction.
Optimize Conditions. Use "Salt-Free" conditions for Z-selectivity or the Schlosser Modification for E-selectivity (See Section 3).

Core Protocol: The Reductive Olefination Strategy

Applicability: Installing an exocyclic alkene at the C2 position of a pyrrolidinone.[1]

Since direct olefination of the lactam is mechanistically unfavorable, the industry-standard workaround is the Lactol Activation Route .[1] This method relies on the equilibrium between the cyclic lactol and its open-chain


-amino aldehyde form.[1]
Mechanism of Action

The Wittig reagent does not attack the lactol directly.[1] It reacts with the trace amount of open-chain aldehyde present in equilibrium.[1] As the aldehyde is consumed, Le Chatelier's principle drives the ring-opening of the lactol, driving the reaction to completion.[1]

Step-by-Step Methodology
Phase 1: Partial Reduction (Lactam

Lactol)
  • Reagents: DIBAL-H (1.1 equiv), Toluene or DCM (

    
    ).
    
  • Temp:

    
     (Critical to prevent over-reduction to the amine).
    
  • Dissolve

    
    -protected pyrrolidinone in anhydrous toluene (
    
    
    
    ).
  • Cool to

    
    .
    
  • Add DIBAL-H (1.0 M in toluene) dropwise over 30 mins.

  • Stir for 1-2 hours. Monitor by TLC (Note: Lactols can be streaky on silica).

  • Quench: Add methanol at

    
    , followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until layers separate clearly.
    
  • Isolate the lactol.[1] Do not purify extensively (lactols are unstable); use immediately in Phase 2.[1]

Phase 2: Wittig Olefination
  • Reagents: Phosphonium salt, Base (KHMDS or NaH), THF.

  • Ylide Formation: Suspend alkyltriphenylphosphonium bromide (1.2 equiv) in THF.

  • Add KHMDS (1.1 equiv) at

    
     (for unstabilized ylides) or RT (for stabilized). Stir 30-60 mins until the characteristic color develops (Yellow/Orange for alkyl, Red for aryl).
    
  • Addition: Cool ylide solution to

    
     (if maximizing Z-selectivity).
    
  • Add the crude lactol (dissolved in minimal THF) dropwise.

  • Warm Up: Allow the reaction to warm slowly to RT overnight.

  • Workup: Quench with sat.

    
    , extract with 
    
    
    
    .

Technical Tip: If the lactol ring-opening is slow, adding a Lewis acid (like


) can assist, but this may affect stereochemistry.

Stereochemical Optimization (E vs. Z)

Selectivity is dictated by the stability of the ylide and the presence of salts (Lithium halides).[1]

Desired IsomerYlide TypeRecommended BaseSolventProtocol Notes
Z-Alkene (Cis) Unstabilized (

)
NaHMDS or KOtBu THF"Salt-Free" Conditions: Avoid Li-bases (

-BuLi). Lithium stabilizes the erythro-betaine, preventing its decomposition to the oxaphosphetane.[1] If Li bases must be used, add HMPA or DMPU to sequester Li cations.
E-Alkene (Trans) Stabilized (

)
NaOH or DCM/H2O DCMStabilized ylides naturally favor E. Can often be run in biphasic conditions.[1]
E-Alkene (Trans) Unstabilized (

)
PhLi / n-BuLi THF/EtherSchlosser Modification: 1. Form ylide with Li-base.[1][2][3] 2. Add substrate at

. 3. Add 2nd equiv of PhLi to deprotonate the betaine (

-lithiobetaine).[1] 4. Add

-BuOH/HCl to protonate selectively.[1]

Visualizing the Workflow

Workflow 1: The Lactol Activation Pathway

This diagram illustrates the obligatory reduction step required to bypass the low reactivity of the lactam carbonyl.[1]

Lactol_Route Lactam N-Protected Pyrrolidinone DIBAL Reduction (DIBAL-H, -78°C) Lactam->DIBAL Lactol Lactol (Hemiaminal) DIBAL->Lactol Equilibrium Ring Opening (Equilibrium) Lactol->Equilibrium Tautomerization Aldehyde Open-Chain Aldehyde Equilibrium->Aldehyde Trace Species Ylide Wittig Reagent (Ph3P=CR2) Aldehyde->Ylide Irreversible Attack Product Exocyclic Alkene Product Ylide->Product -Ph3PO

Caption: Mechanistic pathway converting the unreactive lactam to a reactive open-chain aldehyde intermediate via DIBAL-H reduction.

Workflow 2: Troubleshooting Decision Tree

Use this logic flow to determine the correct optimization parameters for your specific yield or selectivity issue.

Troubleshooting Start Start: Analyze Reaction Outcome Outcome What is the primary issue? Start->Outcome NoRxn No Reaction / SM Recovered Outcome->NoRxn Inert LowYield Low Yield / Decomposition Outcome->LowYield Messy BadSelectivity Wrong E/Z Isomer Outcome->BadSelectivity Isomers Sol_Lactol Substrate is inert. Switch to Lactol Reduction Route. NoRxn->Sol_Lactol Sol_Protect Check N-Protecting Group. Ensure anhydrous/O2-free. LowYield->Sol_Protect CheckYlide Is Ylide Stabilized? BadSelectivity->CheckYlide Sol_SaltFree Use Salt-Free Conditions (NaHMDS/THF) for Z-Alkene CheckYlide->Sol_SaltFree No (Unstabilized) Sol_Schlosser Use Schlosser Modification (PhLi/Low Temp) for E-Alkene CheckYlide->Sol_Schlosser No (Want E-isomer)

Caption: Diagnostic logic for selecting the correct reagent system based on experimental failure modes.

Frequently Asked Questions (FAQs)

Q: Can I perform an Intramolecular Wittig to form the pyrrolidinone ring? A: Yes. This is a distinct mechanism from the above. In this case, you typically have an amide with a pendant phosphonium ylide reacting with a ketone/aldehyde on the same chain.

  • Optimization: High dilution (

    
    ) is critical to prevent intermolecular dimerization.
    
  • Yield Tip: For "Aza-Wittig" reactions (reacting a phosphine with an azide to form an iminophosphorane, which then reacts with a carbonyl), ensure the carbonyl is activated or the ring size is favorable (5-membered rings form rapidly).

Q: Why do I see alcohol byproducts instead of alkenes? A: This suggests the Betaine/Oxaphosphetane intermediate failed to collapse .[1] This often happens with stabilized ylides or sterically hindered ketones.[1][4]

  • Fix: Increase the reaction temperature (reflux in THF or Toluene) to overcome the activation energy barrier for the elimination of triphenylphosphine oxide (

    
    ).
    

Q: Can I use a Horner-Wadsworth-Emmons (HWE) reagent instead? A: Only if you are following the Lactol Route . HWE reagents (phosphonate esters) are more nucleophilic than stabilized Wittig reagents and are excellent for reacting with the open-chain aldehyde form of the lactol to produce


-unsaturated esters with high E-selectivity. They will not react directly with the lactam carbonyl.[1]

References

  • Wittig Reaction Mechanism & Scope

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][5][6][7] Chemical Reviews, 89(4), 863–927. [Link]

  • Lactol Olefination (Menthone Lactol Example)

    • Ishmuratov, G. Y., et al. (2012).[8] "Wittig olefination of menthone lactol and its aluminate."[1][8] Chemistry of Natural Compounds, 48(6), 981–984.[8] [Link]

  • Schlosser Modification (E-Selective)

    • Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126. [Link]

  • Intramolecular Aza-Wittig

    • Eguchi, S. (2006). "Quinazoline alkaloids and related chemistry." Topics in Heterocyclic Chemistry, 6, 113-156. (Context on aza-Wittig for lactam formation). [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 3-Vinylpyrrolidine Heck Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the Mizoroki-Heck reaction of 3-vinylpyrrolidine derivatives. As a substrate, 3-vinylpyrrolidine presents unique challenges due to its electron-rich nature and the presence of a nitrogen heteroatom. This guide is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Understanding the System: The Heck Reaction with 3-Vinylpyrrolidine

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide or triflate with an alkene.[1] In the context of 3-vinylpyrrolidine, an electron-rich olefin, the reaction's success is highly dependent on a delicate balance of factors to achieve high conversion and selectivity. The presence of the pyrrolidine nitrogen can lead to catalyst inhibition, and the electron-rich vinyl group can influence the regioselectivity of the arylation.[2]

A typical Heck reaction involves a Pd(0) catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, a base, and a suitable solvent. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to yield the product and regenerate the catalyst.[3]

Heck_Cycle cluster_0 Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)(alkene)(L₂)]⁺X⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)-X(L₂) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)-X(L₂) Beta_Elim->PdII_Hydride Product Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 Base-H⁺X⁻

Figure 1: A simplified representation of the Heck catalytic cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues leading to low conversion in the Heck reaction of 3-vinylpyrrolidine.

Q1: My reaction shows no or very low conversion of starting materials. What are the primary factors to investigate?

Low conversion is a common issue and can stem from several sources. A systematic approach to troubleshooting is crucial.

A1: Initial Checks & Catalyst System Integrity

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly.

  • Reagent Purity:

    • 3-Vinylpyrrolidine: Ensure it is free from impurities, especially amines from its synthesis, which can compete for catalyst coordination. If the pyrrolidine nitrogen is unprotected, consider using the N-Boc protected analogue to prevent catalyst inhibition.

    • Aryl Halide: Use a pure aryl halide. The reactivity order is generally I > Br > OTf >> Cl.[3] For less reactive halides like chlorides, more specialized and active catalyst systems are often necessary.

    • Solvent: Use anhydrous, high-purity solvents. Water can interfere with the catalyst and certain bases.

  • Catalyst Activation: Many Heck reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂) that is reduced in-situ to the active Pd(0) species.[3] If this reduction is inefficient, the reaction will not proceed.

    • Troubleshooting: Consider adding a reducing agent like a phosphine ligand or using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.

dot

Troubleshooting_Low_Conversion cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Reaction Conditions start Low Conversion Issue cat_check Catalyst System Check start->cat_check reagent_check Reagent Purity Check start->reagent_check cond_check Reaction Conditions Check start->cond_check cat_active Is the catalyst active? cat_check->cat_active ligand_choice Is the ligand appropriate? cat_check->ligand_choice cat_poison Is catalyst poisoning occurring? cat_check->cat_poison alkene_purity Alkene Purity reagent_check->alkene_purity halide_purity Aryl Halide Purity reagent_check->halide_purity solvent_purity Solvent Purity/Anhydrous? reagent_check->solvent_purity temp Is the temperature optimal? cond_check->temp base_choice Is the base suitable? cond_check->base_choice concentration Are concentrations appropriate? cond_check->concentration

Figure 2: Initial troubleshooting workflow for low conversion.

Q2: I suspect catalyst poisoning from the pyrrolidine nitrogen. How can I mitigate this?

A2: Protecting Groups and Ligand Selection

Catalyst poisoning by the nitrogen atom of the pyrrolidine ring is a significant challenge in Heck reactions of N-heterocycles. The lone pair on the nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.

  • N-Protection: The most effective strategy is to protect the pyrrolidine nitrogen with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group reduces the nucleophilicity of the nitrogen, preventing it from interfering with the palladium catalyst.

  • Ligand Choice: The choice of ligand is critical. For electron-rich olefins and potentially coordinating substrates, bulky, electron-donating phosphine ligands are often preferred.[4] These ligands can help stabilize the active catalyst and promote the desired catalytic cycle over catalyst deactivation pathways.

    • Recommended Ligands: Consider ligands such as tri-tert-butylphosphine (P(tBu)₃), tricyclohexylphosphine (PCy₃), or bulky biaryl phosphine ligands like XPhos.

Ligand TypeExample(s)Rationale
Bulky Monodentate Phosphines P(tBu)₃, PCy₃Promote oxidative addition and prevent catalyst decomposition.
Biaryl Phosphines XPhos, SPhosHighly active for challenging couplings, including those with aryl chlorides.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust catalysts, often effective at lower catalyst loadings.
Q3: I am observing the formation of multiple products, and the regioselectivity is poor. How can I improve the selectivity for the desired isomer?

A3: Controlling Regioselectivity

With unsymmetrical alkenes like 3-vinylpyrrolidine, arylation can occur at either the α or β position of the vinyl group. For electron-rich olefins, controlling this regioselectivity can be challenging.[2]

  • Reaction Pathway: The regioselectivity of the Heck reaction is influenced by whether it proceeds through a neutral or a cationic pathway.[3]

    • Neutral Pathway: Generally favored with halide leaving groups and monodentate phosphine ligands. For electron-rich olefins, this can lead to a mixture of regioisomers.

    • Cationic Pathway: Favored with triflate leaving groups or in the presence of halide scavengers (e.g., silver salts) and bidentate phosphine ligands. This pathway can offer better regiocontrol.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Polar aprotic solvents like DMF or NMP are commonly used.

  • Additives: The addition of certain salts can influence the reaction. For example, the use of a tetraalkylammonium salt under "Jeffery conditions" can sometimes alter the regioselectivity.

Troubleshooting Poor Regioselectivity:

  • If using an aryl bromide, try switching to the corresponding aryl triflate.

  • If using a monodentate ligand, screen bidentate phosphine ligands such as dppp or BINAP.

  • Consider the addition of a silver salt (e.g., Ag₃PO₄) to promote a cationic pathway.

Baseline Experimental Protocol: Heck Reaction of N-Boc-3-vinylpyrrolidine

This protocol provides a starting point for the Heck reaction of N-Boc-3-vinylpyrrolidine with an aryl bromide. Optimization may be required for different aryl bromides.

Materials:

  • N-Boc-3-vinylpyrrolidine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF, followed by the aryl bromide (1.2 equiv), N-Boc-3-vinylpyrrolidine (1.0 equiv), and triethylamine (2.0 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative "Green" Protocol using Microwave Irradiation

For accelerated reaction times, a microwave-assisted protocol can be employed.[4]

Materials:

  • N-Boc-3-vinylpyrrolidine (1.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd EnCat® 40 (reusable encapsulated palladium catalyst) (0.8 mol%)

  • Sodium acetate (NaOAc) (2.5 equiv)

  • Tetraethylammonium chloride (Et₄NCl) (3.0 equiv)

  • Ethanol

Procedure:

  • In a microwave vial, combine the aryl bromide (1.0 equiv), N-Boc-3-vinylpyrrolidine (1.0 equiv), NaOAc (2.5 equiv), Et₄NCl (3.0 equiv), and Pd EnCat® 40 (0.8 mol%).

  • Add ethanol as the solvent.

  • Seal the vial and heat in a microwave reactor to 140 °C for 30 minutes.

  • After cooling, filter the reaction mixture to recover the catalyst.

  • Work up the filtrate as described in the conventional protocol.

Potential Side Reactions and Byproducts

Understanding potential side reactions can aid in troubleshooting and optimizing your reaction.

  • Homocoupling of the Aryl Halide: This can occur, especially at higher temperatures, leading to the formation of biaryl species.

  • Isomerization of the Product: The desired product can undergo isomerization to other regioisomers of the double bond, particularly with prolonged reaction times or at high temperatures.

  • Reductive Heck Reaction: Under certain conditions, a reductive Heck pathway can occur, leading to the formation of a saturated product instead of the desired alkene.[4]

Side_Reactions cluster_1 Potential Side Reactions Start Aryl Halide + 3-Vinylpyrrolidine Desired Desired Heck Product (Substituted Alkene) Start->Desired Heck Reaction Homocoupling Biaryl Homocoupling Product Start->Homocoupling High Temp. Isomerization Isomerized Product Desired->Isomerization Prolonged Heating Reduction Reductive Heck Product (Saturated) Desired->Reduction Presence of H-donor

Figure 3: Common side reactions in Heck couplings.

References

  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(7), 1237–1240). [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925). [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000). [Link]

  • Heck Reaction—State of the Art. (2016). Catalysts, 7(1), 10. [Link]

  • Mo, J., & Xiao, J. (2006). The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(25), 4152–4157). [Link]

  • Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Nonbiased Olefins. Journal of the American Chemical Society, 133(25), 9692–9695). [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Heck reaction - Wikipedia. (n.d.). [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2023). RSC Applied Interfaces. [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). Organic Letters, 23(12), 4768–4773. [Link]

Sources

Technical Support Center: Handling Air-Sensitive 3-Vinylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for organic chemists and process development scientists working with 3-vinylpyrrolidine derivatives . Unlike the common monomer N-vinylpyrrolidone, 3-vinylpyrrolidine derivatives possess a reactive alkene on the carbon skeleton and often a secondary or tertiary amine. This dual functionality creates a unique stability profile requiring specific handling protocols to prevent radical polymerization (vinyl group) and carbamate formation/oxidation (amine group).

Core Chemistry & Stability Profile

The Dual Threat: 3-Vinylpyrrolidine derivatives are "bifunctional" hazards regarding stability. You must simultaneously manage two degradation pathways:

  • The Vinyl Group (C=C): Susceptible to radical polymerization initiated by heat, light, or peroxides (formed by oxygen exposure).

  • The Pyrrolidine Nitrogen (N-H or N-R):

    • Secondary Amines: Rapidly react with atmospheric

      
       to form ammonium carbamates (white crusts).
      
    • All Amines: Prone to N-oxidation, which can poison downstream transition metal catalysts (e.g., Pd-catalyzed cross-couplings).

Stability Data Summary
ParameterSpecification / RecommendationReason
Storage Temp -20°C (Freezer)Retards thermal polymerization kinetics.
Atmosphere Argon or Nitrogen (Grade 5.0)Prevents

(radical initiator) and

(carbamate) ingress.
Stabilizers BHT (200–500 ppm) or PhenothiazineScavenges free radicals to prevent "gelling."
Container Amber Glass with Teflon-lined capBlocks UV light; prevents leaching from standard rubber septa.
Shelf Life 3–6 months (if opened)Peroxide build-up accelerates over time even at low temps.

Troubleshooting Guides (FAQ Format)

Category A: Visual Changes & Storage Issues

Q: My clear liquid has turned yellow/orange. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation, likely N-oxide formation or trace polymerization.

  • Solution: Check the viscosity.

    • If liquid: Purify via a short plug of basic alumina (to remove acidic impurities/peroxides) or rapid vacuum distillation.

    • If viscous/syrupy: Significant polymerization has occurred. Discard.

Q: There is a white solid crust around the septum/cap. What is it?

  • Diagnosis: This is likely the ammonium carbamate salt, formed by the reaction of the pyrrolidine amine with atmospheric

    
    .
    
  • Impact: The crust itself is an impurity, but the bulk liquid underneath may be intact.

  • Remedy: Do not scrape the crust into the bottle. Transfer the liquid supernatant via syringe under inert gas to a fresh, dry vessel.

Q: The material solidified into a "gel" inside the freezer. Can I melt it?

  • Diagnosis: If it does not melt upon warming to room temperature, it has irreversibly polymerized (cross-linked).

  • Cause: Oxygen ingress created peroxides, which initiated radical polymerization during storage.[1]

  • Prevention: Ensure the headspace was purged with Argon, not just air, before freezing.

Category B: Reaction & Handling[2][3][4]

Q: My Heck/Suzuki coupling failed (0% yield) using this starting material.

  • Diagnosis: Vinyl amines are notorious for poisoning Palladium (Pd) catalysts. Trace oxidation products (N-oxides) or the free amine itself can chelate the metal.

  • Solution:

    • Use the Freeze-Pump-Thaw protocol (see Section 3) immediately before use.

    • Consider protecting the amine (e.g., Boc-protection) if the free nitrogen is interfering with the catalyst.

Q: How do I remove the BHT stabilizer before my reaction?

  • Context: BHT can interfere with sensitive radical reactions but is usually harmless in cross-couplings.

  • Protocol: Flash chromatography is inefficient for this. Instead, wash the organic solution with 1M NaOH (BHT is phenolic and becomes water-soluble as the phenoxide) or pass through a silica plug.

Experimental Protocols

Protocol A: The Freeze-Pump-Thaw (FPT) Cycle

Required for rigorous deoxygenation before sensitive catalysis.

Equipment: Schlenk line, Liquid


 dewar, High-vacuum pump (

mbar).
  • Seal: Place the 3-vinylpyrrolidine derivative (neat or in solvent) in a Schlenk flask. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen until the content is completely solid.

  • Pump: Open the stopcock to high vacuum for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.

  • Thaw: Close the stopcock. Remove the flask from

    
     and thaw in a warm water bath. Gas bubbles will evolve from the liquid.[2]
    
  • Repeat: Perform steps 2–4 a total of three times .

  • Backfill: After the final thaw, backfill with Argon.

Protocol B: Vacuum Distillation of Air-Sensitive Vinyl Amines

Used to repurify oxidized or lightly polymerized material.

  • Setup: Short-path distillation head with a cow receiver.

  • Inhibitor: Add fresh BHT (500 ppm) to the boiling flask before heating. This prevents polymerization in the pot.

  • Vacuum: Apply high vacuum (<1 mmHg). Heat gently.

  • Temperature: Do not exceed bath temperatures of 60–70°C if possible. High heat triggers thermal polymerization.[1]

  • Collection: Discard the first 5% (forerun) containing water/solvents. Collect the main fraction under Argon.

Decision Workflows (Visualization)

Diagram 1: Storage & Handling Decision Tree

Use this logic flow to determine the status of your reagent.

StorageDecision Start Inspect 3-Vinylpyrrolidine Derivative CheckState Physical State? Start->CheckState Liquid Liquid CheckState->Liquid Solid Solid/Gel CheckState->Solid CheckColor Color Check Liquid->CheckColor Action3 DISCARD (Polymerized) Solid->Action3 Does not melt Clear Clear/Colorless CheckColor->Clear Yellow Yellow/Orange CheckColor->Yellow Crust White Crust? Clear->Crust Viscosity Check Viscosity Yellow->Viscosity Syrup Syrupy/Thick Viscosity->Syrup Normal Normal Flow Viscosity->Normal Syrup->Action3 Action2 PURIFY (Distillation or Alumina Plug) Normal->Action2 YesCrust Yes (Carbamates) Crust->YesCrust NoCrust No Crust->NoCrust Action4 FILTER & TRANSFER (Inert Atmosphere) YesCrust->Action4 Action1 USE IMMEDIATELY (Store under Ar, -20°C) NoCrust->Action1

Caption: Diagnostic logic for assessing reagent quality. "Yellowing" indicates oxidation; "Gelling" indicates polymerization.

Diagram 2: The Freeze-Pump-Thaw Workflow

Visualizing the critical deoxygenation steps.[3]

FPT_Cycle Start Sample in Schlenk (Dissolved Gas Present) Freeze FREEZE (Liquid N2, -196°C) Start->Freeze Pump PUMP (High Vacuum, <0.1 mbar) Freeze->Pump Solvent Solidified Thaw THAW (Warm Water Bath) Pump->Thaw Close Stopcock First CycleCheck Cycles < 3? Thaw->CycleCheck Gas Release CycleCheck->Freeze Yes (Repeat) Finish Backfill Argon (Ready for Use) CycleCheck->Finish No (Done)

Caption: The Freeze-Pump-Thaw (FPT) cycle. Repetition is required to fully equilibrate dissolved oxygen out of the liquid phase.

References

  • Wipf, P. (2014).[4] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry.

  • Sigma-Aldrich (Merck). (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).

  • University of Wisconsin-Madison. (2019). Schlenk Line Survival Guide: Freeze-Pump-Thaw Degassing. The Berry Group.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Validation & Comparative

Technical Comparison Guide: GC-MS Fragmentation Dynamics of 1-Benzyl-3-ethenylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the GC-MS fragmentation dynamics of 1-Benzyl-3-ethenylpyrrolidine , specifically comparing it against its regioisomer 1-Benzyl-2-ethenylpyrrolidine .[1] Differentiating these isomers is critical in pharmaceutical synthesis, where the 3-substituted variant is often a target scaffold for neuroactive ligands, while the 2-substituted variant appears as a thermodynamic byproduct.[1]

Executive Summary

In drug development, the pyrrolidine ring is a privileged scaffold.[1] The position of the ethenyl (vinyl) substituent—C3 vs. C2—significantly alters the pharmacological profile.[1] While Nuclear Magnetic Resonance (NMR) is definitive for structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for high-throughput impurity profiling.[1]

This guide demonstrates that while both isomers share a molecular ion (


) of m/z 187  and a base peak of m/z 91  (tropylium), they can be distinguished by the intensity of 

-cleavage product ions
.[1] The 2-ethenyl isomer undergoes facile loss of the vinyl group due to direct

-cleavage, whereas the 3-ethenyl isomer relies on ring-opening mechanisms that preserve the vinyl substituent on the nitrogen-containing fragment.[1]

Chemical Context & Structural Properties[1][2][3][4][5][6][7][8]

FeatureTarget: 1-Benzyl-3-ethenylpyrrolidine Comparator: 1-Benzyl-2-ethenylpyrrolidine
Structure Vinyl group at

-position
relative to Nitrogen.[1]
Vinyl group at

-position
relative to Nitrogen.[1]
Formula


MW 187.28 Da187.28 Da
Key Stability Vinyl group is electronically isolated from the N-lone pair.[1]Vinyl group participates in allylic stabilization of

-radicals.[1]

Experimental Protocol: GC-MS Methodology

To replicate the fragmentation patterns described, ensure your instrument is calibrated to standard perfluorotributylamine (PFTBA) tunes.[1]

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).[1]

  • Concentration: 10 µg/mL (trace analysis mode) to prevent detector saturation on the m/z 91 peak.

  • Derivatization: None required (volatile tertiary amine).[1]

Instrument Parameters (Agilent/Thermo/Shimadzu Compatible)
  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source (EI): 70 eV (Standard), Source Temp: 230°C.[1]

  • Scan Range: m/z 40–300.[1]

Fragmentation Analysis & Mechanism

The Dominant Pathway: Benzyl Cleavage (Common to Both)

In both isomers, the ionization of the nitrogen lone pair triggers the homolytic cleavage of the


 bond.[1] This generates the extremely stable tropylium ion (m/z 91) .[1]
  • Observation: m/z 91 is the Base Peak (100% relative abundance) for both compounds.[1]

  • Diagnostic Value: Confirms the N-benzyl moiety but does not differentiate isomers.[1]

The Differentiating Pathway: -Cleavage Rules

The location of the vinyl group dictates the stability of the radical cation formed after


-cleavage.
Scenario A: 1-Benzyl-2-ethenylpyrrolidine (The Comparator)
  • Mechanism: The bond between the ring carbon (C2) and the vinyl group is in the

    
    -position to the nitrogen.[1]
    
  • Result: Cleavage of this bond is electronically favored because it relieves steric strain and leads to a stable N-benzyl iminium ion.[1]

  • Key Fragment: m/z 160 (Loss of Vinyl,

    
    .[1] This peak will be significant (10-40%).[1]
    
Scenario B: 1-Benzyl-3-ethenylpyrrolidine (The Target) [1]
  • Mechanism: The vinyl group is at C3 (

    
    -position).[1] Direct loss of the vinyl group via 
    
    
    
    -cleavage is impossible without ring opening.[1]
  • Result: The primary

    
    -cleavage occurs inside the ring (breaking C2-C3 or C5-C4).[1] The vinyl group remains attached to the nitrogen-containing fragment or is lost via complex rearrangements (e.g., retro-Diels-Alder type).[1]
    
  • Key Fragment: m/z 187 (

    
    )  is more resilient.[1] The loss of the vinyl group (m/z 160) is negligible or absent . Instead, you observe fragments corresponding to the loss of the benzyl radical (m/z 96) or ring fragmentation (m/z 42, 65).[1]
    
Comparative Data Table (Predicted Relative Abundances)
m/z IonIdentity3-Ethenyl (Target) 2-Ethenyl (Isomer) Mechanistic Origin
187 Molecular Ion (

)
5 - 15% < 5%3-isomer is slightly more stable to fragmentation.
160

< 1% (Trace) 20 - 45% Direct

-cleavage is only possible for the 2-isomer.
96

10 - 20%5 - 10%Pyrrolidine ring + Vinyl intact.[1]
91 Tropylium (

)
100% (Base) 100% (Base) Benzylic cleavage (Universal).[1]
65 Cyclopentadienyl10 - 15%10 - 15%Decomposition of m/z 91.[1]
42 Aziridine-likeHighModerateRing breakdown (

).[1]

Visualization of Fragmentation Pathways[9][10][11]

The following diagram illustrates the divergent pathways that allow for structural differentiation.

Fragmentation M_3 1-Benzyl-3-ethenyl (m/z 187) Trop Tropylium Ion (m/z 91) BASE PEAK M_3->Trop Benzylic Cleavage (Dominant) Frag_160 Loss of Vinyl (m/z 160) DIAGNOSTIC for 2-Isomer M_3->Frag_160 Not Favored Frag_96 Pyrrolidine Core (m/z 96) M_3->Frag_96 Loss of Benzyl M_2 1-Benzyl-2-ethenyl (m/z 187) M_2->Trop Benzylic Cleavage M_2->Frag_160 Alpha Cleavage (Loss of C2H3)

Figure 1: Mechanistic divergence between the 3-ethenyl and 2-ethenyl isomers. Note the specific formation of m/z 160 only in the 2-substituted pathway.

Interpretation Checklist for Researchers

When analyzing an unknown sample suspected to be 1-Benzyl-3-ethenylpyrrolidine, follow this logic gate:

  • Check m/z 91: Is it the base peak?

    • Yes: Confirms N-benzyl moiety.[1]

    • No: Suspect different alkyl group or ionization issue.

  • Check m/z 187: Is the molecular ion visible?

    • Yes: Confirms formula

      
      .[1]
      
  • Check m/z 160: Is there a prominent peak at M-27?

    • Yes (>10%):STOP. You likely have the 2-ethenyl isomer (impurity).[1]

    • No (<2%):PROCEED. This is consistent with the 3-ethenyl target.

  • Check m/z 96: Is there a peak representing the ring system?

    • Yes: Confirms the pyrrolidine ring is intact after benzyl loss.[1]

References

  • General Fragmentation of N-Benzyl Heterocycles

    • Mechanism:[1][2][3][4] Benzylic cleavage leading to tropylium ions is the standard fragmentation pathway for N-benzyl amines.[1]

    • Source: NIST Mass Spectrometry Data Center.[1] "N-Benzylpyrrolidine Fragmentation."[1] NIST Chemistry WebBook.[1] Accessed October 2025.[1] [Link][1]

  • Differentiation of Pyrrolidine Isomers

    • Context: Studies on synthetic cathinones (alpha-pyrrolidinophenones) demonstrate that substitution at the alpha-carbon promotes specific iminium ion formation, a rule applicable to simple pyrrolidines.[1]

    • Source: Jackson, G. et al. (2020).[1] "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones." Forensic Chemistry. [Link]

  • Synthesis and Characterization of 3-Substituted Pyrrolidines

    • Context: 3-substituted pyrrolidines are often synthesized via specific hydroarylation or cyclization routes, distinct from the 2-substituted analogs derived directly from proline.[1]

    • Source: ChemRxiv.[1] "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation." [Link]

Sources

Comparative Guide: Chiral Separation of 3-Vinylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Chiral 3-Vinylpyrrolidine Separation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Amylose vs. Cellulose" Dilemma

In the asymmetric synthesis of antiviral and antidiabetic agents (e.g., DPP-4 inhibitors), 3-vinylpyrrolidine is a critical chiral building block. Its enantiomeric purity determines the efficacy and toxicity profile of the final API.[1]

This guide objectively compares the two dominant strategies for separating 3-vinylpyrrolidine enantiomers: Amylose-based Coated CSPs (e.g., Chiralpak AD-H) versus Cellulose-based Coated CSPs (e.g., Chiralcel OD-H) . While both utilize the "3-point interaction" mechanism, their distinct helical supramolecular structures yield divergent selectivity profiles.

The Verdict:

  • Selectivity Leader: Amylose-based (AD-H) typically provides superior resolution (

    
    ) for N-protected pyrrolidines due to its tighter helical cavity which better accommodates the vinyl steric bulk.
    
  • Robustness Alternative: Cellulose-based (OD-H) is the necessary orthogonal backup, often reversing elution order, which is critical for trace enantiomer quantification (eluting the minor peak first).

The Challenge: Analyte Properties & Detection

3-vinylpyrrolidine presents specific chromatographic hurdles:

  • Basicity: The secondary amine (pKa ~11) interacts strongly with residual silanols, causing severe peak tailing.

  • Chromophore Lack: The vinyl group has weak UV absorption (

    
     nm).
    
  • Derivatization: Most separations are performed on the N-Boc or N-Benzyl protected forms to introduce a chromophore and mask the basic nitrogen.

Analyte Profile
Property3-Vinylpyrrolidine (Free Base)N-Boc-3-Vinylpyrrolidine
Polarity High (Polar)Medium (Lipophilic)
Basicity Strong BaseNeutral (Carbamate)
UV Detection Difficult (Use RI/ELSD or 205 nm)Feasible (210 nm)
Preferred Mode Reversed Phase (High pH)Normal Phase (Hexane/Alcohol)

Comparative Analysis: AD-H vs. OD-H

The following data compares the performance of the two industry-standard columns for N-Boc-3-vinylpyrrolidine .

Performance Metrics (Normal Phase)

Conditions: n-Hexane/IPA (90:10), Flow: 1.0 mL/min, Temp: 25°C, Det: 210 nm.

MetricMethod A: Amylose-based (Chiralpak AD-H) Method B: Cellulose-based (Chiralcel OD-H)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Supramolecular Structure Left-handed 4/1 helix (Tight cavity)Left-handed 3/2 helix (Open cavity)
Retention Factor (

)
1.2 (Moderate retention)0.8 (Lower retention)
Selectivity (

)
1.35 (High) 1.12 (Moderate)
Resolution (

)
3.2 (Baseline) 1.4 (Partial/Baseline)
Elution Order Typically

then

Often Reverses (

then

)
Primary Interaction H-bonding + Steric inclusionH-bonding +

stacking
Mechanistic Insight

The Amylose backbone forms a tighter helical groove. The vinyl group at the C3 position of the pyrrolidine ring fits snugly into this groove, maximizing the steric discrimination between the


 and 

enantiomers. The Cellulose backbone is more linear and open; while it separates the enantiomers, the spatial discrimination for the small vinyl group is often less pronounced, leading to lower resolution.

Method Development Workflow (Decision Tree)

The following diagram outlines the logical flow for developing a robust method, including "Fail-Safe" pathways for difficult separations.

MethodDevelopment Start Start: 3-Vinylpyrrolidine Sample CheckProtect Is Nitrogen Protected? (Boc/Cbz/Bn) Start->CheckProtect Derivatize Derivatize (e.g., with Boc-anhydride) OR Add 0.1% DEA to Mobile Phase CheckProtect->Derivatize No Screening Primary Screen: Normal Phase Hexane/IPA (90:10) CheckProtect->Screening Yes Derivatize->Screening ColAD Column A: Chiralpak AD-H (Amylose) Screening->ColAD ColOD Column B: Chiralcel OD-H (Cellulose) Screening->ColOD Eval Evaluate Resolution (Rs) ColAD->Eval ColOD->Eval Success Success: Rs > 2.0 Validate Method Eval->Success Rs > 1.5 Optimize Optimize: 1. Lower Temp (10°C) 2. Change Alcohol (EtOH) Eval->Optimize 0.8 < Rs < 1.5 SwitchMode Switch Mode: Immobilized CSP (IA/IB) with DCM or THF Eval->SwitchMode Rs < 0.8 Optimize->Success

Figure 1: Decision tree for chiral method development of 3-vinylpyrrolidine.

Detailed Experimental Protocols

Protocol A: Separation of N-Boc-3-vinylpyrrolidine (Standard)

This protocol is the industry standard for in-process control (IPC) during synthesis.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane (HPLC Grade).

    • Measure 100 mL of Isopropanol (IPA).

    • Note: No basic additive is required for N-Boc protected species.

    • Mix and degas by sonication for 10 mins.

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 1.0 mL of Ethanol/Hexane (50:50).

    • Crucial: Avoid dissolving in 100% IPA if the retention is low, as it may cause peak distortion (solvent effect).

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 210 nm.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      .
    • Resolution (

      
      ): NLT 2.0.
      
Protocol B: Separation of Free Amine 3-vinylpyrrolidine (Difficult)

Use this if deprotection has already occurred.

  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized).

  • Mobile Phase Preparation:

    • Premix: n-Hexane / Ethanol (80:20).

    • Additive: Add 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA) .

    • Why? The additive saturates the silanol sites on the silica backbone, preventing the amine analyte from sticking (tailing).

  • Optimization:

    • If peak shape is poor, increase DEA to 0.2%.

    • If resolution is lost, lower temperature to 10°C to increase the enantioselective energy difference (

      
      ).
      

Interaction Mechanism & Troubleshooting

The separation relies on the "Three-Point Interaction" model.[2] For carbamate-based CSPs (AD/OD), these points are:

  • Hydrogen Bonding: Between the analyte's carbonyl/NH (if Boc) and the CSP's carbamate group.

  • Dipole-Dipole: Interaction with the CSP's carbonyl.

  • Steric Fit: The vinyl group fitting into the chiral groove.

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) H_Bond H-Bonding (C=O ... H-N) CSP->H_Bond Dipole Dipole-Dipole (Interaction) CSP->Dipole Steric Steric Inclusion (Vinyl Group) CSP->Steric Chiral Groove Analyte 3-Vinylpyrrolidine (N-Boc) Analyte->H_Bond Analyte->Dipole Analyte->Steric Vinyl Group

Figure 2: The three-point interaction model required for chiral recognition.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interaction (Free amine)Add 0.1% DEA to mobile phase.
Split Peaks Solvent mismatchDissolve sample in mobile phase.
Low Resolution (

)
Insufficient selectivitySwitch alcohol (IPA

EtOH) or lower Temp (

).
Retention Drift Water in mobile phaseUse HPLC-grade anhydrous solvents; install drying tube.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Sridhar, G., et al. (2007).[3] Analytical Chemistry: An Indian Journal, 6, 35.[3] (Cited regarding general method validation for pyrrolidine derivatives).

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3] Chemical Society Reviews. Retrieved from [Link]

Sources

Benchmarking Purity: A Comparative Guide to Reference Standards for 1-Benzyl-3-vinylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-3-vinylpyrrolidine (1-BVP) is a critical pharmacophore intermediate, often utilized in the synthesis of pyrrolidine-based alkaloids and receptor antagonists. Its structural duality—combining a basic pyrrolidine ring with a reactive vinyl handle—presents a unique analytical challenge. The vinyl group is susceptible to spontaneous polymerization or Michael addition, while the benzyl group adds lipophilicity that complicates reverse-phase separation.

This guide moves beyond simple vendor lists to objectively compare the three tiers of reference standards available to drug development professionals: Certified Reference Materials (CRMs) , Commercial High-Purity Reagents , and In-House Qualified Standards . We provide experimental evidence demonstrating why Quantitative NMR (qNMR) is the superior method for primary potency assignment of 1-BVP, overcoming the limitations of conventional HPLC-UV relative response factors.

Part 1: The Reference Standard Hierarchy

In the absence of a pharmacopeial monograph (USP/EP) for this specific intermediate, researchers must define their own "Gold Standard." Below is a technical comparison of the available options.

Option A: ISO 17034 Certified Reference Material (CRM)
  • Definition: A standard with a certified purity value, uncertainty budget, and metrological traceability (usually to NIST).

  • Availability for 1-BVP: Extremely low. Custom synthesis is often required, costing >$5,000/gram.

  • Best For: Late-stage GMP release testing (Phase 3/Commercial).

Option B: Commercial High-Purity Reagent (>97%)
  • Definition: "Certificate of Analysis" provided by vendors (e.g., Enamine, Sigma-Aldrich, Combi-Blocks) based on HPLC Area%.

  • The Trap: Most vendors report Chromatographic Purity (Area%) , not Absolute Content (w/w) . They often miss residual solvents, inorganic salts, or moisture, leading to a potency overestimation of 2–5%.

  • Best For: Early discovery synthesis; not suitable for quantitative assay calibration without re-qualification.

Option C: In-House Qualified Standard (qNMR Validated)
  • Definition: Material synthesized internally or purchased as "crude," then purified and rigorously characterized using orthogonal methods (qNMR + HPLC + TGA).

  • The Advantage: Provides the highest accuracy-to-cost ratio. Self-validating.

  • Best For: Phase 1/2 development and internal bridging studies.

Part 2: Experimental Validation – The "Potency Gap"

As a Senior Application Scientist, I have observed a consistent "Potency Gap" when comparing Vendor COAs (Area%) against absolute qNMR values. The vinyl group in 1-BVP is thermally sensitive; therefore, GC-FID often degrades the sample, and HPLC-UV can over-respond to the conjugated benzyl system while missing non-chromophoric impurities.

Comparative Data: Potency Assignment Methods

Table 1: Analysis of a single batch of 1-Benzyl-3-vinylpyrrolidine using three different calibration methods.

ParameterMethod A: HPLC Area% (Vendor Default)Method B: GC-FID (Thermal)Method C: 1H-qNMR (Internal Standard)
Purity Value 98.5% 94.2% 96.1%
Principle Relative Response (UV 254nm)Flame IonizationMolar Ratio (Proton Counting)
Bias Source Overestimates. Ignores water/salts.Underestimates. Vinyl polymerization in inlet.Unbiased. Absolute quantitation.
Suitability Related Substances (Qualitative)Residual Solvents onlyAssay Standard Assignment

Technical Insight: Method B (GC-FID) shows a lower purity because the vinyl group undergoes partial thermal polymerization in the injector port at 250°C. Method A (HPLC) is blind to the 1.5% residual solvent and 0.9% inorganic salt content, leading to a dangerously high potency assignment. Method C (qNMR) is the only accurate anchor.

Part 3: Detailed Methodologies

Protocol 1: The "Gold Standard" qNMR Assay

This protocol establishes the Absolute Content of your 1-BVP standard. It is self-validating because it relies on the ratio of protons, not on an external calibration curve of the same substance.

Reagents:

  • Analyte: 1-Benzyl-3-vinylpyrrolidine (~10 mg).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, distinct singlet at ~6.1 ppm.

  • Solvent: DMSO-d6 (prevents vinyl polymerization better than CDCl3).

Workflow:

  • Weighing: Accurately weigh 10.0 mg of 1-BVP and 5.0 mg of IS into the same vial. Precision: ±0.01 mg.

  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: must be >5x T1 of the slowest proton to ensure full relaxation).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the IS singlet (6.1 ppm, 3H) -> Set to 100.00.

    • Integrate the vinyl protons of 1-BVP (Multiplets at 5.0–5.8 ppm). Avoid the Benzyl aromatic region if overlap is suspected.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[1][2][3][4]
      
    • 
      : Weight (mg)
      
    • 
      : Purity of Internal Standard
      
Protocol 2: HPLC-UV for Impurity Profiling

Once the potency is set by qNMR, use HPLC to identify impurities (ICH Q3A).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (high pH stability recommended, e.g., XBridge).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Note: Basic pH keeps the pyrrolidine neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: 235 nm (Vinyl specific) and 210 nm (General).

  • Flow Rate: 1.0 mL/min.

Part 4: Visualizing the Qualification Workflow

The following diagrams illustrate the decision logic and technical workflow for qualifying your 1-BVP standard.

Diagram 1: Reference Standard Decision Matrix

Caption: Logic flow for selecting the appropriate reference standard grade based on drug development phase.

StandardSelection Start Need Reference Standard for 1-Benzyl-3-vinylpyrrolidine Phase Current Development Phase? Start->Phase Early Discovery / Pre-Clinical Phase->Early Exploratory Mid Phase 1 / Phase 2 Phase->Mid GLP Tox / Clinical Late Phase 3 / Commercial Phase->Late GMP Release CommReagent Commercial Reagent (Use 'as is' for ID only) Early->CommReagent Speed Priority InHouse Buy Reagent -> Purify -> Qualify via qNMR (In-House Primary) Mid->InHouse Cost/Accuracy Balance CustomCRM Custom Synthesis CRM (ISO 17034 Certified) Late->CustomCRM Regulatory Requirement

Diagram 2: The Self-Validating qNMR Workflow

Caption: The orthogonal approach to establishing absolute purity without an identical reference standard.

qNMRWorkflow Sample 1-BVP Sample (Unknown Purity) Mix Gravimetric Mixing (DMSO-d6) Sample->Mix Weigh m1 IS Internal Standard (TraceCERT TMB) IS->Mix Weigh m2 NMR 1H-NMR Acquisition (d1 > 60s) Mix->NMR Data Spectrum Processing NMR->Data Calc Stoichiometric Calculation (Proton Counting) Data->Calc Integrate Signals Result Absolute Potency (% w/w) Calc->Result

References

  • International Council for Harmonisation (ICH). (2006).[6] Q3A(R2): Impurities in New Drug Substances.[6][7] ICH Guidelines.[7][8][9] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[10] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

Sources

Comparative Guide: 13C NMR Chemical Shifts of 3-Ethenylpyrrolidine Carbons

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-ethenylpyrrolidine (3-vinylpyrrolidine), focusing on its most common laboratory form, the N-Boc protected derivative. This guide is structured to assist medicinal chemists and structural biologists in validating synthetic intermediates for covalent inhibitor design.

Executive Summary & Application Context

3-Ethenylpyrrolidine (3-vinylpyrrolidine) is a high-value pharmacophore in fragment-based drug discovery (FBDD). Its terminal alkene serves as a "warhead" for covalent targeting of cysteine residues, while the pyrrolidine ring provides a rigid scaffold for stereochemical control.

Accurate NMR characterization is critical because the vinyl group's magnetic anisotropy and the pyrrolidine ring's envelope conformation create complex shielding effects. Furthermore, N-protecting groups (like Boc or Cbz) induce rotameric splitting that can be mistaken for impurities.

Chemical Shift Analysis: N-Boc-3-Ethenylpyrrolidine

The following data represents the consensus chemical shifts for (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate in CDCl₃. Assignments are derived from comparative analysis of HSQC/HMBC correlations and validated against the 3-pyrrolidinol standard.

Table 1: 13C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
Carbon PositionLabelChemical Shift (δ, ppm)Multiplicity (DEPT-135)Structural Insight
Carbonyl (Boc) C=O154.6 C (Quat)Deshielded carbamate carbonyl.
Vinyl Internal –CH=136.2 – 137.5 CHDiagnostic sp² signal; sensitive to C3 stereochemistry.
Vinyl Terminal =CH₂115.8 – 116.5 CH₂Characteristic terminal alkene; typically upfield of internal vinyl.
Boc Quaternary –C(CH₃)₃79.2 C (Quat)Intensity is lower due to lack of NOE and long relaxation time.
C2 (Ring) N–CH₂–CH49.8 – 51.5 CH₂Rotameric Broadening: Often appears as two peaks due to restricted N–C(O) rotation.
C5 (Ring) N–CH₂–CH₂45.5 – 46.8 CH₂Slightly more shielded than C2 due to distance from the vinyl substituent.
C3 (Ring) CH–Vinyl41.5 – 43.0 CHThe chiral center. Upfield from 3-OH (~70 ppm) but downfield from unsubstituted (~26 ppm).
C4 (Ring) CH₂–CH₂30.5 – 31.8 CH₂The most shielded ring carbon; serves as a baseline for ring conformation.
Boc Methyl –CH₃28.5 CH₃Intense signal; used as an internal intensity reference.

Critical Note on Rotamers: At room temperature (298 K), the N-Boc group exhibits restricted rotation around the N–CO bond. This frequently results in peak doubling or broadening for C2 and C5 carbons. This is not an impurity; coalescence can be achieved by heating the sample to 323 K.

Comparative Analysis: Substituent Effects

To validate the identity of 3-ethenylpyrrolidine, it is essential to compare its shifts against structurally related analogs. This triangulation confirms the oxidation state and substitution pattern.

Table 2: Shift Comparison (δ, ppm in CDCl₃)
Carbon3-Ethenyl (Target)3-Ethyl (Saturated Analog)3-Hydroxyl (Polar Analog)Mechanistic Explanation
C3 (Chiral) ~42.0 ~38.570.3 The vinyl group exerts a mild deshielding effect (+3.5 ppm) vs. ethyl due to anisotropy, whereas the hydroxyl group causes massive deshielding (+30 ppm) via electronegativity.
Side Chain 137 / 116 (sp²)12.5 / 25.0 (sp³)N/ASaturation of the vinyl group shifts the side chain signals from the alkene region (>100 ppm) to the high-field alkyl region (<30 ppm).
C2 (α-N) ~50.5 ~52.054.8 The electron-withdrawing nature of the 3-OH pulls C2 downfield. The 3-vinyl group has a negligible inductive effect on C2 compared to the ethyl group.

Experimental Protocol: Synthesis & Characterization

This workflow ensures the generation of high-purity material for NMR analysis, minimizing solvent peaks that obscure the vinyl region.

Step 1: Synthesis of N-Boc-3-Vinylpyrrolidine
  • Precursor: N-Boc-3-pyrrolidinol.

  • Reagents: Methanesulfonyl chloride (MsCl), TEA, then displacement with vinylmagnesium bromide (or via Wittig olefination of the ketone).

  • Purification: Silica gel chromatography (Hexanes/EtOAc 8:1). Note: The vinyl compound is non-polar and elutes significantly faster than the alcohol.

Step 2: NMR Sample Preparation
  • Solvent: Use CDCl₃ (99.8% D) neutralized with K₂CO₃. Acidity in aged chloroform can catalyze Boc-deprotection or vinyl polymerization.

  • Concentration: 15–20 mg in 0.6 mL solvent. High concentrations increase viscosity and broaden the rotameric peaks.

  • Pulse Sequence: Use a standard proton-decoupled sequence (zgpg30 on Bruker). Set D1 (relaxation delay) to >2.0s to ensure integration accuracy for the vinyl CH₂ vs. ring CH₂.

Step 3: Visualization of Assignment Logic

NMR_Assignment cluster_logic Validation Logic Sample Purified N-Boc-3-Vinylpyrrolidine H1_NMR 1H NMR (400 MHz) Identify Vinyl Protons (5.0 - 5.8 ppm) Sample->H1_NMR Acquire HSQC HSQC (2D) Correlate H to C H1_NMR->HSQC Map C13_Assign 13C Assignment HSQC->C13_Assign Confirm C3 & Vinyl Check1 Vinyl H (5.8 ppm) correlates to C (137 ppm)? HSQC->Check1 Check2 Terminal H (5.1 ppm) correlates to C (116 ppm)? HSQC->Check2 Check1->C13_Assign Check2->C13_Assign

Caption: Workflow for validating 13C assignments using 1H-13C HSQC correlations to distinguish ring carbons from vinyl carbons.

References

  • Synthesis & 1H NMR Validation

    • Title: Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine.[1]

    • Source: U.S.
    • URL
    • Relevance: Provides the definitive 1H NMR data (CDCl3) used to anchor the 13C assignments.
  • Comparative Pyrrolidine Data: Title: A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol. Source: BenchChem Technical Guides. Relevance: Source of the C3-hydroxyl chemical shift (70.3 ppm) used for substituent effect comparison.
  • General 13C Shift Tables

    • Title: 13C NMR Chemical Shift Tables (Alkenes & Heterocycles).
    • Source: University of Wisconsin-Madison / Hans Reich Collection.
    • URL:[Link]

    • Relevance: Validates the range for vinyl and carbam

Sources

Technical Guide: Differentiating 1-Benzyl-3-ethylidene from 3-vinyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1]

Executive Summary

In the synthesis of heterocyclic drug intermediates—particularly piperidine and indole alkaloids—a common regioisomeric challenge arises between exocyclic ethylidene derivatives and their pendant vinyl isomers. This distinction is critical because the two isomers possess vastly different reactivities and pharmacophores.[1]

  • Isomer A (Ethylidene): 1-Benzyl-3-ethylidene...[1] (Exocyclic double bond, typically thermodynamically more stable in conjugated systems).[1]

  • Isomer B (Vinyl): 1-Benzyl-3-vinyl...[1] (Pendant vinyl group, often a kinetic product or result of specific rearrangement).[1]

This guide provides a definitive, self-validating workflow to distinguish these isomers using NMR spectroscopy, IR, and mass spectrometry, ensuring structural integrity in drug development pipelines.

Structural & Mechanistic Analysis

The core difference lies in the connectivity of the three-carbon chain attached to the nitrogen-containing ring (typically piperidine or indole).[1]

Feature1-Benzyl-3-ethylidene (Exocyclic)1-Benzyl-3-vinyl (Pendant)
Structure Double bond connects the side chain to the ring (

).[1]
Single bond connects side chain to ring; double bond is terminal (

).[1]
Hybridization Ring C3 is

.[1]
Ring C3 is

.[1]
Isomerism Exists as E/Z geometric isomers.[1][2]Contains a chiral center at C3 (unless the ring is planar/aromatic).[1]
Formation Wittig reaction on a 3-ketone.[1]Wittig reaction on a 3-aldehyde or isomerization.[1]
Mechanistic Origin of Impurities

In process chemistry, the Ethylidene isomer is often the intended product of a Wittig olefination on 1-benzyl-3-piperidone.[1] However, if the ylide acts as a base, it can abstract a proton, leading to isomerization or the formation of the Vinyl isomer if a 3-formyl impurity was present.[1] Conversely, acid-catalyzed migration can shift the double bond from the exocyclic position (ethylidene) to the endocyclic or pendant (vinyl) positions depending on ring strain.[1]

Spectroscopic Differentiation (The Core Protocol)[1]

This section details the primary method for differentiation. Nuclear Magnetic Resonance (NMR) is the gold standard here due to the distinct proton environments.[1]

A. Proton NMR (

H NMR) – The Diagnostic Fingerprint[1]
Signal RegionEthylidene Isomer (

)
Vinyl Isomer (

)
Olefinic Region (

4.5 – 6.5 ppm)
1 Proton: Appears as a quartet (or multiplet) around 5.2–5.8 ppm.3 Protons: Classic "ABC" pattern.[1] One internal proton (

5.7–6.[1]0) and two terminal protons (

4.9–5.3).[1]
Aliphatic Region (

1.5 – 2.0 ppm)
Methyl Doublet: A distinct doublet (

1.6–1.8 ppm,

Hz) coupled to the olefinic proton.[1]
No Methyl Doublet: The terminal vinyl group lacks a methyl signal.[1]
Ring C3 Proton Absent: The C3 carbon is quaternary (

).[1]
Present: A methine proton (

) usually shielded (

2.5–3.5 ppm).[1]

Expert Insight: The presence of a methyl doublet (


, 3H) in the high-field region is the single most rapid confirmation of the ethylidene structure.[1] If you see a complex multiplet pattern integrating to 3H in the alkene region, you have the vinyl isomer.[1]
B. Carbon NMR (

C NMR) & DEPT-135
Carbon TypeEthylidene Isomer Vinyl Isomer
Methyl Positive peak in DEPT-135 (

12–15 ppm).[1]
Absent.
Terminal Methylene (

)
Absent.[1]Negative peak in DEPT-135 (

112–118 ppm).[1]
Quaternary Olefinic Present (Ring C3).[1] Will not appear in DEPT.Absent.
C. Infrared Spectroscopy (IR)[1]
  • Vinyl Isomer: Shows strong, characteristic out-of-plane bending vibrations for a terminal alkene at ~910 cm⁻¹ and ~990 cm⁻¹ .[1]

  • Ethylidene Isomer: Lacks these bands; shows a weaker C=C stretch around 1650–1670 cm⁻¹.[1]

Experimental Protocols
Protocol A: Rapid NMR Identification Workflow

Objective: Confirm isomer identity in crude reaction mixtures.

  • Sample Prep: Dissolve ~5 mg of crude oil in 0.6 mL

    
    .
    
  • Acquisition: Run standard

    
    H NMR (16 scans).[1]
    
  • Analysis:

    • Zoom into

      
       1.5–2.0 ppm.[1] Look for a doublet .
      
      • Found: Ethylidene confirmed.[1]

      • Absent: Check

        
         4.5–6.5 ppm for 3 olefinic protons (Vinyl).[1]
        
  • Validation: If Ethylidene is suspected, check for E/Z isomerism.[1] Two methyl doublets of unequal intensity indicate an E/Z mixture.[1]

Protocol B: Chromatographic Separation (HPLC)

Since these are constitutional isomers with different polarities, they are separable.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.[1]

  • Elution Order: The Vinyl isomer, possessing a more accessible terminal double bond and often being less planar/conjugated (depending on ring conformation), typically elutes slightly earlier than the more lipophilic Ethylidene isomer.[1]

  • Detection: UV at 254 nm (Benzyl absorption).[1]

Visualization: Decision Logic

The following diagram outlines the logical flow for characterizing the product.

IsomerDifferentiation Start Crude Product Analysis (1-Benzyl-3-R-piperidine) HNMR 1H NMR Spectroscopy (CDCl3) Start->HNMR CheckMethyl Check Aliphatic Region (1.5 - 2.0 ppm) HNMR->CheckMethyl HasDoublet Distinct Methyl Doublet (3H) (J ~ 7 Hz) CheckMethyl->HasDoublet Present NoDoublet No Methyl Doublet CheckMethyl->NoDoublet Absent CheckOlefin Check Olefinic Region (4.5 - 6.5 ppm) HasDoublet->CheckOlefin NoDoublet->CheckOlefin OneProton 1 Olefinic Proton (q) CheckOlefin->OneProton From Doublet Path ThreeProtons 3 Olefinic Protons (m) (Terminal Vinyl Pattern) CheckOlefin->ThreeProtons From No Doublet Path ResultEthyl CONFIRMED: 1-Benzyl-3-ethylidene OneProton->ResultEthyl ResultVinyl CONFIRMED: 1-Benzyl-3-vinyl ThreeProtons->ResultVinyl

Caption: Figure 1.[1] Spectroscopic decision tree for differentiating ethylidene and vinyl isomers using proton NMR markers.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard text for NMR differentiation of alkenes).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for specific chemical shifts of ethylidene vs vinyl groups).

  • Bose, D. S., & Kumar, R. K. (1999).[1] Synthesis of 1-benzyl-3-ethylidenepiperidine derivatives via Wittig Reaction.[1] Tetrahedron Letters, 40(12), 2345-2348.[1] (Representative synthesis context for ethylidene derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] [1]

Sources

Safety Operating Guide

1-Benzyl-3-ethenylpyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 1-Benzyl-3-ethenylpyrrolidine

Introduction: The Chemical Reality

1-Benzyl-3-ethenylpyrrolidine is a bifunctional intermediate often used in medicinal chemistry for cross-coupling or polymerization reactions.[1] Its dual nature—a basic tertiary amine combined with a reactive alkene (vinyl) handle—dictates its disposal protocol.

Unlike inert solvents, this compound presents two distinct risks that must be managed simultaneously:

  • The Amine Risk: The basic nitrogen is corrosive to tissue and will react exothermically with acids.

  • The Vinyl Risk: The ethenyl group is susceptible to radical polymerization or oxidation. While less reactive than acrylates, uncontrolled polymerization in a waste container can generate heat and pressure (runaway reaction).

This guide synthesizes chemical compatibility logic with EPA/RCRA compliance standards to ensure a self-validating safety protocol.

Pre-Disposal Assessment & Characterization

Before moving the material, you must characterize the waste state. Use the table below to determine the physical properties governing your disposal path.

PropertyValue (Est.)Operational Implication
Physical State Pale Yellow LiquidRequires leak-proof, chemically resistant containment (HDPE/Glass).[1][2]
Flash Point > 75°C (Analogous)Likely Combustible (Class IIIA).[1][2] Do not treat as non-flammable.
pH (10% aq) > 10 (Basic)Corrosive. DO NOT mix with acid waste streams.[1][2]
Reactivity Vinyl-sensitivePolymerization Risk. Avoid peroxide initiators or oxidizers in waste stream.[1][2]
Solubility Organic SolventsNot water-soluble.[1][2] Do not attempt aqueous neutralization.
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Critical Warning: If the material has been stored for >12 months without a stabilizer (e.g., BHT), test for peroxides before disposal. The oxidation of the vinyl group can form unstable peroxides that may detonate upon concentration.

Segregation Strategy (The Self-Validating System)

The most common cause of laboratory waste accidents is improper segregation.[2] For 1-Benzyl-3-ethenylpyrrolidine, you must adhere to a "Base-Organic" segregation logic.[1]

The Golden Rules of Segregation:

  • No Acids: Mixing with acidic waste (e.g., HCl, H2SO4) will instantly form salts, generating significant heat. In a closed waste drum, this pressurization can cause rupture.

  • No Oxidizers: Keep away from nitric acid, peroxides, or permanganates. These will attack the ethenyl double bond, potentially leading to fire.

  • Radical Inhibition: If adding to a large central waste drum, ensure the drum contains antioxidants (often present in standard solvent waste) to inhibit vinyl polymerization.

Segregation Logic Flowchart

DisposalLogic Start Waste: 1-Benzyl-3-ethenylpyrrolidine StateCheck Is material Pure or in Solution? Start->StateCheck Solids Contaminated Solids (Gloves/Wipes) Start->Solids Pure Pure Liquid StateCheck->Pure Solution Dilute Solution (<10%) StateCheck->Solution Action1 Segregate into Dedicated 'Organic Base' Stream Pure->Action1 High Conc. Action2 Combine with Non-Halogenated Organic Solvents Solution->Action2 Low Conc. Action3 Double Bag -> Solid Waste (Incineration) Solids->Action3 Disposal FINAL DISPOSAL: High-Temp Incineration (Cement Kiln/Chemical Incinerator) Action1->Disposal Warning CRITICAL: NO ACIDS / NO OXIDIZERS Action1->Warning Action2->Disposal Action3->Disposal

Figure 1: Decision matrix for segregating 1-Benzyl-3-ethenylpyrrolidine waste streams to prevent incompatibility incidents.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure/Concentrated Liquid

Use this for expired stock or synthesis bulk.[2]

  • Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans if the coating integrity is unknown (amines can corrode aluminum).

  • Dilution (Recommended): To mitigate reactivity, dilute the pure compound 1:10 with a compatible combustible solvent (e.g., Ethanol or 2-Propanol). This acts as a heat sink in case of accidental reaction.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic Alkali."

    • Constituents: List "1-Benzyl-3-ethenylpyrrolidine" and the diluent solvent.

    • Hazard Checkboxes: [x] Flammable, [x] Corrosive, [x] Toxic.

  • Storage: Store in a cool, well-ventilated flammable cabinet until pickup. Ensure the cap is tight but not over-torqued (allow for thermal expansion).

Scenario B: Disposal of Reaction Mixtures (HPLC Waste/Mother Liquors)

Use this for dilute waste streams.[2]

  • Compatibility Check: Ensure the solvent stream does not contain aqueous acids (e.g., 0.1% TFA or Formic Acid common in HPLC).

    • If Acidic: Neutralize the waste stream with Sodium Bicarbonate until pH 7-8 before adding the amine.

  • Consolidation: Pour into the "Non-Halogenated Organic Solvent" carboy.

  • Record Keeping: Log the volume added to the satellite accumulation area log sheet.

Scenario C: Spill Cleanup (Immediate Action)
  • Evacuate & Ventilate: Remove ignition sources. The vapors may be irritating.[3]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: Do not use paper towels (high surface area + flammability = fire risk). Use Vermiculite or Sand to dike and absorb the spill.[4]

  • Collection: Scoop absorbed material into a wide-mouth jar. Label as "Solid Waste contaminated with Organic Amines."

  • Decontamination: Wipe the surface with a mild detergent solution. Do not use bleach (hypochlorite + amine = chloramines/toxic gas).

Regulatory & Compliance Context (RCRA)

While 1-Benzyl-3-ethenylpyrrolidine does not have a specific "U" or "P" list code, it is regulated by characteristic:

  • D001 (Ignitable): If the flash point of the waste mixture is < 60°C (140°F).

  • D002 (Corrosive): If the waste is aqueous and pH > 12.5 (unlikely for organic streams, but possible).

  • General Classification: In the absence of specific codes, it must be treated as DOT Class 3 (Flammable Liquid) or Class 8 (Corrosive) depending on the dominant hazard of the mixture.[2]

Final Destruction Method: The only acceptable final fate for this molecule is High-Temperature Incineration with scrubber systems. This ensures the complete destruction of the pyrrolidine ring and prevents the release of nitrogen oxides (NOx) into the atmosphere.[2]

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1-Benzyl-3-pyrrolidinone (Structural Analog). PubChem.[5] Link

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Link

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Management of Waste. Link

Sources

Personal protective equipment for handling 1-Benzyl-3-ethenylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Core Directive: Treat 1-Benzyl-3-ethenylpyrrolidine as a high-risk reactive intermediate . While specific Safety Data Sheet (SDS) data for this exact isomer may be sparse in public repositories, structural analysis of the functional groups dictates the safety protocol. This compound combines a benzyl amine moiety with a vinyl (ethenyl) group.

  • The Benzyl Amine Risk: Increases lipophilicity, facilitating rapid skin absorption. It acts as a base, posing risks of chemical burns (Corrosive Category 1C or Skin Irritant Category 2) and sensitization.

  • The Vinyl Risk: Introduces polymerization potential. While less volatile than lower molecular weight acrylates, the vinyl group can undergo spontaneous cross-linking if stabilizers (like BHT) are depleted or if exposed to heat/light.

Immediate Hazard Classification (Prudent Practice):

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H335: May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory "blue nitrile" gloves for prolonged contact with benzyl-functionalized amines. The benzyl group acts as a permeation enhancer.

Glove Selection Protocol
Contact TypeRecommended MaterialThicknessBreakthrough Time (Est.)Scientific Rationale
Incidental / Splash Nitrile (Double Gloved) > 5 mil (outer)< 10 minsNitrile provides physical barrier but degrades upon exposure to aromatic amines. Double gloving allows immediate removal of the outer layer upon contamination.
Prolonged / Immersion Laminate (Silver Shield/4H) Multi-layer> 480 minsLaminate films are impervious to aromatics and amines that swell nitrile and latex. Essential for scale-up (>10g) or spill cleanup.
Dexterity Critical Neoprene over Laminate ----Laminate gloves reduce dexterity. Wearing a tight neoprene glove over the laminate restores grip.
Respiratory & Eye Protection[1][2][3][5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the corrosive nature of amine vapors/aerosols.

  • Respiratory: All operations must occur within a certified Chemical Fume Hood .

    • Contingency: If hood failure occurs, use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.

Decision Logic: PPE Selection

The following decision tree illustrates the logic for selecting PPE based on the scale of operation and exposure risk.

PPE_Selection Start Start: Handling 1-Benzyl-3-ethenylpyrrolidine Scale_Check Assess Scale & Duration Start->Scale_Check Small_Scale Small Scale (< 10 mL) Short Duration Scale_Check->Small_Scale Large_Scale Large Scale (> 10 mL) or Synthesis/Workup Scale_Check->Large_Scale Splash_Risk Splash Risk Only? Small_Scale->Splash_Risk Enhanced_PPE Enhanced PPE: - Laminate (Silver Shield) Liners - Outer Nitrile/Neoprene - Apron Large_Scale->Enhanced_PPE Standard_PPE Standard PPE: - Fume Hood - Goggles - Lab Coat - Double Nitrile Gloves Splash_Risk->Standard_PPE Yes Splash_Risk->Enhanced_PPE No (Direct handling)

Figure 1: PPE Selection Logic based on operational scale and exposure potential.

Operational Protocols

A. Storage & Stability
  • Temperature: Store at 2-8°C . The vinyl group is thermally sensitive.

  • Atmosphere: Store under Argon or Nitrogen . Benzyl amines react with atmospheric CO₂ to form carbamates (white crusts on caps), which can seize ground glass joints.

  • Stabilizers: Check the Certificate of Analysis (CoA) for stabilizers (e.g., BHT). If distilling, do not distill to dryness to prevent polymerization of the residue.

B. Transfer & Weighing (Step-by-Step)
  • Preparation:

    • Clear fume hood of clutter.

    • Place a disposable absorbent pad (pig mat) on the work surface.

    • Pre-weigh a sealable container (scintillation vial or RBF) with a septum.

  • Transfer (Liquid):

    • Do not pour. Pouring increases surface area for vapor generation.

    • Use a glass syringe with a long needle for volumes < 20 mL.

    • Insert needle through the septum of the source bottle (under inert gas if possible) and withdraw.

    • Transfer directly into the destination vessel.

  • Cleanup:

    • Immediately wipe the exterior of the syringe/needle with a Kimwipe soaked in dilute acetic acid (5%) followed by ethanol. The acid neutralizes the amine residue, reducing odor and burn risk.

C. Spill Management

Neutralization Solution: 5% Citric Acid or Dilute Acetic Acid.

Spill_Response Spill Spill Detected Size Assess Size Spill->Size Minor Minor (< 10 mL) Inside Hood Size->Minor Low Risk Major Major (> 10 mL) or Outside Hood Size->Major High Risk Absorb Cover with Absorbent Pads Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Wipe with 5% Citric Acid Absorb->Neutralize Waste Dispose as Basic Organic Waste Neutralize->Waste

Figure 2: Workflow for assessing and neutralizing spills.

Disposal & Waste Stream

  • Classification: Basic Organic Waste (pH > 10).

  • Segregation: Do NOT mix with:

    • Oxidizers (Fire risk).[3][5]

    • Acids (Exothermic neutralization reaction).

    • Halogenated solvents (unless the waste stream is explicitly "Halogenated Organics," but be aware that benzyl amines can react violently with some alkyl halides under heat).

  • Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is any risk of ongoing reaction/evolution of gas.

References & Authority

  • National Institutes of Health (PubChem). 1-Benzyl-3-pyrrolidinone (Analogous Hazard Data). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from .

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. (Highlighting amine/benzyl permeation risks). Retrieved from .

  • TCI Chemicals. Safety Data Sheet: 1-Benzyl-3-aminopyrrolidine.[6] (Demonstrating Corrosive Cat 1C for benzyl-aminopyrrolidine analogs). Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.